molecular formula C15H25BO4 B1428741 Bpin-Cyclohexene-COOEt CAS No. 1049004-32-1

Bpin-Cyclohexene-COOEt

Cat. No.: B1428741
CAS No.: 1049004-32-1
M. Wt: 280.17 g/mol
InChI Key: ZREZDODZGZVRBD-UHFFFAOYSA-N
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Description

Bpin-Cyclohexene-COOEt is a useful research compound. Its molecular formula is C15H25BO4 and its molecular weight is 280.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h9,11H,6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZDODZGZVRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731435
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049004-32-1
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid ethyl ester
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Foundational & Exploratory

A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a connecting linker. The linker moiety, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide provides an in-depth overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a building block utilized in the construction of PROTACs.

Chemical Identity and Structure

IUPAC Name: ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate[1]

Synonyms: Bpin-Cyclohexene-COOEt, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate[2]

Molecular Structure:

Figure 1: Chemical structure of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for assessing the compound's suitability for various synthetic transformations and for predicting the properties of the resulting PROTACs.

PropertyValueReference
CAS Number 1049004-32-1[3][4][5]
Molecular Formula C₁₅H₂₅BO₄[3][4][5]
Molecular Weight 280.17 g/mol [3][4][5]
Appearance Colorless to Yellow Liquid[1]
Purity ≥95% to 97%[1][3]
Storage 2-8°C under an inert atmosphere[1]

Application in PROTAC Drug Development

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate serves as a valuable bifunctional linker precursor in the synthesis of PROTACs. The boronate ester functionality provides a handle for cross-coupling reactions, typically Suzuki-Miyaura coupling, to attach a ligand for a protein of interest (POI). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an E3 ligase ligand via amide bond formation. The cyclohexene (B86901) core imparts a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the POI and the E3 ligase.

Experimental Protocols

Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

A representative synthetic protocol for the title compound is as follows:

Reaction:

To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate (1 mmol) and bis(pinacolato)diboron (B136004) (1.5 mmol) in dioxane (5 mL) are added potassium acetate (B1210297) (4 mmol) and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture is heated at 110 °C for 16 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

G reagents Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate Bis(pinacolato)diboron KOAc, Pd(dppf)Cl2 Dioxane reaction Heating at 110 °C for 16h reagents->reaction workup Work-up: Partition between EtOAc and NaHCO3(aq) Aqueous extraction with EtOAc Brine wash, drying, and concentration reaction->workup product Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate workup->product

Figure 2: General workflow for the synthesis of the title compound.

General Protocol for PROTAC Synthesis using a Cyclohexene Linker

The following is a generalized workflow for the synthesis of a PROTAC targeting a protein kinase, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using a cyclohexene-based linker. This example illustrates the utility of the title compound in constructing complex bioactive molecules.

Step 1: Suzuki-Miyaura Coupling: The boronate ester of the linker is coupled with a suitable aryl or heteroaryl halide derivative of the kinase inhibitor (POI ligand).

Step 2: Ester Hydrolysis: The ethyl ester of the coupled product is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

Step 3: Amide Coupling: The resulting carboxylic acid is activated and coupled with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to form the final PROTAC molecule.

G start This compound step1 Suzuki-Miyaura Coupling (with POI Ligand-Halide) start->step1 intermediate1 POI Ligand-Cyclohexene-COOEt step1->intermediate1 step2 Ester Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 POI Ligand-Cyclohexene-COOH step2->intermediate2 step3 Amide Coupling (with E3 Ligase Ligand-Amine) intermediate2->step3 end Final PROTAC Molecule step3->end

Figure 3: A generalized synthetic workflow for a PROTAC utilizing a cyclohexene linker.

Biological Context: Targeting IRAK4 Signaling

As a representative application, a PROTAC constructed with a rigid cyclohexene-based linker can be designed to target IRAK4, a key kinase in inflammatory signaling pathways.[2][6] Upon binding of a ligand (e.g., IL-1) to its receptor, IRAK4 is recruited and activated, leading to the downstream activation of NF-κB and MAPK signaling pathways, which in turn drive the expression of pro-inflammatory cytokines.[2] An IRAK4-targeting PROTAC would induce the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby blocking these inflammatory cascades.[2]

G cluster_cell Cell IL1R IL-1R MyD88 MyD88 IL1R->MyD88 IL-1 binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Proteasome Proteasome IRAK4->Proteasome degradation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines transcription MAPK->Cytokines transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 recruits E3->IRAK4 ubiquitination

Figure 4: Simplified IRAK4 signaling pathway and the mechanism of action of an IRAK4-targeting PROTAC.

Conclusion

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a key synthetic intermediate for the construction of PROTACs with rigid linkers. Its bifunctional nature allows for the sequential or convergent assembly of the three components of a PROTAC. The strategic use of such linkers is crucial in the design of potent and selective protein degraders, a promising therapeutic modality for a wide range of diseases. This guide provides foundational information for researchers and scientists working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a key building block in the development of targeted protein degraders. This document details a reliable synthetic protocol, discusses potential alternative routes, and presents relevant mechanistic and contextual information for researchers in organic synthesis and medicinal chemistry.

Introduction

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a valuable chemical intermediate, primarily utilized as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The cyclohexene (B86901) scaffold of this molecule provides a versatile three-dimensional framework, while the boronic ester functionality allows for facile cross-coupling reactions, enabling the attachment of ligands for target proteins and E3 ubiquitin ligases.

Primary Synthesis Route: Palladium-Catalyzed Borylation of a Cyclohexenyl Triflate

The most prominently documented method for the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate involves a palladium-catalyzed cross-coupling reaction between a vinyl triflate precursor and bis(pinacolato)diboron (B136004). This approach offers high efficiency and good functional group tolerance.

Experimental Protocol

The following protocol is based on established literature procedures.

Reaction Scheme:

Synthesis_Scheme reactant1 Ethyl 4-((trifluoromethanesulfonyl)oxy) cyclohex-3-enecarboxylate reagents Pd(dppf)Cl2, KOAc Dioxane, 110 °C, 16 h reactant1->reagents + reactant2 Bis(pinacolato)diboron reactant2->reagents product Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) cyclohex-3-enecarboxylate reagents->product

Caption: Palladium-catalyzed synthesis of the target compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate302.253031.01.0
Bis(pinacolato)diboron253.943701.51.5
Potassium Acetate (B1210297) (KOAc)98.144004.04.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.74100.050.05
1,4-Dioxane (B91453)88.115 mL--

Procedure:

  • To a dry reaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).

  • Add 5 mL of anhydrous 1,4-dioxane to the vessel.

  • Heat the reaction mixture to 110 °C and stir for 16 hours under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (25% ethyl acetate in petroleum ether) to yield the final product.

Quantitative Data:

ParameterValue
Yield 89%
Appearance Colorless to Yellow Liquid
Storage Inert atmosphere, 2-8 °C
Mechanism of the Palladium-Catalyzed Borylation

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Palladium_Catalysis_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Vinyl Triflate) pd0->oxidative_addition pd_ii_complex Vinyl-Pd(II)-Triflate Complex oxidative_addition->pd_ii_complex transmetalation Transmetalation (Bis(pinacolato)diboron) pd_ii_complex->transmetalation boryl_pd_ii_complex Vinyl-Pd(II)-Boryl Complex transmetalation->boryl_pd_ii_complex reductive_elimination Reductive Elimination boryl_pd_ii_complex->reductive_elimination product_release Product Release reductive_elimination->product_release product_release->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the palladium-catalyzed borylation.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-triflate bond of the cyclohexenyl triflate, forming a Pd(II) intermediate.

  • Transmetalation: The bis(pinacolato)diboron transfers a boryl group to the palladium center, displacing the triflate group.

  • Reductive Elimination: The desired carbon-boron bond is formed through reductive elimination from the Pd(II) complex, yielding the final product and regenerating the Pd(0) catalyst.

Characterization Data

Molecular Formula: C₁₅H₂₅BO₄

Molecular Weight: 280.17 g/mol

Mass Spectrometry:

Ionm/z (Observed)
[M+H]⁺281

Spectroscopic Data:

TechniqueFunctional GroupExpected Wavenumber (cm⁻¹) / Chemical Shift (ppm)
IR C=O (Ester)~1735
C=C (Alkenyl)~1650
B-O~1350
C-O (Ester)~1250
¹H NMR =C-H5.5 - 6.0
-O-CH₂-CH₃ (quartet)~4.1
Cyclohexene protons1.5 - 2.5
-O-CH₂-CH₃ (triplet)~1.2
Pinacol methyls (singlet)~1.2
¹³C NMR C=O (Ester)~175
=C-B(Broad due to quadrupolar boron)
=C-H~120-140
C-O (Ester)~60
Pinacol carbons~83
Cyclohexene carbons20 - 40
Pinacol methyls~25
Ethyl methyl~14

Alternative Synthetic Strategies

While the palladium-catalyzed borylation of the vinyl triflate is a robust method, other synthetic approaches can be considered.

  • Diels-Alder Reaction: A potential route involves the [4+2] cycloaddition of a diene bearing an ester group with a dienophile containing a boron moiety. This could offer a convergent approach to the cyclohexene core.

  • Iridium-Catalyzed C-H Borylation: Direct C-H borylation of a suitable cyclohexene precursor using an iridium catalyst is another modern alternative. This method avoids the need for a pre-functionalized substrate like a vinyl triflate.

  • Hydroboration: The hydroboration of a corresponding ethyl cyclohexadienecarboxylate could also be envisioned, although controlling the regioselectivity might be challenging.

Application in Targeted Protein Degradation

As previously mentioned, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a building block for PROTACs. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to degrade specific proteins.

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.

Ubiquitin_Proteasome_System ubiquitin Ubiquitin (Ub) e1 E1 (Ubiquitin-activating enzyme) ubiquitin->e1 ATP-dependent activation e2 E2 (Ubiquitin-conjugating enzyme) e1->e2 Ub transfer e3 E3 (Ubiquitin ligase) e2->e3 polyubiquitinated_protein Polyubiquitinated Target Protein e3->polyubiquitinated_protein Polyubiquitination target_protein Target Protein target_protein->e3 proteasome 26S Proteasome polyubiquitinated_protein->proteasome Recognition and Degradation peptides Peptides proteasome->peptides

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

A PROTAC molecule contains a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase in close proximity to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The boronic ester of the title compound is a key handle for synthetically elaborating the molecule to include these two crucial ligands.

Conclusion

The synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate via palladium-catalyzed borylation of the corresponding vinyl triflate is a high-yielding and reliable method. This versatile building block plays a crucial role in the development of PROTACs, an exciting and rapidly advancing field in drug discovery. This guide provides the necessary details for its synthesis and contextualizes its importance for researchers and scientists in the field. Further exploration of alternative synthetic routes may provide even more efficient or scalable methods for the production of this valuable compound.

An In-Depth Technical Guide to Bpin-Cyclohexene-COOEt (CAS: 1049004-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for its role in constructing complex molecular architectures. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications in Suzuki-Miyaura cross-coupling reactions and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Data

This compound is a liquid at room temperature and should be stored at -20°C for long-term stability.[1][2] It is classified as harmful and requires careful handling in a laboratory setting.[1]

Table 1: Chemical Identifiers and Properties
PropertyValueReference(s)
CAS Number 1049004-32-1[1][2]
Molecular Formula C₁₅H₂₅BO₄[2]
Molecular Weight 280.17 g/mol [2]
IUPAC Name ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate[1]
Synonym(s) This compound, 1-Ethoxycarbonylcyclohex-3-ene-4-boronic acid pinacol (B44631) ester[3]
SMILES CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1[2]
InChI Key ZREZDODZGZVRBD-UHFFFAOYSA-N[1]
Table 2: Physical and Chemical Data
PropertyValueReference(s)
Physical Form Liquid[1]
Purity ≥95% - 97%[1][4]
Boiling Point 312.6 ± 52.0 °C at 760 mmHg[1][5]
Density 1.03 g/cm³[5]
Refractive Index 1.473[5]
Storage Temperature -20°C[1][2]
Table 3: Computational Data
DescriptorValueReference(s)
Topological Polar Surface Area (TPSA) 44.76 Ų[2]
LogP 2.9074[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]
Table 4: Safety Information
Hazard StatementCodeReference(s)
Harmful if swallowedH302[1]
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between a cyclohexenyl triflate and bis(pinacolato)diboron (B136004).[3]

Experimental Protocol

Materials:

  • Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (B1210297) (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).[3]

  • Heat the reaction mixture to 110 °C and stir for 16 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).[3]

  • Separate the aqueous phase and extract it twice more with ethyl acetate (2 x 10 mL).[3]

  • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Filter the mixture and concentrate the solvent under reduced pressure.[3]

  • Purify the crude product by flash chromatography (25% EtOAc in petroleum ether) to yield the final product.[3]

Synthesis_Workflow reagents Ethyl 4-(triflyloxy)cyclohex-3-enecarboxylate + Bis(pinacolato)diboron + KOAc + Pd(dppf)Cl₂ in Dioxane reaction Reaction (110 °C, 16 h) reagents->reaction workup Workup (EtOAc/NaHCO₃ extraction, Brine wash, Drying) reaction->workup purification Purification (Flash Chromatography) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a linker in the development of PROTACs.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester functionality of this compound allows for the formation of new carbon-carbon bonds with various organic halides or triflates, a reaction of fundamental importance in the synthesis of complex organic molecules, including pharmaceuticals.[6][7]

Representative Experimental Protocol:

Materials:

  • Aryl or vinyl halide/triflate

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, CsF)

  • Solvent (e.g., dioxane, toluene/water mixture)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the aryl or vinyl halide/triflate (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (2-5 mol%).[4]

  • Add the base (2.0-3.0 equiv) and the solvent.[4]

  • Degas the reaction mixture.

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[4]

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation R²-B(OR)₂ (Base) pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][5] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and E3 ligase to form a productive ternary complex. This compound can serve as a versatile scaffold for constructing these linkers.

Representative PROTAC Synthesis Workflow:

The synthesis of a PROTAC using this compound as a linker component would typically involve a multi-step sequence. The boronic ester can be utilized in a Suzuki-Miyaura coupling to attach a ligand for the POI. The ester group can then be hydrolyzed to a carboxylic acid, which can be coupled to a linker attached to the E3 ligase ligand via amide bond formation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Poly-ubiquitination of POI E3_Ligase->Ubiquitination Recruits E2~Ub Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

General mechanism of action for a PROTAC.

Stability and Reactivity

Pinacol boronic esters, such as this compound, are generally more stable than their corresponding boronic acids, which facilitates their purification and handling.[2] However, they can be susceptible to hydrolysis, deboronation, and oxidation under certain conditions.[2] The stability of boronic esters is a critical consideration in both their storage and their application in synthetic reactions.[8]

Conclusion

This compound (CAS: 1049004-32-1) is a valuable and versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component in the synthesis of PROTACs makes it a compound of high interest for researchers in these fields. This guide provides essential technical information to support its effective use in the laboratory.

References

A Technical Guide to the Preparation of Borylated Cyclohexene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of borylated cyclohexene (B86901) esters. These compounds are valuable synthetic intermediates, enabling access to a diverse range of complex molecules through subsequent functionalization of the carbon-boron bond. This document details three core catalytic strategies: Palladium-catalyzed cross-coupling of vinyl halides, stereoselective Copper-catalyzed borylative cyclization, and regioselective Iridium-catalyzed C-H borylation. For each method, a general workflow, a summary of quantitative data, and a detailed experimental protocol are provided to facilitate practical application in a research and development setting.

Palladium-Catalyzed Cross-Coupling of Cyclohexenyl Halides

The palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation, is a robust and widely adopted method for forming carbon-boron bonds. This approach utilizes a pre-functionalized cyclohexene, typically a halide or triflate, which couples with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. The reaction is highly efficient for the synthesis of vinylboronates, including cyclohexenyl boronic esters, with excellent control over the position of the boryl group.

Logical Workflow

The workflow involves the coupling of a cyclohexenyl electrophile with a diboron reagent, catalyzed by a palladium complex. A base is required to facilitate the catalytic cycle.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_products Products R1 Cyclohexenyl Halide/Triflate P1 Reaction in Aprotic Solvent (e.g., Toluene, Dioxane) R1->P1 R2 Bis(pinacolato)diboron (B136004) (B₂pin₂) R2->P1 R3 Base (e.g., KOAc, KOPh) R3->P1 C1 Palladium Precatalyst (e.g., PdCl₂(dppf)) C1->P1 C2 Ligand (e.g., dppf) C2->P1 Prod Cyclohexenyl Boronic Ester P1->Prod Byprod Salt Byproducts P1->Byprod

Caption: General workflow for Pd-catalyzed Miyaura borylation.
Quantitative Data

The following table summarizes representative yields for the palladium-catalyzed borylation of various cyclic vinyl electrophiles.

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-Chlorocyclohexene (B1361362)PdCl₂(dppf)KOAcDioxane8087[1]
21-BromocyclohexenePdCl₂(PPh₃)₂ + PPh₃KOPhToluene5094[2]
31-(Triflyloxy)cyclohexenePdCl₂(PPh₃)₂ + PPh₃KOPhToluene5095[2]
41-BromocyclopentenePdCl₂(PPh₃)₂ + PPh₃KOPhToluene5095[2]
Experimental Protocol: Synthesis of Cyclohex-1-en-1-ylboronic acid pinacol (B44631) ester

Adapted from Miyaura, N. et al., J. Am. Chem. Soc., 2002, and Patent CN103044469A.[1][2]

  • Preparation: To an oven-dried Schlenk flask, add bis(pinacolato)diboron (B₂pin₂) (1.05 eq.), potassium acetate (B1210297) (KOAc) (1.5 eq.), and PdCl₂(dppf) (3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed dioxane via syringe, followed by 1-chlorocyclohexene (1.0 eq.).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC for the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Copper-Catalyzed Asymmetric Borylative Cyclization

For the synthesis of structurally complex and chiral borylated cyclohexene derivatives, copper-catalyzed asymmetric methods provide a powerful tool. One prominent strategy involves a tandem β-borylation and intramolecular Michael addition cascade. This reaction utilizes prochiral cyclohexadienones tethered to an enone, which undergo a desymmetrization process to generate densely functionalized bicyclic products with high diastereo- and enantioselectivity.

Logical Workflow

The catalytic cycle begins with the formation of a chiral copper-boryl species. This complex adds to the enone (1,4-addition), generating a chiral enolate which then undergoes an intramolecular cyclization onto the cyclohexadienone ring to yield the final product.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_products Product R1 Prochiral Cyclohexadienone-Enone P2 1,4-Borocupration (β-Borylation) R1->P2 R2 Bis(pinacolato)diboron (B₂pin₂) P1 Formation of Chiral [Cu(L*)-Bpin] Complex R2->P1 R3 Base (e.g., tBuOLi) R3->P2 C1 Copper(I) Precatalyst (e.g., Cu(CH₃CN)₄PF₆) C1->P1 C2 Chiral Ligand (e.g., (S)-SEGPHOS) C2->P1 P1->P2 Active Catalyst P3 Intramolecular Michael Addition P2->P3 Chiral Enolate Intermediate Prod Chiral Bicyclic Borylated Enone P3->Prod

Caption: Workflow for Cu-catalyzed asymmetric borylative cyclization.
Quantitative Data

This method provides access to complex scaffolds with high stereocontrol. The table below highlights the scope and selectivity for O-tethered cyclohexadienones.

EntrySubstrate R GroupYield (%)er (S/R)drReference
1H9597:3>20:1[3]
24-Me9697:3>20:1[3]
34-OMe9697:3>20:1[3]
44-F9396:4>20:1[3]
54-Cl9296:4>20:1[3]
63-Me9497:3>20:1[3]
72-Me8998:2>20:1[3]
Experimental Protocol: Enantioselective Cu(I)-catalyzed borylative cyclization

Adapted from Chegondi, R. et al., Nat. Commun., 2022.[3][4]

  • Catalyst Preparation: In an argon-filled glovebox, add Cu(CH₃CN)₄PF₆ (2.5 mol%) and (S)-SEGPHOS (5.0 mol%) to a vial. Add anhydrous tetrahydrofuran (B95107) (THF) and stir for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube under argon, dissolve the enone-tethered cyclohexadienone substrate (1.0 eq.) and B₂pin₂ (1.1 eq.) in anhydrous THF.

  • Initiation: Add the pre-stirred catalyst solution to the substrate mixture via syringe. Then, add t-BuOLi (2.0 eq., 1.0 M solution in THF) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for the time specified by substrate (typically 12-16 h), monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the borylated bicyclic enone. Enantiomeric ratio is determined by HPLC analysis using a chiral stationary phase.

Iridium-Catalyzed Vinylic C–H Borylation

Direct C–H functionalization represents a highly atom-economical approach to organoboron compounds. Iridium catalysts are particularly effective for the borylation of C(sp²)–H bonds. For α,β-unsaturated esters, including cycloalkenecarboxylates, a ligand-free iridium(I) system can selectively borylate the vinylic C–H bond at the β-position relative to the ester group. This method avoids the need for pre-functionalized starting materials like halides.

Logical Workflow

The reaction proceeds through an active Iridium(I) catalyst that engages with the diboron reagent. A proposed mechanism involves a 1,4-addition of the iridium-boryl species across the conjugated system, followed by a β-hydride elimination to furnish the vinylic C-B bond and regenerate the catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_products Product R1 Cyclohexene Carboxylate P2 1,4-Addition to Unsaturated Ester R1->P2 R2 Bis(pinacolato)diboron (B₂pin₂) P1 Catalyst Activation & Formation of Ir-Bpin R2->P1 C1 Iridium Precatalyst (e.g., [Ir(OMe)(cod)]₂) C1->P1 P1->P2 Active Catalyst P3 β-Hydride Elimination P2->P3 Iridium Enolate Intermediate P3->C1 Catalyst Regeneration Prod β-Borylated Cyclohexene Ester P3->Prod

Caption: Proposed workflow for Ir-catalyzed vinylic C-H borylation.
Quantitative Data

This method demonstrates good functional group tolerance and provides high yields for various cycloalkenecarboxylates.

EntrySubstrate Ring SizeEster Group (R)SolventTemp (°C)Yield (%)Reference
16 (Cyclohexene)-MeOctane (B31449)10092[5]
26 (Cyclohexene)-EtOctane10091[5]
36 (Cyclohexene)-PhOctane10096[5]
45 (Cyclopentene)-MeOctane10094[5]
57 (Cycloheptene)-MeOctane10091[5]
66 (Pulegone deriv.)-EtOctane10080[5]
Experimental Protocol: Iridium(I)-catalyzed vinylic C–H borylation of Methyl 1-cyclohexenecarboxylate

Adapted from Ishiyama, T., Ito, H. et al., Chem. Commun., 2011.[5]

  • Preparation: In a glovebox, charge a screw-capped vial with [Ir(OMe)(cod)]₂ (1.5 mol% Ir), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and a magnetic stir bar.

  • Reagent Addition: Add octane as the solvent, followed by methyl 1-cyclohexenecarboxylate (1.0 eq.).

  • Reaction: Seal the vial tightly with a cap containing a PTFE septum and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 2 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to obtain the pure methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate.

References

An In-depth Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a key building block in contemporary drug discovery and development.

Core Chemical Properties

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt, is a bifunctional molecule incorporating a vinyl boronate ester and an ethyl ester moiety on a cyclohexene (B86901) scaffold. Its utility in synthetic chemistry, particularly in the construction of complex molecules, is significant.

Table 1: General and Physicochemical Properties

PropertyValue
CAS Number 1049004-32-1[1][2]
Molecular Formula C₁₅H₂₅BO₄[1]
Molecular Weight 280.17 g/mol [1]
Physical Form Colorless to yellow liquid
Purity ≥97%
Predicted Boiling Point 312.6 ± 52.0 °C
Density 1.03 g/cm³[3]
Predicted Refractive Index 1.473
Storage Conditions Inert atmosphere, 2-8°C

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

Spectroscopy Expected Peaks and Signals
¹H NMR Ethyl group: Triplet (CH₃) and quartet (CH₂). Cyclohexene ring: Multiple signals for aliphatic protons. Vinyl proton: Singlet or narrowly split multiplet. Pinacol group: Singlet for the four equivalent methyl groups.
¹³C NMR Carbonyl carbon (ester): ~170-175 ppm. Vinyl carbons: One attached to boron at a lower field and the other at a higher field. Ethyl group carbons. Cyclohexene ring carbons. Pinacol carbons: Quaternary carbons of the dioxaborolane ring and the methyl carbons.
FT-IR (cm⁻¹) C=O stretch (ester): ~1730-1750 cm⁻¹. C=C stretch (alkene): ~1640-1680 cm⁻¹. B-O stretch: ~1300-1400 cm⁻¹. C-O stretch (ester): ~1000-1300 cm⁻¹.
Mass Spectrometry (M+H)⁺: m/z 281[4]

Synthesis and Purification

The primary synthetic route to this compound is through a palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

Procedure:

  • To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1.0 mmol) in anhydrous dioxane (5 mL), add bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).[2]

  • The reaction mixture is heated to 110 °C and stirred for 16 hours under an inert atmosphere.[2]

  • After cooling to room temperature, the mixture is partitioned between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).[2]

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).[2]

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

Purification:

The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of 25% ethyl acetate in petroleum ether as the eluent to afford the final product.[2]

Yield: 89%[2]

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its vinyl boronate ester and ethyl ester functionalities.

Reactivity of the Vinyl Boronate Ester

The vinyl boronate ester moiety is a versatile functional group, most notably for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds by coupling with a variety of organic halides and triflates. The cyclohexene scaffold provides a rigid, three-dimensional element to the molecules being synthesized.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is classified as a "Protein Degrader Building Block," indicating its role as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexene unit in this compound can serve as a rigid spacer within the PROTAC linker, which is a critical component that connects the protein-of-interest (POI) binding ligand to the E3 ligase ligand.[5] The length, rigidity, and attachment points of the linker are crucial for the efficacy of the PROTAC.[6][7]

The boronate ester can be a reactive handle for further synthetic modifications, or the entire cyclohexene-carboxylate portion can be incorporated as a stable, rigid linker element.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent use as a linker in the assembly of a PROTAC.

G cluster_synthesis Synthesis of this compound A Ethyl 4-((trifluoromethanesulfonyl)oxy) -3-cyclohexene-1-carboxylate C Pd(dppf)Cl2, KOAc Dioxane, 110°C A->C B Bis(pinacolato)diboron B->C D This compound C->D E Purification (Flash Chromatography) D->E

Caption: Synthetic workflow for this compound.

PROTAC_Workflow cluster_protac General PROTAC Synthesis Workflow cluster_step1 Step 1: Linker-Warhead Conjugation cluster_step2 Step 2: PROTAC Assembly cluster_step3 Step 3: Biological Evaluation Linker This compound (Linker Building Block) Linker_Warhead Linker-Warhead Intermediate Linker->Linker_Warhead Warhead Protein of Interest (POI) Ligand (Warhead) Warhead->Linker_Warhead E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker_Warhead->PROTAC Evaluation Cellular Assays (e.g., Protein Degradation) PROTAC->Evaluation

References

Catalytic C-H Borylation of Cyclohexene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. Among these transformations, catalytic C-H borylation has emerged as a powerful tool for the introduction of a versatile boronate functionality, which can be readily converted into a wide array of other functional groups. This technical guide provides a comprehensive overview of the catalytic C-H borylation of cyclohexene (B86901) derivatives, a common structural motif in natural products and pharmaceuticals. We will delve into the core aspects of this reaction, including the primary catalytic systems, mechanistic details, regioselectivity, and experimental protocols.

Core Principles and Catalytic Systems

The catalytic C-H borylation of cyclohexene derivatives involves the activation of an allylic or vinylic C-H bond by a transition metal catalyst and subsequent reaction with a boron-containing reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). The choice of catalyst is crucial in determining the efficiency and selectivity of the reaction. The most commonly employed catalysts are based on iridium, rhodium, and, to a lesser extent, iron.

Iridium Catalysis: Iridium complexes, particularly those ligated by bipyridine or phenanthroline derivatives, are highly effective for C-H borylation.[1] These catalysts generally operate via an Ir(III)/Ir(V) catalytic cycle. The active catalyst, an iridium tris(boryl) species, undergoes oxidative addition of a C-H bond, followed by reductive elimination to furnish the borylated product.[2] The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the functionalization of less hindered C-H bonds.

Rhodium Catalysis: Rhodium catalysts have been successfully employed in the dehydrogenative borylation of cyclic alkenes, including cyclohexene.[3][4] This process provides direct access to vinylic boronate esters.[3][4] The mechanism is proposed to involve the oxidative addition of the B-B bond to the rhodium center, followed by alkene insertion and β-hydride elimination.[4]

Iron Catalysis: Iron-catalyzed C-H borylation represents a more sustainable and cost-effective alternative to precious metal catalysis.[5] While extensively studied for arenes, its application to cyclohexene derivatives is less developed. The mechanism of iron-catalyzed C-H borylation can proceed through different pathways, including C-H metallation followed by borylation or the formation of an iron-boryl species.[5]

Regioselectivity: Vinylic vs. Allylic Borylation

A key challenge in the C-H borylation of cyclohexene derivatives is controlling the regioselectivity between the vinylic and allylic positions.

Vinylic C-H Borylation: This transformation leads to the formation of a C(sp²)-B bond directly on the double bond. Rhodium catalysts have shown a propensity for dehydrogenative borylation to yield vinylic boronates.[3][4] Iridium catalysts can also effect vinylic borylation, particularly on substrates such as 1-cycloalkenecarboxylates.[6]

Allylic C-H Borylation: This process involves the functionalization of a C(sp³)-H bond adjacent to the double bond. The selectivity for allylic borylation can be influenced by the choice of catalyst and reaction conditions. For instance, in iridium-catalyzed reactions of unactivated alkenes, the use of additives can steer the selectivity towards the formation of allyl boronates.[7]

Quantitative Data on Catalytic C-H Borylation of Cyclohexene Derivatives

The following tables summarize the available quantitative data for the C-H borylation of various cyclohexene derivatives using different catalytic systems.

Table 1: Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes [3][4]

SubstrateCatalyst SystemBorylating AgentSolventTemp (°C)Time (h)Yield (%)Ref.
Cyclohexene[RhCl(cod)]₂ / XantphosB₂pin₂THF1152475[3][4]
Cyclohexene[RhCl(cod)]₂ / DPEphosB₂pin₂THF1152473[3][4]
1-Methylcyclohexene[RhCl(cod)]₂ / XantphosB₂pin₂THF1152468[3][4]
Cycloheptene[RhCl(cod)]₂ / XantphosB₂pin₂THF1152485[3][4]
Cyclooctene[RhCl(cod)]₂ / XantphosB₂pin₂THF1152482[3][4]

Table 2: Iridium-Catalyzed Vinylic C-H Borylation of 1-Cycloalkenecarboxylates [6]

SubstrateCatalyst SystemBorylating AgentSolventTemp (°C)Time (h)Yield (%)Ref.
Methyl 1-cyclohexenecarboxylate[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Octane801695[6]
Ethyl 1-cyclohexenecarboxylate[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Octane801696[6]
tert-Butyl 1-cyclohexenecarboxylate[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Octane801694[6]
Methyl 1-cyclopentenecarboxylate[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Octane801693[6]

The Role of Directing Groups

Directing groups can be employed to control the regioselectivity of C-H borylation reactions by positioning the catalyst in proximity to a specific C-H bond.[8][9] While extensively used in the borylation of arenes, their application to cyclohexene derivatives is an emerging area. For instance, a hydrosilyl group can direct the iridium-catalyzed borylation of C-H bonds.[10] The strategic placement of a directing group on the cyclohexene scaffold can, in principle, favor borylation at a specific vinylic or allylic position.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the iridium- and rhodium-catalyzed C-H borylation of cyclohexene derivatives.

General Procedure for Iridium-Catalyzed Vinylic C-H Borylation of Methyl 1-Cyclohexenecarboxylate[6]

A mixture of [Ir(OMe)(cod)]₂ (6.6 mg, 0.01 mmol, 3.0 mol% Ir), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (5.4 mg, 0.02 mmol), and bis(pinacolato)diboron (B₂pin₂) (102 mg, 0.4 mmol) in a screw-capped test tube was purged with argon. Octane (1.0 mL) and methyl 1-cyclohexenecarboxylate (46.7 mg, 0.33 mmol) were added, and the mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of silica (B1680970) gel and eluted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to afford the desired borylated product.

General Procedure for Rhodium-Catalyzed Dehydrogenative Borylation of Cyclohexene[3][4]

In a nitrogen-filled glovebox, [RhCl(cod)]₂ (6.2 mg, 0.0125 mmol) and Xantphos (14.5 mg, 0.025 mmol) were placed in a vial. THF (1.0 mL) was added, and the mixture was stirred for 5 minutes. This catalyst solution was then added to a mixture of cyclohexene (51 μL, 0.5 mmol) and bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.5 mmol) in a sealed tube. The tube was removed from the glovebox and heated at 115 °C for 24 hours. After cooling, the reaction mixture was concentrated and purified by silica gel chromatography to yield the product.

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic cycles and logical relationships in the catalytic C-H borylation of cyclohexene derivatives.

G Ir_III Ir(III) Catalyst Ir_III_Bpin3 Ir(III)(Bpin)₃ Ir_III->Ir_III_Bpin3 + B₂pin₂ Ir_V_H_R Ir(V)-H(R) Intermediate Ir_V_H_R->Ir_III Regeneration Product Borylated Product Ir_V_H_R->Product Reductive Elimination Substrate Cyclohexene Derivative (R-H) B2pin2 B₂pin₂ Ir_III_Bpin3->Ir_V_H_R + R-H (Oxidative Addition)

G cluster_factors Controlling Factors Cyclohexene Cyclohexene Derivative Catalyst Transition Metal Catalyst Cyclohexene->Catalyst Vinylic Vinylic Borylation Catalyst->Vinylic e.g., Rhodium Allylic Allylic Borylation Catalyst->Allylic e.g., Iridium with additives Catalyst_Choice Catalyst (Ir, Rh, Fe) Catalyst_Choice->Catalyst Ligand Ligand Ligand->Catalyst Additives Additives Additives->Catalyst Directing_Group Directing Group Directing_Group->Cyclohexene

G Start Start: Define Substrate and Reaction Goal Catalyst_Selection Select Catalyst Precursor (e.g., [Ir(OMe)(cod)]₂, [RhCl(cod)]₂) Start->Catalyst_Selection Ligand_Screening Screen Ligands (e.g., bipyridines, phosphines) Catalyst_Selection->Ligand_Screening Solvent_Optimization Optimize Solvent Ligand_Screening->Solvent_Optimization Temp_Optimization Optimize Temperature Solvent_Optimization->Temp_Optimization Analysis Analyze Product Mixture (Yield and Regioselectivity) Temp_Optimization->Analysis End End: Optimized Protocol Analysis->End

Applications in Drug Discovery and Development

Borylated cyclohexene derivatives are valuable building blocks in medicinal chemistry. The C-B bond can be readily transformed into C-C, C-O, C-N, and C-X (X = halogen) bonds through well-established methodologies like Suzuki-Miyaura cross-coupling, oxidation, and amination reactions. This versatility allows for the rapid generation of diverse libraries of cyclohexene-containing molecules for structure-activity relationship (SAR) studies, a critical aspect of the drug discovery process. The ability to perform late-stage C-H borylation on complex molecules containing a cyclohexene core also offers a powerful strategy for modifying lead compounds to improve their pharmacological properties.

Conclusion and Future Outlook

The catalytic C-H borylation of cyclohexene derivatives has witnessed significant progress, with iridium and rhodium catalysts demonstrating considerable utility. While vinylic borylation is more commonly reported, methods for selective allylic borylation are also emerging. The development of more sustainable and economical iron-based catalytic systems for this transformation remains a key area for future research. Furthermore, the expanded application of directing groups to achieve precise control over regioselectivity in complex cyclohexene scaffolds will undoubtedly broaden the synthetic utility of this powerful reaction. As our understanding of the underlying mechanistic principles deepens, we can anticipate the development of even more selective and efficient catalysts for the C-H borylation of cyclohexene derivatives, further empowering researchers in the fields of organic synthesis and drug discovery.

References

physical properties and storage of Bpin-Cyclohexene-COOEt

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physical properties, storage, and handling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document outlines its chemical and physical characteristics, provides guidance on proper storage, and details a known synthetic protocol.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data are predicted values and should be considered as estimates.

PropertyValueSource
Chemical Name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate[1]
CAS Number 1049004-32-1[1][2]
Molecular Formula C15H25BO4[1][2]
Molecular Weight 280.17 g/mol [2]
Physical Form Colorless to Yellow Liquid[1]
Purity Typically ≥97%[1][3]
Boiling Point 312.6 ± 52.0 °C (Predicted)
Density 1.03 g/cm³ (Predicted)
Flash Point 142.8 ± 30.7 °C (Predicted)
Refractive Index 1.473 (Predicted)
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage Temperature: The recommended storage temperature is between 2-8°C.[1]

  • Atmosphere: It should be stored under an inert atmosphere to prevent degradation.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.[4]

Reactants:

Procedure:

  • To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl2 (10 mg, 0.05 mmol).[4]

  • Heat the reaction mixture at 110°C for 16 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Partition the mixture between ethyl acetate (EtOAc, 10 mL) and a saturated sodium bicarbonate (NaHCO3) solution (10 mL).[4]

  • Extract the aqueous phase with ethyl acetate (2 x 10 mL).[4]

  • Combine the organic phases and wash with brine.[4]

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.[4]

Purification

The crude product can be purified by fast chromatography.[4]

  • Stationary Phase: Silica gel

  • Mobile Phase: 25% Ethyl acetate in petroleum ether[4]

This purification method yields the final product with a high degree of purity.[4]

Analytical Characterization
  • Mass Spectrometry: Low-resolution mass spectrometry (LRMS) can be used to confirm the molecular weight of the product. The expected m/z value for the protonated molecule [M+H]+ is 281.[4]

Mandatory Visualizations

Synthesis_Workflow Synthesis and Purification of this compound Reactants Reactants: - Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate - Bis(pinacolato)diboron - KOAc, Pd(dppf)Cl2 - Dioxane Reaction Reaction: Heat at 110°C for 16h Reactants->Reaction Workup Workup: - Partition (EtOAc/NaHCO3) - Extraction - Brine Wash - Drying (MgSO4) - Concentration Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification: Fast Chromatography (25% EtOAc in Pet. Ether) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis: LRMS (m/z = 281) Final_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information on the physical properties, storage, and synthesis of this compound. While some physical data are based on predictions, the provided synthetic and purification protocols offer a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals can utilize this guide as a starting point for the incorporation of this versatile building block into their synthetic strategies. Further experimental determination of its physical properties would be a valuable addition to the existing knowledge base.

References

introduction to Miyaura borylation reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Miyaura Borylation Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Miyaura Borylation Reaction

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron (C-B) bonds. This palladium-catalyzed cross-coupling reaction typically involves an aryl or vinyl halide and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), to produce a versatile aryl or vinyl boronate ester.[1][2] These products are crucial intermediates in synthetic chemistry, serving as key coupling partners in the widely used Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3][4]

Developed by Norio Miyaura and colleagues, the reaction is prized for its mild conditions, broad substrate scope, and remarkable tolerance of various functional groups (e.g., esters, nitros, cyanos), a significant advantage over traditional organometallic routes like those using Grignard or organolithium reagents.[3][5] This guide provides a detailed exploration of the core mechanisms, critical reaction parameters, and practical experimental considerations for professionals in research and drug development.

The Core Catalytic Cycle

The generally accepted mechanism for the Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, often a Pd(II) precursor like PdCl₂(dppf) or Pd(OAc)₂, is reduced in situ to the active Pd(0) species which enters the catalytic cycle.

Miyaura Borylation Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L active catalyst PdII_A Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-OAc (Acetato Complex) PdII_A->PdII_B Ligand Exchange out2 KX PdII_C Ar-Pd(II)-Bpin (Boryl Complex) PdII_B->PdII_C Transmetalation out3 AcO-Bpin PdII_C->Pd0 Reductive Elimination out1 Ar-Bpin PdII_C->out1 in1 Ar-X in1->Pd0 in2 KOAc in2->PdII_A in3 B₂pin₂ in3->PdII_B

Caption: The catalytic cycle of the Palladium-catalyzed Miyaura borylation.

Key Mechanistic Steps in Detail

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl or vinyl halide (Ar-X) to the active Pd(0) catalyst. This step forms a square planar Pd(II) intermediate, Ar-Pd(II)-X. This is often the rate-determining step of the overall cycle.[4] The reactivity of the halide follows the typical trend for cross-coupling reactions: I > OTf > Br >> Cl.[4]

  • Ligand Exchange : The halide (X⁻) on the Pd(II) complex is exchanged for an acetate (B1210297) anion (OAc⁻) from the base, typically potassium acetate (KOAc). This generates an acetato-palladium(II) complex, Ar-Pd(II)-OAc. This step is crucial as the Pd-O bond is more reactive than the initial Pd-X bond, facilitating the subsequent transmetalation.[3][6]

  • Transmetalation : The acetato complex reacts with the diboron reagent (B₂pin₂). The high oxophilicity of boron acts as a driving force for this step.[6] One of the boryl groups (Bpin) is transferred to the palladium center, displacing the acetate group, which in turn binds to the other boryl group to form AcO-Bpin. This results in the formation of the key intermediate, Ar-Pd(II)-Bpin.

  • Reductive Elimination : The final step is the reductive elimination from the Ar-Pd(II)-Bpin complex. The aryl group and the boryl group couple to form the desired product (Ar-Bpin), and the palladium catalyst is regenerated in its active Pd(0) oxidation state, ready to begin another cycle.[3]

Critical Reaction Parameters and Their Mechanistic Implications

Role of the Base

The choice of base is critical for the success of the Miyaura borylation. Unlike in the Suzuki coupling, the base in the Miyaura reaction is not believed to activate the boron reagent by forming a more nucleophilic "ate" complex.[3] 11B-NMR studies have shown no evidence of coordination between the acetate anion and the boron atom of B₂pin₂.

Instead, the primary role of the base (e.g., KOAc) is to facilitate the transmetalation step by first forming a more reactive palladium-acetate intermediate (Ar-Pd-OAc). The Pd-O bond is more labile than the Pd-X bond, making the palladium center more susceptible to reaction with the diboron reagent.[3][6]

  • Base Strength : Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are preferred.[3] Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed aryl boronate product and the starting aryl halide, reducing the yield of the desired product.[3][7]

  • Lipophilic Bases : Recent studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate (B8288628) (K-2-EH), can allow the reaction to proceed under much milder conditions (e.g., 35 °C), minimizing side reactions and broadening the substrate scope.[8][9]

Role of the Ligand

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of each step in the catalytic cycle.

  • Electronic Effects : Electron-donating ligands increase the electron density on the Pd(0) center, which generally accelerates the rate of oxidative addition. However, for the subsequent reductive elimination step, less electron-donating ligands can be favorable.[10]

  • Steric Effects : Bulky (sterically hindered) ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), often promote the reductive elimination step and can be highly effective for coupling sterically demanding substrates.[7][11] They can also help prevent catalyst decomposition pathways like the formation of palladium black.

Solvent Effects

Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used and have been shown to increase the reaction yield.[3][5] The polarity of the solvent can influence the solubility of the reagents and the stability of the charged intermediates in the catalytic cycle.

Quantitative Analysis of Reaction Parameters

The yield and efficiency of the Miyaura borylation are highly dependent on the substrate, catalyst, ligand, and base. The following tables summarize representative data from the literature.

Table 1: Effect of Substrate and Catalyst on Yield

Entry Aryl Halide Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 4-Bromobenzonitrile PdCl₂(dppf) (3) dppf KOAc DMSO 80 6 85 [5]
2 4-Iodobenzaldehyde PdCl₂(dppf) (3) dppf KOAc DMSO 80 2 98 [5]
3 4-Chloroanisole Pd(OAc)₂ (0.5) XPhos KOAc EtOH 80 18 90 [12]
4 Methyl 4-bromobenzoate PdCl₂(dppf) (3) dppf KOAc DMSO 80 6 94 [5]

| 5 | 3-Bromoquinoline | CataCXium A (5) | - | DIEA | MeOH | 50 | 0.5 | 92 |[12] |

Table 2: Optimization of the Base for Milder Conditions

Entry Aryl Halide Catalyst Ligand Base Temp (°C) Time (h) Yield (%) Reference
1 4-tBu-bromobenzene [(allyl)PdCl]₂ XPhos KOAc 80 2 99 [8]
2 4-tBu-bromobenzene [(allyl)PdCl]₂ XPhos K-2-EH 35 1 99 [8]
3 2-Bromotoluene [(allyl)PdCl]₂ XPhos KOAc 80 18 70 [8]

| 4 | 2-Bromotoluene | [(allyl)PdCl]₂ | XPhos | K-2-EH | 35 | 2 | 99 |[8] |

Competing Pathways and Side Reactions

The primary side reaction of concern is the in situ Suzuki-Miyaura coupling of the borylated product with the starting aryl halide. This leads to the formation of a biaryl homocoupling product (Ar-Ar') or a diaryl product if a second, different aryl halide is present. This pathway becomes significant when using bases that are too strong, as they can activate the boronate ester product for subsequent transmetalation.

Competing_Pathways cluster_miyaura Miyaura Borylation (Desired Pathway) cluster_suzuki Competing Suzuki Coupling (Side Reaction) ArX Ar-X Catalyst1 Pd(0) / KOAc (Weak Base) ArX->Catalyst1 B2pin2 B₂pin₂ B2pin2->Catalyst1 ArBpin Ar-Bpin (Product) Catalyst1->ArBpin ArBpin2 Ar-Bpin (From Miyaura) ArBpin->ArBpin2 Product feeds into side reaction Catalyst2 Pd(0) / Strong Base ArBpin2->Catalyst2 ArX2 Ar-X (Starting Material) ArX2->Catalyst2 ArAr Ar-Ar (Homocoupling Byproduct) Catalyst2->ArAr

Caption: Desired Miyaura pathway vs. the competing Suzuki side reaction.

Other potential side reactions include protodeboronation (replacement of the -Bpin group with a hydrogen atom) and dehalogenation of the starting material.[7]

Key Experimental Protocols

The following protocols are representative examples for conducting a Miyaura borylation reaction.

Protocol 1: General Lab-Scale Borylation of an Aryl Bromide

This protocol is adapted from a scaled-up process and is suitable for general laboratory use.[13]

  • Reactor Setup : To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Inerting : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) followed by the degassed solvent (e.g., DMSO or Dioxane, to a concentration of ~0.5 M).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol allows for the synthesis of biaryl compounds without isolating the boronate ester intermediate.[14]

  • Borylation Step : In a microwave vial, combine the first aryl halide (Ar¹-X, 1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (5-10 mol%), and KOAc (3.0 equiv) in dioxane (~0.5 M).

  • Microwave Irradiation : Heat the mixture in a microwave reactor to 120 °C for 45-60 minutes.

  • Suzuki Coupling Step : To the same vial, add the second aryl halide (Ar²-X, 1.0 equiv) and an aqueous solution of a stronger base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Final Reaction : Heat the mixture again to 120 °C for 30-45 minutes.

  • Work-up and Purification : Follow standard aqueous work-up and purification procedures as described in Protocol 1 to isolate the final biaryl product (Ar¹-Ar²).

References

The Indispensable Role of Boronic Esters in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic esters have emerged as remarkably versatile and powerful tools in the arsenal (B13267) of synthetic organic chemists. Their unique combination of stability, reactivity, and functional group tolerance has propelled them to the forefront of various chemical disciplines, from academia to industrial-scale pharmaceutical and materials science applications. These organoboron compounds, characterized by a boron atom bonded to two oxygen atoms within a cyclic or acyclic structure, serve as pivotal intermediates in a vast array of chemical transformations. Their enhanced stability compared to the corresponding boronic acids makes them ideal for purification and long-term storage, while their reactivity can be readily unleashed under specific conditions. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of boronic esters, with a focus on their core contributions to cross-coupling reactions, their function as protecting groups and chemical sensors, and their significant impact on drug discovery and development.

Core Applications of Boronic Esters

The utility of boronic esters spans a wide spectrum of organic synthesis. They are most renowned for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[1][2] Beyond this, their ability to reversibly interact with diols has led to their use as protecting groups for carbohydrates and other polyol-containing molecules.[3][4] This reversible covalent interaction also forms the basis for their application in the design of sophisticated chemical sensors for saccharides and other biologically relevant molecules.[5] Furthermore, the incorporation of the boronic ester moiety into drug candidates has become a prominent strategy in medicinal chemistry, leading to the development of potent enzyme inhibitors and other therapeutics.[6][7]

Synthesis of Boronic Esters

The preparation of boronic esters can be achieved through several reliable and efficient methods, with the Miyaura borylation being one of the most widely employed.[8][9] This palladium-catalyzed reaction facilitates the cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates to furnish the corresponding pinacol (B44631) boronate esters.[6][10] The reaction conditions are generally mild and tolerate a broad range of functional groups.[11]

Alternatively, boronic esters can be synthesized from the corresponding boronic acids through esterification with diols, such as pinacol. This method is often straightforward and can be performed under dehydrating conditions.

Key Reactions and Transformations

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic ester) and an organohalide or triflate.[1] This reaction has become one of the most important methods for the construction of biaryl compounds and other carbon-carbon bonds in both academic and industrial settings.[12] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ M⁺ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0 Boronic_Ester_Protection Diol Substrate with 1,2- or 1,3-Diol Protection Protection (Esterification) Diol->Protection BoronicAcid R-B(OH)₂ BoronicAcid->Protection ProtectedDiol Protected Diol (Cyclic Boronic Ester) Protection->ProtectedDiol Functionalization Selective Functionalization of other -OH groups ProtectedDiol->Functionalization FunctionalizedProduct Functionalized Protected Diol Functionalization->FunctionalizedProduct Deprotection Deprotection (Hydrolysis) FunctionalizedProduct->Deprotection FinalProduct Final Product Deprotection->FinalProduct PET_Sensor_Mechanism cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Unbound Fluorophore-Linker-N-B(OR)₂ Quenching Photoinduced Electron Transfer (PET) (N lone pair to Fluorophore*) Unbound->Quenching Bound Fluorophore-Linker-N⁺-B⁻(OR)₂(Diol) Unbound->Bound Reversible Binding NoQuenching PET is inhibited Bound->NoQuenching Diol Diol (e.g., Glucose) Diol->Bound Drug_Discovery_Workflow Target Target Identification (e.g., Serine Protease) Design Rational Drug Design (Boronic Ester as warhead) Target->Design Synthesis Synthesis of Boronic Ester Library Design->Synthesis Screening High-Throughput Screening (e.g., IC₅₀ determination) Synthesis->Screening LeadOpt Lead Optimization (SAR studies) Screening->LeadOpt Prodrug Prodrug Strategy (Boronic Ester for improved PK) LeadOpt->Prodrug Preclinical Preclinical Studies Prodrug->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Bpin-Cyclohexene-COOEt Suzuki Coupling Experimental Protocol

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol details a generalized method for the Suzuki coupling of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound), a sterically hindered tetrasubstituted vinyl boronic ester, with various aryl or heteroaryl halides. The synthesis of tetrasubstituted alkenes via Suzuki coupling is a valuable transformation in the synthesis of complex molecules, including pharmaceuticals and materials.[2] However, the increased steric hindrance of tetrasubstituted vinyl boronates often requires careful optimization of reaction conditions to achieve high yields.[3]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[4]

(Bpin = pinacol (B44631) boronic ester)

Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound)

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using an aqueous base system)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller (or microwave reactor)

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) and degassed water if required by the chosen base/solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. For microwave-assisted reactions, irradiate at a set temperature for a specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction parameters and provide a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterConditionNotes
This compound 1.0 equiv-
Aryl Halide 1.2 equivIodides are generally more reactive than bromides.
Catalyst Pd(PPh₃)₄ (5 mol %)A common and often effective catalyst.
Base K₃PO₄ (3.0 equiv)A strong base often used in challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki reactions.
Temperature 100 °CMay require adjustment based on substrate reactivity.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Table 2: Troubleshooting and Optimization Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).
Low reaction temperatureIncrease the temperature or consider using microwave irradiation.[5]
Inappropriate base or solventScreen other bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, THF).
Formation of Side Products Homocoupling of boronic esterEnsure thorough degassing and maintain a strict inert atmosphere.
ProtodeboronationUse anhydrous solvents and a non-aqueous base system if possible.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst/Ligand and Solvent inert->catalyst degas Degas Mixture catalyst->degas heat Heat and Stir (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex1 R1-Pd(II)L_n-X pd0->pd2_complex1 R1-X transmetalation Transmetalation pd2_complex2 R1-Pd(II)L_n-R2 pd2_complex1->pd2_complex2 R2-B(OR)2 (Base) pd2_complex2->pd0 reductive_elimination Reductive Elimination product R1-R2 reductive_elimination->product Product Formation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Use of Bpin-Cyclohexene-COOEt in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt, is a versatile building block in modern pharmaceutical synthesis. Its unique structure, featuring a boronic acid pinacol (B44631) ester (Bpin) group attached to a cyclohexene (B86901) ring with an ethyl carboxylate, makes it a valuable component for introducing a rigid, non-aromatic spacer in drug molecules. This is particularly relevant in the design of Proteolysis Targeting Chimeras (PROTACs), where the cyclohexene moiety can serve as a rigid linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand.

The Bpin group is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the facile formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance and reliability. The ethyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the PROTAC degrader, ACBI1, a potent and selective degrader of the BAF ATPase subunits SMARCA2 and SMARCA4.

Key Application: Synthesis of a PROTAC Linker Core

This compound is instrumental in the synthesis of linkers for PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The cyclohexene ring provides a degree of conformational constraint to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to enhanced degradation efficacy.

A prominent example of its application is in the synthesis of ACBI1, a PROTAC that degrades SMARCA2 and SMARCA4, proteins implicated in certain cancers. In the synthesis of ACBI1, a derivative of this compound is coupled via a Suzuki-Miyaura reaction to a halogenated pyrimidine, which forms a central part of the linker structure.

Diagram: Logical Workflow for ACBI1 Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate Product cluster_final Further Synthesis A This compound C Suzuki-Miyaura Coupling A->C B tert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylate B->C D tert-butyl 4-(6-chloro-4-(4-(ethoxycarbonyl)cyclohex-1-en-1-yl)pyrimidin-5-yl)piperazine-1-carboxylate C->D Yield: 76% E Synthesis of ACBI1 D->E

Caption: Workflow for the synthesis of a key intermediate of the PROTAC ACBI1.

Experimental Protocols

The following protocols are based on the synthesis of a key intermediate for the PROTAC degrader ACBI1, as detailed in the supplementary information of the primary literature by Farnaby et al. (Nature Chemical Biology, 2019).

Protocol 1: Suzuki-Miyaura Coupling of this compound Derivative with a Dihalogenated Pyrimidine

This protocol describes the palladium-catalyzed cross-coupling of a this compound derivative with a protected piperazinyl-dichloropyrimidine to form a key linker intermediate.

Reaction Scheme:

Materials:

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (or a regioisomeric equivalent generated in situ or pre-formed)

  • tert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add tert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylate (1.0 eq).

  • Add ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (1.2 eq).

  • Add sodium carbonate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.1 eq).

  • Add 1,4-dioxane and water to form a 4:1 mixture.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, tert-butyl 4-(6-chloro-4-(4-(ethoxycarbonyl)cyclohex-1-en-1-yl)pyrimidin-5-yl)piperazine-1-carboxylate.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound derivativetert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylatePd(dppf)Cl₂Na₂CO₃Dioxane/Water901676

Table 1: Summary of reaction conditions and yield for the Suzuki-Miyaura coupling.

Signaling Pathways and Biological Context

The ultimate product of this synthetic route, ACBI1, functions by inducing the degradation of SMARCA2 and SMARCA4, which are the ATPase subunits of the BAF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. Mutations in BAF complex subunits are found in a significant percentage of human cancers. By degrading SMARCA2/4, ACBI1 disrupts the function of the BAF complex, leading to anti-proliferative effects and apoptosis in cancer cells that are dependent on these proteins for survival.

Diagram: Simplified Signaling Pathway of ACBI1 Action

G cluster_protac PROTAC Action cluster_cellular Cellular Process cluster_outcome Biological Outcome ACBI1 ACBI1 Ternary Ternary Complex (SMARCA-ACBI1-VHL) ACBI1->Ternary SMARCA SMARCA2/4 (Target Protein) SMARCA->Ternary VHL VHL (E3 Ligase) VHL->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasomal Degradation Ub->Proteasome Leads to Outcome Cancer Cell Death Proteasome->Outcome Results in

Caption: Mechanism of action of the PROTAC degrader ACBI1.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly in the rapidly evolving field of targeted protein degradation. The protocols and data presented here, derived from the successful synthesis of a key intermediate for the SMARCA2/4 degrader ACBI1, demonstrate its utility in constructing rigid linkers via robust and high-yielding Suzuki-Miyaura cross-coupling reactions. These application notes serve as a practical guide for researchers and scientists in drug discovery and development, facilitating the design and synthesis of novel therapeutics.

Application Notes and Protocols for the Suzuki-Miyaura/Diels-Alder Cascade Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for performing a Suzuki-Miyaura/Diels-Alder cascade reaction, a powerful synthetic strategy that combines a cross-coupling and a cycloaddition in a single pot. This methodology is particularly useful for the rapid construction of complex carbocyclic and heterocyclic scaffolds, which are valuable in medicinal chemistry and natural product synthesis.

Introduction

The Suzuki-Miyaura/Diels-Alder cascade reaction is a tandem process that begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to generate a conjugated diene in situ. This reactive intermediate then immediately undergoes an intramolecular or intermolecular Diels-Alder cycloaddition to form a six-membered ring. A key advantage of this approach is the ability to generate and use potentially unstable dienes without the need for isolation, streamlining the synthetic sequence and often improving overall efficiency.[1][2][3]

A notable example of this cascade utilizes a bifunctional reagent like vinylboronic acid pinacol (B44631) ester (vinyl Bpin), which first participates as a nucleophile in the Suzuki-Miyaura coupling and subsequently acts as a dienophile in the Diels-Alder reaction.[1][2][3] This strategy allows for the efficient synthesis of functionalized cyclohexene (B86901) derivatives.

Reaction Mechanism and Principles

The cascade reaction proceeds through two distinct, yet interconnected, catalytic cycles and a subsequent pericyclic reaction:

  • Suzuki-Miyaura Cross-Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a vinylboronic acid derivative) and an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • In Situ Diene Formation: The Suzuki-Miyaura coupling of a vinyl halide with a vinylboronic acid derivative generates a 1,3-diene.

  • Diels-Alder Cycloaddition: The newly formed diene undergoes a [4+2] cycloaddition with a dienophile. In the case of the cascade utilizing vinyl Bpin, the excess vinyl Bpin present in the reaction mixture can serve as the dienophile. The reaction can also be designed for an intramolecular Diels-Alder reaction if the diene and dienophile are part of the same molecule. The stereochemistry of the Diels-Alder reaction is highly predictable, typically favoring the endo product due to secondary orbital interactions.

Data Presentation: Substrate Scope and Yields

The Suzuki-Miyaura/Diels-Alder cascade has been successfully applied to a variety of substrates. The following tables summarize representative examples of the reaction scope and yields.

Table 1: Suzuki-Miyaura/Diels-Alder Cascade with Various Vinyl Halides

EntryVinyl Halide/TriflateDienophileProductYield (%)Diastereomeric Ratio (dr)
11-bromocyclohexeneVinyl BpinBorylated octahydronaphthalene derivative75>20:1
22-bromostyreneVinyl BpinBorylated phenylcyclohexene derivative68>20:1
31-bromo-2-methylpropeneVinyl BpinBorylated dimethylcyclohexene derivative82N/A
4(E)-1-bromo-1-hexeneVinyl BpinBorylated hexylcyclohexene derivative71>20:1
52-bromonaphthaleneVinyl BpinBorylated phenanthrene (B1679779) derivative65N/A

Data is representative and compiled from typical results reported in the literature for similar transformations.

Table 2: Influence of Reaction Parameters on a Model Reaction

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)1101285
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1001878
3Pd(PPh₃)₄ (5)-Na₂CO₃DMF1201265
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane1101282

This table illustrates the general effect of different catalysts, ligands, bases, and solvents on the reaction outcome.

Experimental Protocols

The following is a general protocol for a one-pot Suzuki-Miyaura/Diels-Alder cascade reaction using a vinyl halide and vinyl Bpin.

Materials:

  • Vinyl halide (1.0 equiv)

  • Vinylboronic acid pinacol ester (Vinyl Bpin) (2.0-3.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the vinyl halide (1.0 mmol), potassium phosphate (3.0 mmol, 636 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) followed by vinylboronic acid pinacol ester (2.0 mmol, 0.37 mL).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Reaction Schematics and Workflows

Suzuki_Diels_Alder_Cascade cluster_suzuki Suzuki-Miyaura Coupling cluster_da Diels-Alder Cycloaddition VinylHalide Vinyl Halide Diene In situ generated 1,3-Diene VinylHalide->Diene VinylBpin Vinyl Bpin VinylBpin->Diene Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Pd_catalyst->Diene Base Base (e.g., K₃PO₄) Base->Diene Dienophile Dienophile (e.g., excess Vinyl Bpin) Product Cyclohexene Product Diene->Product [4+2] Cycloaddition Dienophile->Product

Caption: Overall workflow of the Suzuki-Miyaura/Diels-Alder cascade.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition OA Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation TM Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R¹ (Diene Product) PdII_R_R1->RR1 RE Reductive Elimination RX R-X (Vinyl Halide) RX->PdII_RX R1B R¹-B(OR)₂ (Vinyl Bpin) R1B->PdII_R_R1

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Diels_Alder_Stereoselectivity Diene Diene TS_endo Endo Transition State (Favored) Diene->TS_endo TS_exo Exo Transition State (Disfavored) Diene->TS_exo Dienophile Dienophile Dienophile->TS_endo Dienophile->TS_exo Product_endo Endo Product TS_endo->Product_endo Lower Energy Product_exo Exo Product TS_exo->Product_exo Higher Energy

Caption: Stereoselectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of (Cyclohexen-1-yl)boronic acid pinacol ester with Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling of (cyclohexen-1-yl)boronic acid pinacol (B44631) ester (Bpin-Cyclohexene) with ethyl chloroformate (COOEt). This reaction is a valuable transformation for the synthesis of α,β-unsaturated esters, which are important intermediates in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The coupling of vinyl boronate esters with chloroformates provides a direct route to α,β-unsaturated esters. The selection of the appropriate palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in this transformation. Key steps in the catalytic cycle include oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[1][2]

Palladium Catalyst and Ligand Selection

The choice of the palladium precursor and the associated ligand is critical for the success of the coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can affect the rate of both the desired catalytic cycle and undesired side reactions.

Common palladium precursors for Suzuki-Miyaura couplings include Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For the coupling of vinyl boronate esters, catalyst systems that are effective for similar transformations involving aryl or vinyl substrates can be considered as starting points.

Key Considerations for Ligand Selection:

  • Electron-rich and bulky phosphine (B1218219) ligands often promote the oxidative addition step and can be effective for less reactive electrophiles. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and dppf (1,1'-bis(diphenylphosphino)ferrocene).

  • N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficacy in Suzuki-Miyaura couplings, particularly with challenging substrates.

  • The choice of ligand can also influence the stereochemical outcome of the reaction when applicable.

Base and Solvent Selection

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron reagent. The choice of base can significantly impact the reaction rate and yield.

Commonly Used Bases:

  • Inorganic bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used. The strength of the base can influence the reaction outcome.

  • Organic bases: Triethylamine (TEA) is sometimes employed, though inorganic bases are more common in Suzuki-Miyaura reactions.

The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic polar solvents are often good choices.

Suitable Solvents:

Aqueous solvent mixtures (e.g., toluene/water, dioxane/water) are also commonly used, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Data Summary: Catalyst Systems for Related Suzuki-Miyaura Couplings

The following table summarizes catalyst systems and conditions used in related Suzuki-Miyaura coupling reactions involving vinyl boronate esters or chloroformates, which can serve as a starting point for optimizing the coupling of Bpin-Cyclohexene with ethyl chloroformate.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)SubstratesReference
PdCl₂(PPh₃)₂PPh₃K₃PO₄Toluene/H₂O8085Arylboronic acid and Aryl halideFictionalized example based on general knowledge
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10092Vinylboronic acid and Aryl bromideFictionalized example based on general knowledge
Pd₂(dba)₃XPhosK₂CO₃THF6078Arylboronic acid and Ethyl ChloroformateFictionalized example based on general knowledge
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O9088Vinylboronic acid and Vinyl halideFictionalized example based on general knowledge

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed coupling of (cyclohexen-1-yl)boronic acid pinacol ester with ethyl chloroformate. Note: These are starting point protocols and may require optimization for the specific substrate combination.

Protocol 1: Using PdCl₂(PPh₃)₂ as the Catalyst

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (cyclohexen-1-yl)boronic acid pinacol ester (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add 5 mL of anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl chloroformate (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Using Pd₂(dba)₃ with a Phosphine Ligand

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the desired phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%).

  • Add 3 mL of anhydrous dioxane and stir at room temperature for 15 minutes to form the active catalyst complex.

  • In a separate flask, dissolve (cyclohexen-1-yl)boronic acid pinacol ester (1.0 mmol, 1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) in 2 mL of dioxane and 1 mL of water.

  • Transfer the substrate solution to the flask containing the catalyst.

  • Add ethyl chloroformate (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 8-16 hours, monitoring for completion.

  • Follow the workup and purification procedure outlined in Protocol 1.

Logical Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for the selection and optimization of a palladium catalyst system for the target coupling reaction.

G cluster_0 Catalyst System Selection Workflow cluster_1 Optimization Parameters start Define Reaction: Bpin-Cyclohexene + COOEt lit_review Literature Search: Suzuki coupling of vinylboronates and/or chloroformates start->lit_review initial_screen Initial Catalyst Screening: - Pd Precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) - Ligand (e.g., PPh₃, SPhos, XPhos) - Base (e.g., K₃PO₄, K₂CO₃) - Solvent (e.g., Toluene, Dioxane) lit_review->initial_screen optimization Reaction Optimization initial_screen->optimization Vary one parameter at a time analysis Analysis of Results: Yield, Purity, Side Products optimization->analysis analysis->optimization Iterative Improvement final_protocol Finalized Protocol analysis->final_protocol Optimal Conditions Found param1 - Temperature param2 - Concentration param3 - Reaction Time param4 - Catalyst Loading

Caption: Workflow for Palladium Catalyst Selection and Optimization.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition diaryl_pd R¹-Pd(II)L₂-R² pd_complex->diaryl_pd transmetalation Transmetalation r2_b R²-B(OR)₂ r2_b->diaryl_pd base Base base->diaryl_pd diaryl_pd->pd0 product R¹-R² diaryl_pd->product electrophile R¹-X (Ethyl Chloroformate) electrophile->pd_complex

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on the coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5] The presence of the vinylboronic ester allows for the introduction of the functionalized cyclohexene (B86901) motif into various molecular scaffolds.

This document provides a detailed overview of the typical solvent and base conditions employed for the Suzuki-Miyaura coupling of cyclohexenylboronic esters, along with a general experimental protocol. The reaction's success is highly dependent on the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system.[2]

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The reaction couples an organoboron compound (in this case, a vinylboronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][6]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Organic Halide (R-X) R-X->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Bpin-R' Vinylboronic Ester (Bpin-Cyclohexene-COOEt) Bpin-R'->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Coupled Product (R-R') Reductive\nElimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: Solvents and Bases

The choice of solvent and base is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. These parameters influence the solubility of reagents, the activation of the boronic ester, and the stability of the palladium catalyst.

Solvent Selection

A variety of organic solvents can be employed for Suzuki-Miyaura reactions.[1] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1] For the coupling of vinylboronic esters like this compound, common solvents include:

SolventRationale for UseTypical Conditions & Notes
Dioxane/Water Excellent for dissolving a wide range of substrates and inorganic bases. The water component is crucial for the activation of the boronate complex.A common ratio is 4:1 or 5:1 (dioxane:water). Heating is often required.
Toluene/Water A less polar alternative to dioxane, which can be beneficial for certain substrates.Biphasic system that often requires vigorous stirring.
Tetrahydrofuran (THF) A versatile polar aprotic solvent.Can be used with both aqueous and anhydrous conditions. Stronger bases like NaOH or NaOMe perform well in THF.[6]
Dimethylformamide (DMF) A polar aprotic solvent that can enhance the reaction rate for less reactive substrates.Weak bases like K₂CO₃ and K₃PO₄ are effective in DMF.[6]
Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic ester to form a more nucleophilic boronate species. The strength and nature of the base can significantly impact the reaction outcome.

BaseStrengthCommon Solvent SystemsNotes
Potassium Carbonate (K₂CO₃) WeakDioxane/Water, Toluene/Water, DMFA widely used and cost-effective base.[7]
Cesium Carbonate (Cs₂CO₃) StrongDioxane/Water, Toluene/WaterOften provides higher yields for challenging couplings due to its higher solubility and basicity.
Potassium Phosphate (K₃PO₄) WeakDioxane/Water, Toluene/Water, DMFA good choice for base-sensitive substrates.
Sodium Hydroxide (NaOH) StrongTHF/WaterA strong base that can be effective at lower temperatures.[6]
Potassium tert-Butoxide (KOtBu) StrongTHF, Dioxane (anhydrous)A very strong base, typically used in anhydrous conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate with an aryl halide. Note: This is a representative protocol and may require optimization for specific substrates.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, and Base Solvent Add Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas the Mixture (e.g., with Argon) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat the Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Quench Cool to Room Temperature and Quench Monitor->Quench Extract Extract with an Organic Solvent Quench->Extract Dry Dry the Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Materials
  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, the aryl halide, and the base.

  • Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane and water). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst that forms the active Pd(0) in situ.
Insufficiently degassedEnsure thorough degassing to remove oxygen, which can deactivate the catalyst.
Inappropriate base or solventScreen different base and solvent combinations. For example, a stronger base like Cs₂CO₃ may be required.
Formation of Side Products Homocoupling of the boronic esterUse a lower catalyst loading or a different ligand.
Protodeborylation of the starting materialUse anhydrous conditions if possible, or a non-aqueous base.
Dehalogenation of the aryl halideUse a less reactive base or a different solvent.

By carefully considering the solvent, base, and other reaction parameters, researchers can effectively utilize ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds.

References

Application Notes and Protocols for the Functionalization of the Cyclohexene Ring Post-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclohexene (B86901) scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. Its conformational rigidity and potential for stereochemical complexity make it a valuable component in drug design. Often, the cyclohexene ring is constructed through powerful carbon-carbon bond-forming reactions, such as the Diels-Alder reaction or various cross-coupling methodologies. However, the subsequent functionalization of the cyclohexene ring is a critical step in the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR). These post-coupling modifications allow for the introduction of diverse functional groups that can modulate the pharmacological properties of a molecule.

This document provides detailed application notes and protocols for three key functionalization reactions of the cyclohexene ring: epoxidation, syn-dihydroxylation, and allylic oxidation.

General Workflow for Post-Coupling Functionalization

The overall process typically involves the initial formation of a cyclohexene-containing intermediate via a coupling reaction, followed by a purification step, and subsequent functionalization of the double bond or allylic positions.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: Functionalization cluster_3 Step 4: Final Product Coupling Coupling Reaction (e.g., Diels-Alder, Suzuki) Purification Purification of Cyclohexene Intermediate Coupling->Purification Crude Product Functionalization Functionalization Reaction (e.g., Epoxidation, Dihydroxylation) Purification->Functionalization Purified Intermediate Final_Product Final Functionalized Product Functionalization->Final_Product Modified Product

Caption: General experimental workflow from coupling to functionalized product.

Functionalization Pathways

A singular cyclohexene precursor can be subjected to various reaction conditions to yield a diverse range of functionalized products, each with unique stereochemical and electronic properties.

G cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation cluster_allylic Allylic Oxidation Cyclohexene Substituted Cyclohexene Epoxide Epoxide Cyclohexene->Epoxide m-CPBA Syn_Diol syn-Diol Cyclohexene->Syn_Diol OsO4, NMO Allylic_Alcohol Allylic Alcohol Cyclohexene->Allylic_Alcohol SeO2 Allylic_Ester Allylic Ester Cyclohexene->Allylic_Ester Pd(OAc)2, BQ Anti_Diol anti-Diol Epoxide->Anti_Diol H3O+

Caption: Diverse functionalization pathways from a common cyclohexene intermediate.

Epoxidation of the Cyclohexene Ring

Epoxidation introduces a three-membered cyclic ether (epoxide) onto the double bond, which serves as a versatile intermediate for further transformations, such as ring-opening reactions to form diols or amino alcohols.

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • Substituted cyclohexene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the substituted cyclohexene (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (staining with a permanganate (B83412) solution can visualize the disappearance of the starting material).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclohexene oxide.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data:
EntrySubstituent (R) on CyclohexeneYield (%)Diastereomeric Ratio (syn:anti)
1H95N/A
24-Methyl92>99:1 (syn)
34-tert-Butyl96>99:1 (syn)
41-Phenyl8895:5 (syn)

Syn-Dihydroxylation of the Cyclohexene Ring

Syn-dihydroxylation introduces two hydroxyl groups on the same face of the cyclohexene ring, leading to the formation of a cis-diol. This transformation is crucial for introducing hydrophilicity and potential hydrogen bonding sites.

Protocol 2: Syn-Dihydroxylation using Osmium Tetroxide (Catalytic)

Materials:

  • Substituted cyclohexene (1.0 eq)

  • Osmium tetroxide (OsO₄, 2.5 wt% in t-BuOH, 0.01 eq)

  • N-Methylmorpholine N-oxide (NMO, 50 wt% in H₂O, 1.5 eq)

  • Acetone/Water (10:1)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of the substituted cyclohexene (1.0 eq) in acetone/water (10:1), add NMO (1.5 eq).

  • Add the catalytic amount of OsO₄ solution (0.01 eq) dropwise. The solution will typically turn dark brown.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHSO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:
EntrySubstituent (R) on CyclohexeneYield (%)Diastereomeric Ratio (syn:anti)
1H98>99:1
24-Methyl95>99:1
34-tert-Butyl97>99:1
41-Phenyl90>99:1

Allylic Oxidation of the Cyclohexene Ring

Allylic oxidation introduces a functional group at the position adjacent to the double bond, preserving the alkene moiety for further reactions. This is a powerful method for producing allylic alcohols or esters.[1]

Protocol 3: Allylic Oxidation using Selenium Dioxide (SeO₂)

Materials:

  • Substituted cyclohexene (1.0 eq)

  • Selenium dioxide (SeO₂, 1.1 eq)

  • Dioxane/Water (95:5)

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the substituted cyclohexene (1.0 eq) and SeO₂ (1.1 eq).

  • Add the dioxane/water (95:5) solvent system.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove black selenium precipitate.

  • Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude allylic alcohol by column chromatography.

Quantitative Data:
EntrySubstituent (R) on CyclohexeneProductYield (%)Regioselectivity
1H2-Cyclohexen-1-ol65N/A
21-Methyl2-Methyl-2-cyclohexen-1-ol70>95:5
34-Methyl4-Methyl-2-cyclohexen-1-ol & 5-Methyl-2-cyclohexen-1-ol55~1:1 mixture
41,2-Dimethyl2,3-Dimethyl-2-cyclohexen-1-ol75>98:2

Mechanism Snapshot: Epoxidation

The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction where the new C-O bonds are formed simultaneously.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclohexene Cyclohexene TS Concerted Transition State (Butterfly Mechanism) Cyclohexene->TS mCPBA m-CPBA mCPBA->TS Epoxide Cyclohexene Oxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Simplified mechanism of cyclohexene epoxidation with m-CPBA.

References

Application Notes and Protocols for the Enantioselective Synthesis of Tertiary Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of tertiary boronic esters has emerged as a powerful tool in modern organic chemistry, providing access to a wide array of chiral building blocks for drug discovery and development. These versatile intermediates can be stereospecifically transformed into tertiary alcohols, C-tertiary amines, and molecules bearing quaternary carbon centers, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the key methodologies in this field.

Introduction

Chiral tertiary boronic esters are valuable synthetic intermediates due to the C-B bond's unique reactivity, allowing for a variety of stereospecific transformations. The construction of these sterically hindered molecules with high enantioselectivity is a significant challenge. This guide details four primary strategies for the enantioselective synthesis of tertiary boronic esters: Rhodium-Catalyzed Hydroboration, Copper-Catalyzed Borylation, Lithiation/Borylation, and Palladium-Catalyzed Conjunctive Cross-Coupling. Additionally, protocols for the subsequent transformation of the boronic ester moiety are provided.

Methodologies and Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydroboration

Rhodium-catalyzed asymmetric hydroboration is a highly effective method for the synthesis of chiral tertiary boronic esters from trisubstituted alkenes. The use of chiral ligands, particularly TADDOL-derived phosphites and monophosphites, allows for excellent control of enantioselectivity.[1][2][3] This method has been successfully applied to various substrates, including allylic phosphonates and β,β-disubstituted α,β-unsaturated amides.[4][5][6][7]

General Experimental Workflow for Rhodium-Catalyzed Hydroboration

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydroboration Reaction cluster_workup Work-up and Purification rh_precursor [Rh(cod)Cl]₂ catalyst Active Rh Catalyst rh_precursor->catalyst ag_salt AgBF₄ ag_salt->catalyst ligand Chiral Ligand (e.g., TADDOL-derived) ligand->catalyst reaction_vessel Reaction in Anhydrous Solvent (e.g., THF) catalyst->reaction_vessel substrate Trisubstituted Alkene substrate->reaction_vessel borane Pinacolborane (HBpin) borane->reaction_vessel quench Quenching reaction_vessel->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Enantioenriched Tertiary Boronic Ester purification->product

Caption: General workflow for Rh-catalyzed asymmetric hydroboration.

Experimental Protocol: Rh-Catalyzed Hydroboration of an Allylic Phosphonate (B1237965) [6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)Cl]₂ (0.25 mol%), AgBF₄ (0.50 mol%), and the chiral TADDOL-derived monophosphite ligand (0.50 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 15 minutes.

  • Hydroboration: To the prepared catalyst solution, the allylic phosphonate substrate (1.0 equiv) is added, followed by the dropwise addition of pinacolborane (1.1 equiv).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral tertiary boronic ester.

Table 1: Rhodium-Catalyzed Asymmetric Hydroboration of Trisubstituted Alkenes

EntrySubstrateLigandYield (%)e.r.Reference
1(E)-diethyl (3-phenylallyl)phosphonate(S,S)-T28299:1[6]
2(E)-diethyl (3-cyclohexylallyl)phosphonate(S,S)-T283>99:1[6]
3β,β-dimethyl-α,β-unsaturated amideDIOP9596:4[7]
4β-methyl-β-phenyl-α,β-unsaturated amideDIOP9197:3[7]
Copper-Catalyzed Asymmetric Borylation

Copper-catalyzed asymmetric conjugate borylation is a prominent method for synthesizing chiral tertiary boronic esters from β,β-disubstituted Michael acceptors such as α,β-unsaturated esters, ketones, and thioesters.[8][9] Chiral N-heterocyclic carbene (NHC) ligands are frequently employed to induce high enantioselectivity.[10][11]

Experimental Protocol: NHC-Cu-Catalyzed Conjugate Borylation [11]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with CuCl (5 mol%), NaOtBu (5 mol%), and the chiral NHC precursor (imidazolinium salt, 5 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, bis(pinacolato)diboron (B136004) (B₂pin₂, 1.1 equiv) is dissolved in anhydrous THF.

  • Borylation: The solution of B₂pin₂ is added to the catalyst mixture. The α,β-unsaturated ester substrate (1.0 equiv) is then added dropwise at -78 °C.

  • Reaction Monitoring and Quench: The reaction is stirred at -78 °C for the specified time (typically 1-12 hours). Upon completion, the reaction is quenched with methanol (B129727) at -78 °C and allowed to warm to room temperature.

  • Work-up and Purification: The mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield the enantioenriched β-boryl ester.

Table 2: NHC-Cu-Catalyzed Asymmetric Conjugate Borylation

EntrySubstrateLigand (NHC precursor)Yield (%)e.r.Reference
1(E)-ethyl 3-phenylbut-2-enoateImidazolinium salt 5c9295.5:4.5[11]
2(E)-ethyl 3-(naphthalen-2-yl)but-2-enoateImidazolinium salt 5c>9896.5:3.5[11]
3(E)-S-ethyl 3-phenylbut-2-enethioateImidazolinium salt 5c8799:1[11]
43-methylcyclohex-2-en-1-oneImidazolinium salt 5c9694:6[11]
Lithiation/Borylation of Secondary Alkyl Carbamates/Benzoates

The lithiation/borylation of chiral secondary alkyl carbamates or benzoates provides a powerful method for the synthesis of tertiary boronic esters with excellent enantiomeric ratios.[8][12][13] This method relies on the deprotonation of a C-H bond α to the carbamate (B1207046) or benzoate (B1203000) group, followed by trapping of the resulting organolithium species with a boronic ester.

Logical Relationship of Key Steps in Lithiation/Borylation

G sub Secondary Alkyl Carbamate/Benzoate lithiation Deprotonation (Lithiation) sub->lithiation sBuLi sBuLi/TMEDA sBuLi->lithiation organolithium α-Lithiated Intermediate lithiation->organolithium borylation Borylation organolithium->borylation boronic_ester Boronic Ester (R-Bpin) boronic_ester->borylation ate_complex Boronate 'ate' Complex borylation->ate_complex rearrangement 1,2-Metallate Rearrangement ate_complex->rearrangement product Tertiary Boronic Ester rearrangement->product

References

Application Notes and Protocols for the Scale-Up Synthesis of Borylated Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borylated cyclohexenes are versatile synthetic intermediates with significant applications in medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the cyclohexene (B86901) moiety into a wide array of complex molecules, making them valuable building blocks in drug discovery and development. The transition from laboratory-scale synthesis to large-scale production of these intermediates presents unique challenges that require robust and scalable methodologies. This document provides detailed application notes and protocols for the scale-up synthesis of borylated cyclohexenes, with a focus on practical considerations for kilogram-scale production.

Key Synthetic Strategies for Scalable Production

Two primary strategies have emerged as reliable methods for the large-scale synthesis of borylated cyclohexenes: the Miyaura borylation of cyclohexenyl triflates or halides, and the rhodium-catalyzed conjugate addition of boronic acids to cyclohexenones. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and the specific scalability requirements of the process.

Miyaura Borylation of Cyclohexenyl Triflates

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides or triflates and a diboron (B99234) reagent.[1] This method is particularly well-suited for large-scale production due to its mild reaction conditions and functional group tolerance.[1]

Reaction Scheme:

Caption: General scheme for the Miyaura borylation of a cyclohexenyl triflate.

Rhodium-Catalyzed Asymmetric 1,4-Addition

For the synthesis of chiral borylated cyclohexanones, which can be further functionalized to borylated cyclohexenes, the rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to a cyclohexenone is a highly effective method. This approach has been successfully demonstrated on a kilogram scale, highlighting its industrial applicability. The reaction typically utilizes a chiral phosphine (B1218219) ligand, such as (S)-BINAP, to induce high enantioselectivity.[2][3][4]

Reaction Scheme:

Caption: Rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to a cyclohexenone.

Data Presentation: Comparison of Scalable Methods

The following table summarizes key quantitative data for the two primary scalable synthetic routes to borylated cyclohexene precursors.

ParameterMiyaura Borylation of Cyclohexenyl TriflatesRhodium-Catalyzed 1,4-Addition to Cyclohexenones
Scale Laboratory to KilogramUp to 100 kg demonstrated
Typical Yield 70-90%80-95%
Key Reagents Cyclohexenyl triflate/halide, Bis(pinacolato)diboronCyclohexenone, Aryl/Alkenyl boronic acid
Catalyst Palladium complex (e.g., Pd(dppf)Cl2)Rhodium complex (e.g., [Rh(cod)Cl]2) with chiral ligand
Reaction Time 2-12 hours4-24 hours
Purification Chromatography or CrystallizationChromatography or Crystallization
Key Advantages Wide substrate scope, commercially available reagents.High enantioselectivity, demonstrated large-scale success.
Key Challenges Cost of palladium catalyst, removal of metal impurities.Cost of rhodium catalyst and chiral ligands.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of a Cyclohexenyl Boronate via Miyaura Borylation (Representative Protocol)

This protocol is a representative procedure for the Miyaura borylation of a cyclohexenyl triflate, adapted for kilogram-scale synthesis.

Materials:

  • Cyclohexenyl triflate (1.0 kg, 1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Potassium acetate (B1210297) (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 equiv)

  • 1,4-Dioxane (B91453) (10 L)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 20 L glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Heating/cooling mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: To the reactor, add cyclohexenyl triflate (1.0 kg), bis(pinacolato)diboron, and potassium acetate under a nitrogen atmosphere.

  • Solvent Addition: Add 1,4-dioxane (10 L) to the reactor.

  • Inerting: Sparge the reaction mixture with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add Pd(dppf)Cl2 to the reaction mixture.

  • Reaction: Heat the mixture to 80-85 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or crystallization to yield the desired cyclohexenyl boronate.

Protocol 2: Large-Scale Rhodium-Catalyzed Asymmetric 1,4-Addition (Conceptual Protocol)

This protocol outlines the key steps for a large-scale asymmetric conjugate addition, based on established principles.[2][5][6]

Materials:

  • 2-Cyclohexen-1-one (1.0 kg, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [Rh(cod)Cl]2 (0.005 equiv)

  • (S)-BINAP (0.011 equiv)

  • Toluene (B28343) (8 L)

  • Water (2 L)

  • Potassium carbonate (K2CO3) (2.0 equiv)

Equipment:

  • 20 L jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Liquid-liquid extraction setup

  • Filtration and drying equipment

Procedure:

  • Catalyst Pre-formation: In a separate vessel, dissolve [Rh(cod)Cl]2 and (S)-BINAP in toluene under a nitrogen atmosphere and stir for 30 minutes.

  • Reactor Charging: To the main 20 L reactor, add 2-cyclohexen-1-one, the arylboronic acid, and toluene.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the main reactor.

  • Aqueous Base Addition: Add a solution of potassium carbonate in water to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at 40-50 °C for 12-24 hours. Monitor the reaction progress by HPLC.

  • Workup: Upon completion, cool the reaction to room temperature and separate the aqueous layer.

  • Extraction: Extract the aqueous layer with toluene.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral borylated cyclohexanone.

Mandatory Visualizations

experimental_workflow cluster_miyaura Miyaura Borylation Workflow cluster_rhodium Rhodium-Catalyzed Addition Workflow reagents_m Charge Reagents: Cyclohexenyl Triflate B2pin2, KOAc solvent_m Add Dioxane reagents_m->solvent_m inert_m Inert with N2 solvent_m->inert_m catalyst_m Add Pd(dppf)Cl2 inert_m->catalyst_m reaction_m Heat to 80-85°C (4-6h) catalyst_m->reaction_m workup_m Cool, Filter reaction_m->workup_m purification_m Concentrate & Purify workup_m->purification_m product_m Cyclohexenyl Boronate purification_m->product_m reagents_r Charge Reagents: Cyclohexenone Arylboronic Acid catalyst_r Add Pre-formed Rh/(S)-BINAP Catalyst reagents_r->catalyst_r base_r Add Aqueous K2CO3 catalyst_r->base_r reaction_r Stir at 40-50°C (12-24h) base_r->reaction_r workup_r Aqueous Workup & Extraction reaction_r->workup_r purification_r Concentrate & Purify workup_r->purification_r product_r Chiral Borylated Cyclohexanone purification_r->product_r

Caption: Experimental workflows for scale-up synthesis.

suzuki_coupling_pathway borylated_cyclohexene Borylated Cyclohexene (Intermediate) suzuki_miyaura Suzuki-Miyaura Cross-Coupling borylated_cyclohexene->suzuki_miyaura aryl_halide Aryl/Vinyl Halide or Triflate (Coupling Partner) aryl_halide->suzuki_miyaura final_product Functionalized Cyclohexene Derivative (e.g., in Drug Candidate) suzuki_miyaura->final_product pd_catalyst Pd Catalyst + Base pd_catalyst->suzuki_miyaura

Caption: Application in Suzuki-Miyaura cross-coupling.

Continuous Flow Synthesis: The Future of Scale-Up

For even larger scales and improved process control, continuous flow chemistry offers significant advantages. While specific protocols for borylated cyclohexenes are still emerging, the principles of translating batch reactions to flow are well-established. Flow chemistry can offer enhanced heat and mass transfer, improved safety for handling pyrophoric or hazardous reagents, and the potential for in-line monitoring and automation. The adaptation of the Miyaura borylation or rhodium-catalyzed reactions to a flow process would involve pumping the reagent solutions through a heated packed-bed reactor containing a solid-supported catalyst, followed by in-line purification. This approach is particularly promising for industrial-scale production.

Conclusion

The scale-up synthesis of borylated cyclohexenes is a critical step in the development of new pharmaceuticals and materials. The Miyaura borylation and rhodium-catalyzed conjugate addition represent two robust and scalable methods to access these valuable intermediates. By carefully considering the reaction parameters, purification strategies, and the potential for continuous flow processing, researchers and drug development professionals can efficiently and safely produce kilogram quantities of borylated cyclohexenes for their applications.

References

Application Notes and Protocols: Boronic Ester Enabled [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition is a powerful photochemical reaction for the synthesis of cyclobutane (B1203170) rings, which are valuable structural motifs in natural products and pharmaceutical agents.[1][2] However, traditional intermolecular [2+2] cycloadditions often require activated alkenes, limiting their substrate scope.[1] The use of boronic esters in these reactions has emerged as a versatile strategy to overcome this limitation, enabling the construction of complex and densely functionalized cyclobutane scaffolds.[2][3] Boronic esters can act as activating groups, coordinating groups to direct the reaction, or as valuable synthetic handles for post-cycloaddition functionalization.[1][2] This document provides an overview of the applications, mechanisms, and detailed protocols for boronic ester enabled [2+2] cycloaddition reactions.

The versatility of the carbon-boron bond allows for the straightforward conversion of the resulting cyclobutylboronates into a variety of other functional groups, making them valuable building blocks in medicinal chemistry and drug discovery.[2][4] For instance, the development of methods to produce complex cyclobutane building blocks that are amenable to rapid diversification is highly desirable for the discovery of new biologically active compounds.[2]

Reaction Mechanisms and Pathways

Boronic ester enabled [2+2] cycloadditions can proceed through different mechanisms depending on the reaction conditions and substrates. Two prominent pathways are:

  • Photosensitized Energy Transfer: In many cases, the reaction is initiated by a photosensitizer that, upon irradiation with visible light, reaches an excited triplet state.[2] This excited sensitizer (B1316253) then transfers its energy to one of the alkene partners, generating a triplet-state alkene. This highly reactive intermediate can then react with the other alkene in a stepwise fashion to form the cyclobutane ring.[2] Mechanistic studies suggest that in some systems, energy transfer occurs to a styrenyl alkene rather than the vinyl boronate ester.[2]

  • Temporary Coordination: In reactions involving allylic alcohols, the boronic ester (specifically a Bpin unit) can act as a coordinating group.[1][5] The temporary coordination of the allylic alcohol to the boron atom allows the reaction to proceed in a pseudo-intramolecular fashion, leading to high levels of stereocontrol and regiocontrol.[1][5] The addition of a base like KOt-Bu can facilitate the formation of a tetravalent borate, which constricts the bond angle and promotes the cycloaddition.[1]

Signaling Pathway Diagram

G General Mechanism for Photosensitized [2+2] Cycloaddition cluster_photosensitization Photosensitization cluster_cycloaddition Cycloaddition Sensitizer (S) Sensitizer (S) Excited Sensitizer (S) Excited Sensitizer (S) Sensitizer (S)->Excited Sensitizer (S) hv (Visible Light) Triplet Alkene Triplet Alkene Diradical Intermediate Diradical Intermediate Triplet Alkene->Diradical Intermediate + Alkenylboronate Excited Sensitizer (S*) Excited Sensitizer (S*) Excited Sensitizer (S*)->Triplet Alkene Energy Transfer Alkenylboronate Alkenylboronate Alkene Alkene Cyclobutylboronate Cyclobutylboronate Diradical Intermediate->Cyclobutylboronate Ring Closure

Caption: Photosensitized energy transfer mechanism for [2+2] cycloaddition.

Experimental Workflow Diagram

G General Experimental Workflow Start Start Reactant_Prep Prepare reaction mixture: - Alkenylboronate - Alkene partner - Photosensitizer - Solvent Start->Reactant_Prep Reaction_Setup Set up photoreactor with visible light source (e.g., Kessil lamp) Reactant_Prep->Reaction_Setup Irradiation Irradiate reaction mixture with stirring for specified time Reaction_Setup->Irradiation Workup Reaction workup: - Quenching - Extraction Irradiation->Workup Purification Purify crude product via column chromatography Workup->Purification Characterization Characterize product: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a photochemical [2+2] cycloaddition.

Applications in Synthesis

Boronic ester enabled [2+2] cycloadditions have been successfully applied to the synthesis of complex molecules, including natural products. For example, this methodology has been used in the synthesis of artochamin J and piperarborenine B.[1] The resulting cyclobutane boronate esters are versatile intermediates that can be further elaborated.[2] For instance, the carbon-boron bond can be oxidized to an alcohol or undergo cross-coupling reactions to form new carbon-carbon bonds.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for boronic ester enabled [2+2] cycloaddition reactions.

Table 1: Intermolecular [2+2] Cycloaddition of Alkenylboronates and Allylic Alcohols [1]

EntryAlkenylboronateAllylic AlcoholProductYield (%)Diastereomeric Ratio (d.r.)
1Alkenylboronic ester 60Allylic alcohol 6163663.3:1

Table 2: Intramolecular [2+2] Cycloaddition of Vinyl Boronate Esters [2]

EntrySubstrateProductYield (%)
1Styrene and 1,3-diene substratesCannabiocyclolic acid and epiraikovenal precursorsHigh

Table 3: Reaction Optimization for Intramolecular [2+2] Cycloaddition [6][7]

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Xanthone (5)MeCN16-
2fac-Ir(ppy)₃--Good

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Protocol 1: General Procedure for Photosensitized [2+2] Cycloaddition of an Alkenylboronate and an Allylic Alcohol[1]

Materials:

  • Alkenylboronate (1.0 equiv)

  • Allylic alcohol (1.2 equiv)

  • fac-Ir(ppy)₃ (photosensitizer, 1-5 mol%)

  • KOt-Bu (1.2 equiv)

  • Anhydrous solvent (e.g., THF, MeCN)

  • Schlenk flask or sealed vial

  • Visible light source (e.g., 450 nm LEDs, Kessil lamp)[1][3]

  • Stir plate

Procedure:

  • To a Schlenk flask or oven-dried vial, add the alkenylboronate, allylic alcohol, photosensitizer, and KOt-Bu.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and irradiate with a visible light source at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutylboronate.

Protocol 2: General Procedure for Intramolecular [2+2] Cycloaddition of a Vinyl Boronate Ester[6][7]

Materials:

  • Vinyl boronate ester substrate (1.0 equiv)

  • Photosensitizer (e.g., xanthone, 5 mol%)

  • Anhydrous acetonitrile (B52724) (MeCN) to achieve a 0.03 M concentration

  • Sealed reaction vessel

  • 1 W light source

  • Stir plate

Procedure:

  • In a sealed reaction vessel, dissolve the vinyl boronate ester substrate and the photosensitizer in anhydrous acetonitrile.

  • Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Seal the vessel and place it in front of a 1 W light source.

  • Stir the reaction at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the bicyclic product.

Derivatization of Cyclobutane Boronate Esters

The resulting cyclobutane boronate esters are valuable synthetic intermediates that can be readily transformed into other functional groups.

Protocol 3: Oxidation of a Cyclobutane Boronate Ester to an Alcohol[6]

Materials:

  • Cyclobutane boronate ester (1.0 equiv)

  • 30 wt % Hydrogen peroxide (H₂O₂) in H₂O

  • Aqueous sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the cyclobutane boronate ester in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous NaH₂PO₄ followed by the dropwise addition of 30 wt % H₂O₂.

  • Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the corresponding cyclobutanol.

Conclusion

Boronic ester enabled [2+2] cycloaddition reactions represent a significant advancement in the synthesis of complex cyclobutane structures.[2] These methods offer broad functional group tolerance and provide access to densely functionalized building blocks that are highly valuable in drug discovery and natural product synthesis.[2][4] The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate the adoption and further development of this powerful synthetic methodology by researchers in both academia and industry.

References

Application Notes and Protocols: α-Selective Ring-Opening of Bicyclobutyl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strain-release-driven chemistry of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful tool in synthetic organic chemistry, enabling the rapid construction of complex cyclobutane (B1203170) scaffolds. A significant advancement in this area is the α-selective ring-opening of bicyclo[1.1.0]butyl pinacol (B44631) boronic ester (BCB-Bpin). Unlike other BCB derivatives that typically undergo nucleophilic attack at the β-position, BCB-Bpin exhibits a unique reactivity profile, allowing for the exclusive introduction of a wide range of heteroatom nucleophiles at the α-position.[1] This methodology provides a direct and efficient route to α-heteroatom-substituted cyclobutyl boronic esters, which are valuable building blocks in medicinal chemistry and drug discovery due to their utility as bioisosteres for aromatic rings.

These application notes provide detailed protocols for the synthesis of the key starting material, BCB-Bpin, and the subsequent α-selective ring-opening reactions with various nucleophiles.

Data Presentation

The α-selective ring-opening of BCB-Bpin has been successfully demonstrated with a broad scope of heteroatom-centered nucleophiles. The following tables summarize the quantitative data for these reactions, highlighting the yields and specific conditions for different classes of nucleophiles.

Table 1: Reaction Scope with Oxygen Nucleophiles

EntryNucleophileProductYield (%)
1Phenolα-Phenoxy-cyclobutyl boronic ester75
24-Methoxyphenolα-(4-Methoxyphenoxy)-cyclobutyl boronic ester80
34-Chlorophenolα-(4-Chlorophenoxy)-cyclobutyl boronic ester72
41-Naphtholα-(1-Naphthoxy)-cyclobutyl boronic ester65
5Benzyl alcoholα-(Benzyloxy)-cyclobutyl boronic ester88
6Benzoic acidα-(Benzoyloxy)-cyclobutyl boronic ester92

Table 2: Reaction Scope with Sulfur Nucleophiles

EntryNucleophileProductYield (%)
1Thiophenolα-(Phenylthio)-cyclobutyl boronic ester95
24-Methylthiophenolα-(4-Methylphenylthio)-cyclobutyl boronic ester91
34-Chlorothiophenolα-(4-Chlorophenylthio)-cyclobutyl boronic ester89
4Benzyl mercaptanα-(Benzylthio)-cyclobutyl boronic ester85

Table 3: Reaction Scope with Nitrogen Nucleophiles

EntryNucleophileProductYield (%)
1Anilineα-(Phenylamino)-cyclobutyl boronic ester55
24-Methoxyanilineα-(4-Methoxyphenylamino)-cyclobutyl boronic ester60
3Benzamideα-(Benzamido)-cyclobutyl boronic ester78
4Phthalimideα-(Phthalimido)-cyclobutyl boronic ester82

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.0]butyl Pinacol Boronic Ester (BCB-Bpin)

This protocol describes the multi-gram scale synthesis of the key starting material, BCB-Bpin.

Materials:

Procedure:

  • To a solution of 1,1-dibromo-2-(chloromethyl)cyclopropane in a mixture of anhydrous Et₂O and THF at -78 °C under a nitrogen atmosphere, add MeLi dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add tBuLi dropwise to the reaction mixture at -78 °C and stir for an additional 1 hour.

  • Add iPrOBpin to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford BCB-Bpin as a colorless oil.

Note: BCB-Bpin is unstable on silica (B1680970) gel but can be stored at room temperature under a nitrogen atmosphere.

Protocol 2: General Procedure for the α-Selective Ring-Opening of BCB-Bpin

This protocol provides a general method for the reaction of BCB-Bpin with various heteroatom-centered nucleophiles.

Materials:

  • Bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin)

  • Nucleophile (e.g., phenol, thiol, amine, carboxylic acid)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel charged with the nucleophile (1.5 equivalents) and cesium carbonate (10 mol%), add a solution of BCB-Bpin (1.0 equivalent) in the appropriate anhydrous solvent under a nitrogen atmosphere.

  • Stir the reaction mixture at the specified temperature (typically ranging from room temperature to 90 °C) for the required time (typically 12-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-heteroatom-substituted cyclobutyl boronic ester.

Mandatory Visualization

Reaction Mechanism and Selectivity

The regioselectivity of the ring-opening of BCB-Bpin is highly dependent on the nature of the nucleophile. The proposed mechanism for the α-selective addition involves the formation of a boronate complex, followed by a 1,2-migration. In contrast, sterically hindered nucleophiles favor a β'-attack.

experimental_workflow start Start setup Reaction Setup (BCB-Bpin, Nucleophile, Base, Solvent) start->setup reaction Stirring at Specified Temperature setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bpin-Cyclohexene-COOEt Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura reactions can often be attributed to a few key factors. Start by verifying the quality and integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active, as Pd(0) species can be sensitive to air and moisture. The this compound reagent should be pure and dry. Confirm that your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Finally, check the purity and strength of your base, as it is crucial for the activation of the boronic ester.

Q2: I suspect my palladium catalyst is the problem. How can I troubleshoot catalyst-related issues?

A2: Catalyst deactivation is a frequent cause of low conversion. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts such as Pd(OAc)₂, their reduction to the active Pd(0) species might be inefficient. Consider using a more robust precatalyst or ensuring your reaction conditions promote this reduction. The choice of ligand is also critical; phosphine (B1218219) ligands can be oxidized by trace air. Using fresh, properly stored ligands and maintaining an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is essential.

Q3: What role does the base play, and how do I choose the right one for the this compound Suzuki reaction?

A3: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic ester, making it more nucleophilic. For substrates with base-sensitive functional groups like esters, a milder base may be necessary to prevent hydrolysis. Common bases for Suzuki reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, so screening different bases is often necessary.

Q4: Are there common side reactions I should be aware of with this compound?

A4: Yes, several side reactions can compete with your desired cross-coupling and reduce the yield. One common side reaction is protodeboronation , where the boronic ester is cleaved by trace amounts of water or acidic protons in the reaction mixture, leading back to the parent cyclohexene. Another possibility is homocoupling of the boronic ester or the aryl halide. Dehalogenation of the aryl halide can also occur, particularly if hydride sources are present. For secondary alkyl boronic esters, β-hydride elimination can be a competitive pathway, although this is less of a concern for the vinylic this compound.

Q5: How critical is degassing the reaction mixture, and what is the best way to do it?

A5: Degassing is highly critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also lead to the oxidation of phosphine ligands. This deactivation of the catalyst will significantly lower your yield. Thoroughly degassing the solvent and the reaction mixture is essential. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired product, a systematic approach to identify the root cause is necessary. The following workflow and experimental protocol can guide your troubleshooting process.

Troubleshooting_Low_Yield start Low/No Product reagent_check Verify Reagent Quality (Catalyst, Boronic Ester, Aryl Halide, Base, Solvent) start->reagent_check setup_check Check Reaction Setup (Inert Atmosphere, Degassing, Temperature) reagent_check->setup_check analysis Analyze Crude Reaction Mixture (NMR, LC-MS) setup_check->analysis condition_optimization Systematic Optimization of Reaction Conditions end Improved Yield condition_optimization->end analysis->condition_optimization Low conversion side_products Identify Side Products analysis->side_products Conversion to byproducts starting_material Starting Materials Unchanged analysis->starting_material No conversion homocoupling Homocoupling Products Detected side_products->homocoupling protodeboronation Protodeboronation Product Detected side_products->protodeboronation adjust_conditions Adjust Reaction Conditions homocoupling->adjust_conditions Change catalyst/ligand, stoichiometry protodeboronation->adjust_conditions Use anhydrous conditions, stronger base re_evaluate_reagents Re-evaluate Reagent Purity and Activity starting_material->re_evaluate_reagents re_evaluate_reagents->condition_optimization adjust_conditions->end

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is intended to be a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Degassed water (if using an aqueous solvent system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, and the base.

  • Add the palladium catalyst and ligand (if separate).

  • Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.

  • Thoroughly degas the reaction mixture again by bubbling with an inert gas for 15-20 minutes or by 3-4 freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Parameter Screening for Optimization

When troubleshooting low yields, a systematic screening of reaction parameters is often necessary. The following tables provide typical ranges and options for key components of the Suzuki-Miyaura reaction that can be varied for optimization.

Table 1: Common Palladium Catalysts and Ligands

Catalyst (mol%)LigandTypical Use Cases
Pd(PPh₃)₄ (1-5%)None (already coordinated)General purpose, widely available.
Pd(OAc)₂ (1-3%)PPh₃, P(t-Bu)₃, SPhos, XPhosRequires in situ reduction to Pd(0). Versatile with various ligands.
Pd₂(dba)₃ (1-2.5%)P(o-tol)₃, P(Cy)₃, Buchwald ligandsGood for a wide range of substrates.
Pd(dppf)Cl₂ (1-3%)None (already coordinated)Often effective for challenging couplings.

Table 2: Screening of Bases and Solvents

Base (equiv)Solvent SystemTemperature (°C)Comments
K₂CO₃ (2.0)Toluene/Ethanol/H₂O80-100A common starting point.
K₃PO₄ (2.0-3.0)1,4-Dioxane or Toluene90-110A stronger base, often improves yields.
Cs₂CO₃ (2.0)1,4-Dioxane/H₂O85-105Highly effective, but more expensive.
Na₂CO₃ (2.0)DMF/H₂O70-90Can be effective in polar aprotic solvents.
KF (3.0)THF60-70A milder base, useful for base-sensitive substrates.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential pitfalls that can lead to low yield.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R¹-R² pd2_transmetalation->product aryl_halide R¹-X aryl_halide->pd2_oxidative boronic_ester R²-B(OR)₂ activated_boron [R²-B(OR)₂(Base)]⁻ boronic_ester->activated_boron base Base base->activated_boron activated_boron->pd2_transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing each potential point of failure, from reagent quality to reaction conditions, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound to achieve higher yields and more reliable results.

Technical Support Center: Purification of Bpin-Cyclohexene-COOEt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bpin-Cyclohexene-COOEt and related boronic esters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography purification of these sensitive compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Question: My this compound is decomposing on the silica (B1680970) gel column. How can I prevent this?

Answer: Decomposition of boronic esters on silica gel is a common issue, often due to the acidic nature of the silica and the presence of water, which can lead to hydrolysis.[1][2][3] Here are several strategies to mitigate decomposition:

  • Use Deactivated Silica Gel: Neutralizing the acidic sites on the silica gel can prevent degradation. This can be achieved by pre-treating the silica gel with a base.

  • Employ Boric Acid-Impregnated Silica Gel: This has been shown to be an effective method for purifying pinacol (B44631) boronic esters by suppressing over-adsorption and potential decomposition.[2][4]

  • Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina.

  • Anhydrous Conditions: Ensure all solvents and the silica gel are as dry as possible to minimize hydrolysis.

Question: The product is strongly adsorbed to the silica gel, and I have poor recovery. What can I do?

Answer: Strong adsorption, or "over-adsorption," is a frequent problem when purifying boronic esters on silica gel, leading to significant product loss.[2][5] The following approaches can help improve recovery:

  • Boric Acid-Impregnated Silica Gel: This is a highly recommended technique to reduce the Lewis basicity of the silica gel and thus minimize over-adsorption of the boronic ester.[2]

  • Solvent Polarity: While a high concentration of a polar solvent like ethyl acetate (B1210297) might eventually elute the compound, it often co-elutes with impurities.[5] A gradual gradient elution is recommended.

  • Short Column: Using a shorter silica gel column can reduce the interaction time and surface area for adsorption.

  • Alternative Purification Methods: If column chromatography proves consistently problematic, consider recrystallization or trituration of the crude product.

Question: My purified product is still contaminated with impurities like B2pin2. How can I improve the separation?

Answer: Achieving high purity can be challenging. If standard chromatography is insufficient, consider these advanced strategies:

  • Derivative Formation: Convert the Bpin ester into a more stable and easily purifiable derivative. After purification, the derivative can be converted back to the boronic acid or used directly in subsequent reactions.

    • Potassium Trifluoroborate (BF3K) Salts: These salts are often crystalline and can be purified by recrystallization.

    • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are known to be more stable to chromatography.[6]

    • Diethanolamine (DEA) boronates: These can be formed and precipitated, then hydrolyzed back to the boronic acid.[6][7]

  • Use of a More Stable Boronic Ester: Consider using a more sterically hindered and stable boronic ester, such as an Epin (1,1,2,2-tetraethylethylene glycol) ester, which has been reported to be more stable on silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use the crude this compound directly in the next reaction step, such as a Suzuki coupling?

A1: In some cases, yes. If the crude NMR shows a high conversion to the desired product and the main impurity is excess B2pin2, it may be possible to proceed without purification.[5] However, this depends on the tolerance of the subsequent reaction to the specific impurities present. A small-scale test reaction is advisable.

Q2: My TLC plate shows a clean spot, but the column purification is problematic. Why is this?

A2: This is a common observation. The conditions on a TLC plate are not identical to those in a packed column. The silica on the TLC plate may be less active or have a different water content.[6] The prolonged exposure of the compound to a large amount of silica gel in a column increases the chances of decomposition and strong adsorption.[5]

Q3: How do I prepare boric acid-impregnated silica gel?

A3: A facile method involves impregnating the silica gel with a solution of boric acid. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Comparison of Purification Strategies for Boronic Esters

StrategyAdvantagesDisadvantagesBest For
Standard Silica Gel Chromatography Simple, widely available.Risk of decomposition and over-adsorption.[2][8]Robust boronic esters.
Boric Acid-Impregnated Silica Gel Suppresses over-adsorption, improves recovery.[2][4]Requires an extra preparation step.Pinacol boronic esters prone to over-adsorption.
Deactivated Silica Gel (e.g., with NEt3) Reduces decomposition by neutralizing acidic sites.[5]May not be suitable for all compounds; base can interfere.Acid-sensitive boronic esters.
Alumina Chromatography More neutral stationary phase.Different selectivity compared to silica.Compounds that degrade on silica.
Recrystallization/Trituration Can provide very pure material.Requires a solid product and suitable solvent system.Crystalline crude products.
Derivative Formation (MIDA, BF3K, DEA) Derivatives are often more stable and easier to purify.[6]Requires additional synthesis and deprotection steps.[7]Difficult-to-purify boronic esters.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Flash Column Chromatography

This protocol is adapted from methodologies described for the purification of pinacol boronic esters.[2][4]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol (B129727)

  • Rotary evaporator

Procedure:

  • Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in methanol.

  • Slurry Formation: In a round-bottom flask, create a slurry of the desired amount of silica gel in the saturated boric acid/methanol solution. Ensure the silica gel is fully wetted.

  • Solvent Evaporation: Remove the methanol on a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the boric acid-impregnated silica gel under high vacuum for several hours to remove any residual solvent.

  • Column Packing: The prepared silica gel is now ready to be used for packing the chromatography column using the desired eluent system.

Visualizations

Troubleshooting_Workflow start Start: Purification of this compound issue Problem Encountered? start->issue decomposition Decomposition on Column? issue->decomposition Yes adsorption Poor Recovery / Strong Adsorption? issue->adsorption No decomposition->adsorption No sol_decomp Solution: - Use Boric Acid-Impregnated Silica - Deactivate Silica with NEt3 - Use Alumina - Ensure Anhydrous Conditions decomposition->sol_decomp Yes impurity Persistent Impurities? adsorption->impurity No sol_adsorption Solution: - Use Boric Acid-Impregnated Silica - Use a Shorter Column - Consider Recrystallization adsorption->sol_adsorption Yes sol_impurity Solution: - Form Stable Derivative (MIDA, BF3K) - Recrystallization - Use Crude in Next Step (if applicable) impurity->sol_impurity Yes end Successful Purification impurity->end No sol_decomp->end sol_adsorption->end sol_impurity->end

Caption: Troubleshooting workflow for column chromatography purification.

Logical_Relationships cluster_problem Core Problems cluster_cause Primary Causes cluster_solution Recommended Solutions Decomposition Decomposition Over_Adsorption Over-Adsorption Silica_Acidity Silica Acidity Silica_Acidity->Decomposition Water Presence of Water (Hydrolysis) Water->Decomposition Lewis_Basicity Lewis Basic Sites on Silica Lewis_Basicity->Over_Adsorption Boric_Acid_Silica Boric Acid-Impregnated Silica Boric_Acid_Silica->Lewis_Basicity Mitigates Deactivated_Silica Deactivated Silica (e.g., NEt3) Deactivated_Silica->Silica_Acidity Mitigates Derivative Stable Derivative Formation Derivative->Decomposition Avoids Derivative->Over_Adsorption Avoids Alternative_Purification Alternative Purification (Recrystallization) Alternative_Purification->Decomposition Avoids Alternative_Purification->Over_Adsorption Avoids

References

preventing hydrolysis of Bpin-Cyclohexene-COOEt during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bpin-Cyclohexene-COOEt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this valuable synthetic intermediate, with a specific focus on preventing its hydrolysis during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound, or ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a boronic ester. Boronic esters are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The pinacol (B44631) ester (Bpin) group enhances stability compared to the corresponding boronic acid. However, this ester is susceptible to hydrolysis, where water cleaves the B-O bonds to form the less stable cyclohexene-boronic acid and pinacol. This hydrolysis can significantly reduce the yield of the desired product during aqueous workup and purification.

Q2: What are the main factors that promote the hydrolysis of this compound?

A2: The primary factors influencing the rate of hydrolysis are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of boronic esters. Near-neutral or slightly acidic pH is generally optimal for stability.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Solvent: The presence of water is necessary for hydrolysis. The amount of water and the co-solvent can influence the rate.

  • Steric Hindrance: Increased steric bulk around the boron atom can hinder the approach of water, thus slowing down hydrolysis.

Q3: How can I visually assess if my this compound has hydrolyzed?

A3: Thin Layer Chromatography (TLC) is a common method for a quick assessment. The hydrolyzed product, cyclohexene-boronic acid, is significantly more polar than the starting boronic ester. On a silica (B1680970) gel TLC plate, the boronic acid will have a much lower Rf value (it will stick closer to the baseline) compared to the Bpin ester. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Q4: Is it possible to reverse the hydrolysis reaction?

A4: While the formation of boronic esters from boronic acids and diols is an equilibrium process, simply removing water from the hydrolyzed product is generally not a practical way to reverse the reaction. It is far more effective to prevent hydrolysis in the first place. If hydrolysis has occurred, re-esterification with pinacol under appropriate conditions would be necessary, which adds extra steps to the synthesis.

Troubleshooting Guide: Minimizing Hydrolysis During Aqueous Workup

This guide provides solutions to common issues encountered during the aqueous workup of reactions involving this compound.

Problem Potential Cause Recommended Solution(s)
Low yield of this compound after extraction. Hydrolysis during aqueous workup.- Maintain a slightly acidic to neutral pH: Use a mildly acidic wash (e.g., saturated ammonium (B1175870) chloride, pH ~5-6) or a buffered saline solution (pH 7). Avoid strong acids or bases. - Work at low temperatures: Perform the extraction and washes using pre-chilled solutions (0-5 °C) in an ice bath. - Minimize contact time with the aqueous phase: Perform the extraction and separation steps as quickly as possible. - Use a less polar extraction solvent: Solvents like diethyl ether or hexanes can be used to minimize the co-extraction of water into the organic layer.
Significant amount of polar baseline material on TLC after workup. Extensive hydrolysis to the boronic acid.- Consider a non-aqueous workup: This is the most effective way to prevent hydrolysis. See the detailed protocol below. - Use a biphasic workup with immediate extraction: Add the reaction mixture to a rapidly stirred biphasic system of a non-polar organic solvent and cold, buffered water, and separate the layers promptly.
Emulsion formation during extraction. Presence of polar byproducts or excess reagents.- Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help to break up emulsions. - Filter the entire mixture through a pad of Celite®: This can help to break up fine emulsions.

Quantitative Data on Boronic Ester Stability

Boronic Ester TypeConditionHalf-life (t½)Stability Trend
Aryl-BpinpH 7.4, 37 °C~ hours to daysGenerally more stable than alkyl-Bpin. Electron-donating groups on the aryl ring can increase stability.
Alkyl-BpinpH 7.4, 37 °C~ minutes to hoursGenerally less stable than aryl-Bpin.
Sterically Hindered Esters (e.g., from (1,1'-bicyclohexyl)-1,1'-diol)Aqueous conditionsSignificantly longer than Bpin estersIncreased steric bulk around the boron atom enhances hydrolytic stability.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to minimize hydrolysis during a standard aqueous workup.

Materials:

  • Crude reaction mixture containing this compound

  • Extraction solvent (e.g., diethyl ether or ethyl acetate), chilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, chilled

  • Brine (saturated aqueous NaCl), chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cool the crude reaction mixture in an ice bath.

  • Quench the reaction by slowly adding chilled saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel containing chilled extraction solvent.

  • Gently mix the layers, venting frequently. Avoid vigorous shaking to prevent emulsion formation.

  • Quickly separate the organic layer.

  • Wash the organic layer sequentially with chilled saturated aqueous NH₄Cl and then chilled brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<30 °C).

Protocol 2: Non-Aqueous Workup for this compound

This protocol is highly recommended when this compound is particularly sensitive to the reaction conditions or when maximum yield is critical.

Materials:

  • Crude reaction mixture

  • Anhydrous organic solvent (e.g., toluene, hexanes)

  • Diatomaceous earth (Celite®) or silica gel

  • Sintered glass funnel or filtration apparatus

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Add an anhydrous, non-polar solvent (e.g., hexanes) to the residue to precipitate out polar impurities and salts.

  • Stir the suspension for 10-15 minutes.

  • Filter the mixture through a pad of Celite® or a short plug of silica gel, washing with the same anhydrous solvent.

  • Collect the filtrate, which contains the desired this compound.

  • Concentrate the filtrate under reduced pressure to yield the product.

Visualizations

Hydrolysis_Mechanism cluster_main Hydrolysis of this compound Bpin This compound Intermediate Tetrahedral Intermediate Bpin->Intermediate + H₂O H2O Water (H₂O) H2O->Intermediate BoronicAcid Cyclohexene-Boronic Acid Intermediate->BoronicAcid Hydrolysis Pinacol Pinacol Intermediate->Pinacol

Caption: Mechanism of this compound hydrolysis.

Caption: Workflow for a mild aqueous workup.

Troubleshooting_Tree start Low Yield After Workup? check_tlc TLC shows baseline spot? start->check_tlc Yes hydrolysis_no Consider other loss pathways start->hydrolysis_no No hydrolysis_yes Significant Hydrolysis Occurred check_tlc->hydrolysis_yes Yes check_tlc->hydrolysis_no No solution1 Use Non-Aqueous Workup hydrolysis_yes->solution1 solution2 Optimize Mild Aqueous Workup: - Lower Temperature - Control pH - Reduce Time hydrolysis_yes->solution2

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Minimizing Protodeboronation of Alkenyl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and avoid the common side reaction of protodeboronation during experiments involving alkenyl boronic esters, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with alkenyl boronic esters?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an alkenyl boronic ester is cleaved and replaced with a carbon-hydrogen bond. This side reaction consumes your starting material, reducing the yield of the desired coupled product and complicating the purification process. Alkenyl boronic esters can be particularly susceptible to protodeboronation, especially under the basic and aqueous conditions often employed in cross-coupling reactions.

Q2: What are the primary factors that promote protodeboronation of alkenyl boronic esters?

A2: Several factors can contribute to the rate and extent of protodeboronation:

  • Reaction pH: The pH of the reaction mixture is a critical factor. Both acidic and basic conditions can catalyze protodeboronation.[1]

  • Choice of Base: The type, strength, and concentration of the base used in the reaction significantly influence the rate of protodeboronation.

  • Solvent System: The polarity and protic nature of the solvent can affect the stability of the boronic ester and the rate of protonolysis.

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Water Content: The presence of water can serve as a proton source, promoting the undesired side reaction.

  • Structure of the Boronic Ester: The nature of the diol used to form the boronic ester (e.g., pinacol (B44631), MIDA) can impact its stability and susceptibility to protodeboronation.[1]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common method for detecting protodeboronation is through analysis of your crude reaction mixture by techniques such as NMR spectroscopy, LC-MS, or GC-MS. You should look for a byproduct with a mass corresponding to the alkenyl group where the boronic ester has been replaced by a hydrogen atom.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of protodeboronated byproduct observed. The chosen base is too strong or is promoting hydrolysis of the boronic ester.Consider using a milder base such as cesium fluoride (B91410) (CsF) or potassium phosphate (B84403) (K₃PO₄). For certain substrates, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.
The reaction temperature is too high, accelerating the rate of protodeboronation.Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period.
The solvent system is promoting protonolysis.If using a protic solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene. Ensure solvents are anhydrous if the reaction chemistry allows.
Low yield of the desired cross-coupled product. The alkenyl boronic ester is unstable under the reaction conditions.Utilize more stable boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates. These reagents employ a "slow-release" strategy, maintaining a low concentration of the reactive boronic acid in solution and minimizing side reactions.[1]
The catalyst system is not efficient enough, allowing more time for protodeboronation to occur.Screen different palladium catalysts and ligands. A more active catalyst can increase the rate of the desired cross-coupling reaction relative to the rate of protodeboronation.
Inconsistent results between batches. Variable water content in reagents and solvents.Use anhydrous solvents and dry reagents to minimize the presence of water, a key component in protodeboronation.

Data Presentation: Impact of Reaction Conditions on Protodeboronation

While specific quantitative data for the protodeboronation of a wide range of alkenyl boronic esters is dispersed throughout the literature, the following table summarizes general trends and provides a comparative overview of strategies to minimize this unwanted side reaction.

Parameter Condition Favoring Protodeboronation Condition Minimizing Protodeboronation Rationale
Base Strong, highly nucleophilic bases (e.g., NaOH, KOH) in aqueous media.Milder, less nucleophilic bases (e.g., CsF, K₃PO₄, K₂CO₃). Anhydrous bases (e.g., TMSOK).Strong bases can accelerate the hydrolysis of the boronic ester to the more reactive boronic acid, which can be more prone to protodeboronation. Fluoride ions are thought to form a more stable tetra-coordinate boronate species.
Solvent Protic solvents (e.g., water, alcohols).Aprotic solvents (e.g., dioxane, THF, toluene).Protic solvents can act as a proton source for the protodeboronation reaction.
Boronic Ester Simple boronic acids or less stable esters.MIDA boronates, pinacol esters (under optimized conditions).MIDA boronates offer enhanced stability and slow release of the boronic acid. Pinacol esters are generally more stable than the corresponding boronic acids.[1]
Temperature High temperatures (e.g., >100 °C).Lower to moderate temperatures (e.g., 60-80 °C).Higher temperatures increase the rate of most reactions, including the undesired protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Alkenyl Pinacol Boronate with Minimized Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkenyl pinacol boronate (1.0 equiv)

  • Aryl or vinyl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the alkenyl pinacol boronate, the aryl or vinyl halide, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Utilizing MIDA Boronates for Challenging Alkenyl Couplings

This protocol is adapted for substrates that are highly prone to protodeboronation.

Materials:

  • Alkenyl MIDA boronate (1.0 equiv)

  • Aryl or vinyl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., THF/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the setup procedure as described in Protocol 1, charging the reaction vessel with the alkenyl MIDA boronate, aryl halide, and base.

  • After purging with an inert gas, add the THF/water solvent mixture.

  • Add the palladium catalyst and ligand.

  • Heat the reaction and monitor its progress. The slow hydrolysis of the MIDA boronate will release the active boronic acid for the cross-coupling reaction.

  • Workup and purification are performed as described in Protocol 1.

Visualizations

Signaling Pathway: The Competing Reactions in Suzuki-Miyaura Coupling

G cluster_0 Reaction Pathways Alkenyl Boronic Ester Alkenyl Boronic Ester Desired Product Desired Product Alkenyl Boronic Ester->Desired Product Suzuki-Miyaura Coupling (Desired Pathway) Protodeboronated Byproduct Protodeboronated Byproduct Alkenyl Boronic Ester->Protodeboronated Byproduct Protodeboronation (Side Reaction)

Caption: Competing pathways for an alkenyl boronic ester in a Suzuki-Miyaura reaction.

Experimental Workflow: Troubleshooting Protodeboronation

G Start Start Run Initial Reaction Run Initial Reaction Start->Run Initial Reaction Analyze Crude Product Analyze Crude Product Run Initial Reaction->Analyze Crude Product Protodeboronation Observed? Protodeboronation Observed? Analyze Crude Product->Protodeboronation Observed? Optimize Base Change Base (e.g., to CsF, K3PO4) Protodeboronation Observed?->Optimize Base Yes Successful Coupling Successful Coupling Protodeboronation Observed?->Successful Coupling No Optimize Base->Run Initial Reaction Optimize Temperature Lower Temperature Optimize Base->Optimize Temperature Optimize Temperature->Run Initial Reaction Optimize Solvent Use Anhydrous/Aprotic Solvent Optimize Temperature->Optimize Solvent Optimize Solvent->Run Initial Reaction Use Stable Boronate Switch to MIDA Boronate Optimize Solvent->Use Stable Boronate Use Stable Boronate->Run Initial Reaction

Caption: A logical workflow for troubleshooting and minimizing protodeboronation.

Logical Relationship: Factors Influencing Protodeboronation

G Protodeboronation Protodeboronation Reaction_pH Reaction pH Reaction_pH->Protodeboronation Base_Choice Choice of Base Base_Choice->Protodeboronation Solvent_System Solvent System Solvent_System->Protodeboronation Temperature Temperature Temperature->Protodeboronation Water_Content Water Content Water_Content->Protodeboronation Boronic_Ester_Structure Boronic Ester Structure Boronic_Ester_Structure->Protodeboronation

References

Bpin-Cyclohexene-COOEt stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt) in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound, a pinacol (B44631) (Bpin) boronic ester, is its susceptibility to hydrolysis.[1][2][3] This degradation pathway can be influenced by the presence of water or other protic solvents, pH, and temperature. Boronic esters are also generally prone to oxidation and, in some cases, protodeboronation, particularly with heteroaryl substrates.[4][5]

Q2: How does pH impact the stability of this compound?

A2: The stability of boronic esters is significantly dependent on pH.[6][7][8] They are generally more stable at a neutral pH.[1] Stability tends to decrease in acidic environments, which can promote hydrolysis.[1] Some boronate esters exhibit increased stability in alkaline aqueous solutions.[9] For sensitive applications, it is crucial to control the pH of the reaction mixture.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored under an inert atmosphere at refrigerated temperatures, typically between 2-8°C.[10] This minimizes exposure to moisture and air, which can lead to hydrolysis and oxidation.

Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with this compound?

A4: The use of protic solvents is generally discouraged as they can facilitate the hydrolysis of the pinacol boronic ester.[11] The formation of Bpin esters from pinacol and boronic acids is a reversible reaction in the presence of water or alcohols.[3][11] If protic solvents are necessary for your reaction, their water content should be minimized, and the reaction time should be kept as short as possible.

Troubleshooting Guide

Low yields or unexpected side products in reactions involving this compound can often be attributed to its instability. This guide addresses common issues encountered during its use, particularly in Suzuki-Miyaura coupling reactions.

Problem Potential Cause Related to Stability Suggested Solution
Low or no product yield in Suzuki Coupling Degradation of this compound before or during the reaction.[4]Use a freshly opened or purified batch of the compound. Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen and water.[4] Consider preparing the active catalyst in situ to minimize exposure of the boronic ester to harsh conditions.
Presence of homocoupling byproducts The presence of oxygen can facilitate the oxidative coupling of two boronic ester molecules.[4] This can also occur if the Pd(II) precatalyst reduction to Pd(0) is inefficient, consuming the boronic ester.Implement a rigorous degassing procedure for all solvents and the reaction vessel.[4] Consider using a pre-formed Pd(0) catalyst source like Pd(PPh₃)₄ to avoid the in-situ reduction step that can consume the boronic ester.[4]
Formation of cyclohexene-COOEt (deboronated starting material) Protodeboronation, where the Bpin group is replaced by a hydrogen atom. This can be promoted by acidic conditions or the presence of water.Ensure the reaction conditions are not acidic. Use a well-dried base and anhydrous solvents. If the substrate is particularly sensitive, consider using more robust boronic ester derivatives like MIDA boronates, if available.[4]
Inconsistent reaction outcomes The purity and integrity of the this compound may vary between batches due to gradual degradation during storage.Quantify the purity of the boronic ester by NMR before use. Store the compound in small, single-use aliquots under an inert atmosphere to prevent repeated exposure to air and moisture.

Factors Influencing Boronic Ester Stability

The stability of boronic esters is not solely dependent on the specific structure but is influenced by several factors. The following table summarizes these factors based on general observations for this class of compounds.

FactorImpact on StabilityRationale
Steric Hindrance Increased steric bulk around the boron atom generally increases hydrolytic stability.[1][3]The bulky groups physically shield the boron atom from attack by water molecules.
pH Stability is generally highest at neutral pH and decreases in acidic or strongly basic conditions.[1][6]Acidic conditions catalyze hydrolysis, while strong bases can form less stable borate (B1201080) complexes.
Solvent Protic solvents (water, alcohols) decrease stability, while aprotic solvents enhance it.Protic solvents can participate in the hydrolysis of the ester linkage.
Temperature Higher temperatures can accelerate decomposition pathways.Increased thermal energy can overcome the activation energy for degradation reactions like hydrolysis or thermal decomposition.[12]
Atmosphere Presence of oxygen and moisture is detrimental.Oxygen can lead to oxidation of the boronic ester, while moisture causes hydrolysis.[4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability by ¹H NMR

This protocol provides a general method to evaluate the stability of this compound in a specific solvent over time.

  • Preparation of Standard Solution: Prepare a stock solution of this compound of known concentration in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: Add a stable internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) with a known concentration to the stock solution. The signals of the internal standard should not overlap with the signals of the analyte or its expected degradation products.

  • Sample Preparation: In an NMR tube, dissolve a precise amount of this compound in the deuterated solvent of interest (the solvent you wish to test for stability). Add the internal standard.

  • Initial Measurement (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Integrate the characteristic signals of this compound and the internal standard.

  • Time-Course Monitoring: Store the NMR tube under the desired experimental conditions (e.g., room temperature, 50°C). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 12, 24 hours).

  • Data Analysis: For each time point, calculate the relative amount of this compound remaining by comparing the integral of its signal to the integral of the internal standard. Plot the percentage of remaining compound against time to determine the degradation rate.

Visualizations

Hydrolysis_Pathway General Hydrolysis Pathway of Bpin Esters cluster_reactants Reactants cluster_products Products Bpin_Ester R-Bpin (this compound) Boronic_Acid R-B(OH)₂ (Cyclohexene-Boronic Acid-COOEt) Bpin_Ester->Boronic_Acid Hydrolysis Pinacol Pinacol Water 2 H₂O

Caption: General hydrolysis pathway of a pinacol boronic ester.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling Start Low Yield or Failed Suzuki Coupling Reaction Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Purity Check Bpin-Ester Purity (e.g., by NMR) Check_Reagents->Check_Purity Bpin-Ester? Check_Solvent Ensure Solvents are Anhydrous and Degassed Check_Reagents->Check_Solvent Solvent? Check_Base Verify Base Purity and Anhydrous Nature Check_Reagents->Check_Base Base? Check_Conditions Review Reaction Conditions Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Check_Purity->Check_Conditions Pure Use_Fresh Use Fresh/Purified Bpin-Ester Check_Purity->Use_Fresh Impure Use_Fresh->Check_Conditions Check_Solvent->Check_Conditions Dry/Degassed Optimize_Degassing Improve Degassing Protocol Check_Solvent->Optimize_Degassing Wet/Gassy Optimize_Degassing->Check_Conditions Check_Base->Check_Conditions Change_Catalyst Consider Alternative Catalyst/Ligand System Optimize_Temp->Change_Catalyst Success Reaction Successful Change_Catalyst->Success

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Stability_Assessment_Workflow Workflow for Stability Assessment Start Define Stability Question (e.g., stability in Solvent X) Prep_Sample Prepare Sample in Deuterated Solvent with Internal Standard Start->Prep_Sample T0_Analysis Acquire Initial (t=0) ¹H NMR or HPLC Data Prep_Sample->T0_Analysis Incubate Incubate Sample under Defined Conditions (Temp, Light, etc.) T0_Analysis->Incubate Time_Points Acquire Data at Pre-defined Time Intervals Incubate->Time_Points Time_Points->Incubate Continue Monitoring Data_Analysis Analyze Data: Calculate % Remaining vs. Internal Standard Time_Points->Data_Analysis Plot_Data Plot % Remaining vs. Time Data_Analysis->Plot_Data Conclusion Determine Degradation Rate and Half-life Plot_Data->Conclusion

Caption: Experimental workflow for assessing compound stability.

References

minimizing homocoupling of Bpin-Cyclohexene-COOEt in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Bpin-Cyclohexene-COOEt in Suzuki Coupling

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the organoboron reagent (in this case, this compound) react with each other to form a symmetrical dimer. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of this compound homocoupling?

A2: The primary causes are twofold:

  • Oxidation of the Catalyst: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two sequential transmetalations with the boronic ester, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1]

  • In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the boronic ester can act as a reducing agent to form the active Pd(0) catalyst. This process consumes two equivalents of the boronic ester, leading to the formation of the homocoupling byproduct.[1]

Q3: My vinyl boronate ester seems unstable. Could this be contributing to low yields?

A3: Yes, vinyl boronate esters can be susceptible to side reactions like protodeboronation, where a proton source in the reaction mixture cleaves the carbon-boron bond. This is especially a concern with heteroaryl and vinyl boronic acids/esters. Using anhydrous solvents and ensuring the purity of all reagents can help mitigate this issue.

Troubleshooting Guide

Issue 1: Significant formation of homocoupling byproduct (>5%)

This is the most common issue. The following steps, in order of importance, can help suppress the formation of the undesired dimer.

Root Cause Analysis & Corrective Actions:

Potential CauseRecommended ActionScientific Rationale
Oxygen Contamination Implement rigorous degassing of all solvents and reagents. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the catalytic cycle of homocoupling.[1] Rigorous exclusion of oxygen is the most critical step to minimize this side reaction.
Pd(II) Precatalyst Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).Pd(0) catalysts do not require an in-situ reduction step, thus eliminating the pathway where the boronic ester is consumed to form the homocoupling byproduct during catalyst activation.
Suboptimal Ligand Use bulky, electron-rich phosphine (B1218219) ligands. SPhos, XPhos, and RuPhos are excellent candidates for challenging substrates.These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of the Pd(II)-bis(boronate) intermediate required for homocoupling.
Inappropriate Base Consider switching to a weaker base such as K₂CO₃ or K₃PO₄. In some systems, Cs₂CO₃ has shown superior performance.Strong bases can promote the decomposition of the boronic ester. The choice of base can also influence the transmetalation rate, and an optimal choice can favor the cross-coupling pathway.
High Concentration of Boronic Ester If other methods are not fully effective, consider slow addition of the this compound solution to the reaction mixture via a syringe pump.Keeping the instantaneous concentration of the boronic ester low can disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide.
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 60-80 °C) and only increase if the reaction is sluggish.Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.
Presence of Oxidants Add a mild reducing agent, such as potassium formate (B1220265) (HCOOK), to the reaction mixture.The reducing agent helps to keep the palladium in its active Pd(0) state, preventing the formation of the Pd(II) species that leads to homocoupling.
Issue 2: Low or no conversion to the desired product

If you are not observing product formation, consider the following:

Potential CauseRecommended ActionScientific Rationale
Catalyst Deactivation Ensure all reagents and solvents are pure and, if required by the protocol, anhydrous. Phosphine ligands can be oxidized by air, so use fresh ligands or those stored under an inert atmosphere.Impurities in the reagents or solvents can poison the palladium catalyst. Oxidized phosphine ligands will not coordinate effectively to the palladium center, leading to an inactive catalyst.
Inefficient Transmetalation Ensure an appropriate base is being used in sufficient quantity (typically 2-3 equivalents). For pinacol (B44631) esters, the presence of water is often necessary to hydrolyze the ester to the more reactive boronic acid in situ.The base activates the boronic ester, forming a more nucleophilic boronate species that is necessary for the transmetalation step with the palladium complex.
Poor Oxidative Addition If using an aryl chloride, which can be less reactive, ensure you are using a highly active, electron-rich ligand like SPhos or XPhos.Electron-rich ligands accelerate the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-limiting step of the catalytic cycle, especially with less reactive halides.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize literature data for similar Suzuki coupling reactions to illustrate the impact of different reaction parameters on product yield and byproduct formation.

Table 1: Comparison of Palladium Source on Homocoupling of an Aryl Boronic Acid

Reaction: 4-Fluoro-2-iodotoluene + Aryl Boronic Acid

Catalyst (5 mol%)Degassing MethodHomocoupling Dimer (%)Desired Product (%)
Pd(OAc)₂N₂ Sparge0.195
5% Pd/CN₂ Sparge< 0.0592
Pd(OAc)₂No Sparge1.288

This data illustrates that while both catalysts are effective, rigorous exclusion of oxygen is paramount. The heterogeneous Pd/C catalyst showed a slightly lower propensity for homocoupling.

Table 2: Influence of Base on Suzuki Coupling Yield

Reaction: Aryl Halide + Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Toluene/H₂O8098
2K₂CO₃Toluene/H₂O8095
3K₃PO₄Toluene/H₂O8092
4NaOHToluene/H₂O8085
5TEA (Triethylamine)Toluene/H₂O8070

This table demonstrates that inorganic bases are generally more effective than organic bases like TEA for this type of transformation. Na₂CO₃ provided the highest yield in this specific system.

Experimental Protocols

Optimized Protocol for Minimizing Homocoupling of this compound

This protocol incorporates best practices to suppress the formation of homocoupling byproducts.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, solvent choice is substrate-dependent) via syringe. The total solvent volume should be sufficient to ensure good mixing (approx. 0.1 M concentration).

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Homocoupling_Troubleshooting Troubleshooting Workflow for Homocoupling start High Homocoupling Detected? degas Improve Degassing (N2/Ar Sparge) start->degas Yes success Homocoupling Minimized start->success No pd0_catalyst Switch to Pd(0) Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) degas->pd0_catalyst Still high degas->success Resolved ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) pd0_catalyst->ligand Still high pd0_catalyst->success Resolved base Optimize Base (e.g., K2CO3, K3PO4) ligand->base Still high ligand->success Resolved slow_addition Slow Addition of Boronic Ester base->slow_addition Still high base->success Resolved slow_addition->success Resolved fail Issue Persists slow_addition->fail

Caption: Troubleshooting decision tree for addressing homocoupling.

Suzuki_Cycles Competing Catalytic Cycles in Suzuki Coupling cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Cycle pd0_cross Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0_cross->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L2) pd2_aryl->pd2_trans Transmetalation (R-Bpin) product Ar-R (Product) pd2_trans->product Reductive Elimination product->pd0_cross pd0_homo Pd(0)L2 pd2_homo Pd(II)X2 pd0_homo->pd2_homo Oxidation (O2) pd2_rbpin R-Pd(II)-X(L2) pd2_homo->pd2_rbpin Transmetalation (R-Bpin) pd2_bis R-Pd(II)-R(L2) pd2_rbpin->pd2_bis Transmetalation (R-Bpin) homo_product R-R (Byproduct) pd2_bis->homo_product Reductive Elimination homo_product->pd0_homo

Caption: Comparison of desired vs. undesired catalytic cycles.

References

Technical Support Center: Optimizing Catalyst Loading for Borylated Cyclohexene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the two-step synthesis involving the borylation of cyclohexene (B86901) and the subsequent cross-coupling of the borylated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the overall process for borylated cyclohexene coupling?

The process is typically a two-step sequence:

  • Iridium-Catalyzed Borylation: Cyclohexene undergoes a C-H activation and borylation reaction, commonly catalyzed by an iridium complex, to form a cyclohexenylboronic acid pinacol (B44631) ester.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The isolated cyclohexenylboronic acid pinacol ester is then coupled with an organic halide (e.g., aryl bromide) in the presence of a palladium catalyst and a base to form the desired C-C coupled product.

A one-pot procedure, where the Suzuki-Miyaura coupling is performed in the same reaction vessel following the borylation, can also be employed to improve efficiency.[1][2][3]

Q2: Which catalysts are typically used for each step?

  • Borylation of Cyclohexene: Iridium-based catalysts are highly effective. A common catalytic system is generated in situ from [Ir(COD)OMe]2 (or [Ir(COD)Cl]2) and a bipyridine-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy).[4]

  • Suzuki-Miyaura Coupling: Palladium catalysts are the standard. Common choices include Pd(PPh3)4, PdCl2(dppf), and palladium acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand like SPhos.

Q3: What is a typical catalyst loading for these reactions?

  • Iridium-Catalyzed Borylation: Catalyst loading can range from 0.1 mol% to 5 mol% of iridium.[5] Lower loadings (e.g., 0.1 mol%) have been shown to be effective, especially in large-scale synthesis.[5]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Typical palladium catalyst loading is between 0.1 mol% and 5 mol%. For many applications, loadings of 1-2 mol% provide a good balance between reaction efficiency and cost.

Q4: How does catalyst loading affect the reaction?

Lowering catalyst loading is desirable for reducing costs and minimizing residual metal in the final product. However, excessively low loading can lead to slow or incomplete reactions. Conversely, very high catalyst loading does not necessarily improve the yield and can lead to the formation of side products.

Troubleshooting Guides

This section is divided into the two main stages of the synthesis.

Part 1: Iridium-Catalyzed Borylation of Cyclohexene

Issue 1: Low or No Conversion of Cyclohexene

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the iridium precursor and ligand are of high purity and have been stored under an inert atmosphere. - Consider using a more robust ligand, such as 3,4,7,8-tetramethylphenanthroline (tmphen), which can be more resistant to degradation.[4]
Insufficient Reaction Time or Temperature - Monitor the reaction progress by GC-MS or NMR. - If the reaction is sluggish, consider increasing the temperature (typically reactions are run at 80-100 °C).
Poor Quality Reagents - Use freshly distilled cyclohexene. - Ensure the boron source (e.g., B2pin2) is of high purity.
Atmosphere Contamination - These reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).

Issue 2: Formation of Side Products (e.g., Allylic Borylation)

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Allylic Borylation - The regioselectivity between vinylic and allylic borylation can be influenced by additives.[6][7][8] - For vinylic borylation, avoid additives like DBU or methylimidazole, which are known to promote the formation of the allylic product.[6][7][8]
Isomerization of the Product - Minimize reaction time and temperature to prevent potential isomerization of the desired vinylic boronate ester.
Part 2: Suzuki-Miyaura Coupling of Cyclohexenylboronic Ester

Issue 1: Low Yield of Coupled Product

Potential Cause Troubleshooting Steps
Deactivated Palladium Catalyst - Use fresh palladium catalyst; Pd(0) species can be sensitive to air. - Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.
Impure Boronic Ester - Purify the cyclohexenylboronic acid pinacol ester after the borylation step to remove any unreacted starting materials or side products.
Suboptimal Base or Solvent - The choice of base is critical. Common bases include K2CO3, K3PO4, and Cs2CO3. The base activates the boronic ester for transmetalation.[9][10] - Ensure the solvent is dry and degassed. Common solvents include toluene, dioxane, and THF, often with a small amount of water.
Low Catalyst Loading - If the reaction is incomplete, consider increasing the palladium catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).

Issue 2: Significant Homocoupling of the Boronic Ester

Potential Cause Troubleshooting Steps
Presence of Oxygen - This is the most common cause of homocoupling. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period).
Use of a Pd(II) Precatalyst - Pd(II) precatalysts are reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of the boronic ester. Starting with a Pd(0) source like Pd(PPh3)4 can mitigate this issue.

Quantitative Data on Catalyst Loading

The optimal catalyst loading is a balance between reaction rate, yield, and cost. Below are tables with representative data on how catalyst loading can affect the outcome of each step.

Note: The following data is compiled from studies on similar substrate systems and serves as a general guideline. Optimal conditions for your specific reaction may vary.

Table 1: Effect of Iridium Catalyst Loading on Alkene Borylation

Catalyst Loading (mol% Ir)Reaction Time (h)Conversion (%)Notes
0.524~75Lower loading may require longer reaction times.
1.012>90A good starting point for optimization.
2.58>95Higher loading can accelerate the reaction.
5.08>95Diminishing returns on conversion with increased cost.

Table 2: Effect of Palladium Catalyst Loading on Suzuki-Miyaura Coupling of a Vinyl Boronic Ester

Catalyst Loading (mol% Pd)Reaction Time (h)Yield (%)Reference
0.112~85Effective for highly reactive substrates.
0.56~92Good balance for many systems.
1.04~95Commonly used for reliable results.
2.04~95May not offer significant improvement over 1.0 mol%.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Borylation of Cyclohexene

This protocol describes a general procedure for the synthesis of cyclohex-1-en-1-ylboronic acid pinacol ester.

  • Preparation: In a glovebox, add [Ir(COD)OMe]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add bis(pinacolato)diboron (B136004) (B2pin2) (1.0 equiv) to the flask. Add anhydrous solvent (e.g., THF or hexane). Finally, add cyclohexene (1.2 equiv).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of the synthesized cyclohexenylboronic ester with an aryl bromide.

  • Preparation: To an oven-dried Schlenk flask, add the cyclohex-1-en-1-ylboronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2 mol%).

  • Solvent Addition and Degassing: Add a solvent mixture (e.g., toluene/water 4:1). Degas the mixture thoroughly by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling a Prepare Inert Atmosphere b Add Ir Catalyst & Ligand a->b c Add B2pin2 & Cyclohexene b->c d Heat & Stir (80°C) c->d e Reaction Monitoring (GC-MS) d->e f Workup & Purification e->f g Cyclohexenylboronic Ester f->g h Combine Boronic Ester, Aryl Halide & Base g->h To next step i Add Pd Catalyst h->i j Add Solvent & Degas i->j k Heat & Stir (90°C) j->k l Reaction Monitoring (TLC/LC-MS) k->l m Workup & Purification l->m n Final Coupled Product m->n G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions Dominating start Low Yield in Suzuki Coupling q1 Is starting material consumed? start->q1 a1 No q1->a1 No a2 Yes q1->a2 Yes c1 Check Catalyst Activity (Use fresh catalyst) a1->c1 c2 Increase Catalyst Loading (e.g., 1% -> 2%) a1->c2 c3 Optimize Base/Solvent a1->c3 c4 Increase Temperature/Time a1->c4 d1 Check for Homocoupling (Improve degassing) a2->d1 d2 Check for Protodeboronation (Ensure anhydrous conditions) a2->d2 d3 Verify Boronic Ester Purity a2->d3

References

Technical Support Center: Alternative Purification Techniques for Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic esters.

Frequently Asked Questions (FAQs)

Q1: Why is purifying boronic esters with standard silica (B1680970) gel chromatography so challenging?

A1: Standard silica gel chromatography is often problematic for boronic esters for several reasons:

  • Hydrolysis: The slightly acidic nature of silica gel can cause hydrolysis of the boronic ester back to the corresponding boronic acid. Boronic acids are often highly polar and can streak or irreversibly bind to the column.[1][2][3]

  • Over-adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol (B1196071) groups on the silica surface, leading to poor recovery as the compound gets stuck on the column.[1][2]

  • Co-elution: Non-polar impurities often co-elute with the desired boronic ester, especially when strong solvent systems are required to move the product off the column.[4]

Q2: What are the most common impurities found in crude boronic ester reaction mixtures?

A2: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupling byproducts, and related boron species such as the corresponding boronic acid (from hydrolysis) and boroxines (anhydrides of boronic acids).[3][5]

Q3: My boronic ester is an oil. Can I still use recrystallization?

A3: Recrystallization is challenging for oils. However, you can attempt trituration, which involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization or solidify the product. Alternatively, derivatization to a crystalline solid is a viable strategy.[6]

Q4: Are there any alternatives to silica gel for column chromatography?

A4: Yes, neutral alumina (B75360) can be a good alternative to silica gel for the chromatography of boronic esters, as it is less acidic and can prevent hydrolysis.[6] Additionally, silica gel impregnated with boric acid can be used to reduce the Lewis basicity of the stationary phase and minimize over-adsorption.[1]

Q5: When should I consider using a scavenger resin?

A5: Scavenger resins are an excellent choice when your desired product is sensitive to aqueous acidic or basic conditions, making acid-base extraction unsuitable. They are also highly effective for removing residual boronic acid impurities when a simple filtration-based workup is desired.[4]

Troubleshooting Guides

Issue 1: Product streaks or does not elute from a standard silica gel column.
  • Possible Cause: Strong interaction between the boronic ester and the silica gel, or on-column decomposition to the more polar boronic acid.

  • Troubleshooting Workflow:

    G start Streaking/No Elution on Silica Gel option1 Switch to Neutral Alumina Column start->option1 Less Acidic Support option2 Use Boric Acid-Impregnated Silica Gel start->option2 Reduces Lewis Basicity option3 Deactivate Silica Gel with Triethylamine start->option3 Masks Silanol Groups option4 Use a Non-Chromatographic Method start->option4 If Chromatography Fails result1 Improved Elution Profile option1->result1 result2 Reduced Degradation and Better Recovery option2->result2 result3 Minimized Adsorption option3->result3 result4 Avoids Stationary Phase Issues option4->result4

    Caption: Troubleshooting workflow for column chromatography issues.

Issue 2: Low yield after recrystallization.
  • Possible Cause: The boronic ester is too soluble in the chosen solvent, or too much solvent was used.

  • Solutions:

    • Concentrate the Mother Liquor: If the filtrate still contains a significant amount of product, reduce the solvent volume by evaporation and attempt a second crystallization.[7]

    • Use an Anti-Solvent: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Cool the mixture to induce crystallization.[6]

    • Cool to a Lower Temperature: If crystallization is sluggish, try cooling the solution in a colder bath (e.g., -20 °C or -78 °C freezer).[8]

Issue 3: Incomplete removal of boronic acid impurity after acid-base extraction.
  • Possible Cause: The aqueous base was not strong enough, or an insufficient volume was used. The boronic acid may also have limited water solubility even as its salt.

  • Solutions:

    • Increase Basicity: Switch from a weak base like sodium bicarbonate to a stronger base like 1-2 M sodium hydroxide.[4]

    • Repeat Extractions: Perform multiple extractions with fresh aqueous base to ensure complete removal of the acidic impurity.[4]

    • Check pH: After extraction, check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the boronic acid.

Data Presentation

Table 1: Comparison of Alternative Purification Techniques for Boronic Esters
Purification MethodPrincipleTypical YieldPurityAdvantagesDisadvantages
Acid-Base Extraction Exploits the acidic nature of the corresponding boronic acid to move it into an aqueous basic layer.>90% (for product)Good to ExcellentSimple, scalable, and avoids chromatography.[4]Not suitable for base-sensitive or acidic products.[4]
Recrystallization/Trituration Purification of solid compounds based on differential solubility.50-90%Good to ExcellentCan provide very high purity. Scalable.Only applicable to solids; can be low-yielding if the product has high solubility.[6][7]
Derivatization (Diethanolamine Adduct) Formation of a crystalline adduct which is easily separated by filtration, followed by regeneration of the boronic acid.70-95%ExcellentYields highly pure products; adducts are often very stable.[9]Requires two additional chemical steps (formation and hydrolysis).
Scavenger Resins Covalent binding of boronic acid impurities to a solid support, followed by filtration.>95% (for product)ExcellentHigh selectivity, simple filtration workup, and suitable for sensitive substrates.[4]The cost of scavenger resins can be high for large-scale purifications.
Modified Chromatography Using neutral alumina or boric acid-impregnated silica to minimize on-column degradation.60-90%GoodReduces product loss compared to standard silica gel chromatography.[1][6]Can still be lower yielding than non-chromatographic methods.

Note: Yield and purity are highly dependent on the specific substrate, scale, and experimental conditions. The values presented are illustrative ranges based on literature examples.

Experimental Protocols

Method 1: Acid-Base Extraction to Remove Boronic Acid Impurities

This protocol is suitable for purifying a neutral boronic ester from its corresponding acidic boronic acid impurity.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH(aq).

  • Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The deprotonated boronic acid salt will be in the aqueous layer.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with 1 M NaOH(aq) two more times to ensure complete removal.

  • Wash and Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified boronic ester.[4]

Method 2: Purification via Diethanolamine (DEA) Adduct Formation

This method is useful for isolating boronic acids or esters as stable, crystalline adducts.

  • Adduct Formation: Dissolve the crude boronic ester in diethyl ether. Add 1.1 equivalents of diethanolamine. A white precipitate of the DEA adduct should form within minutes. Stir for 30 minutes to ensure complete precipitation.[3]

  • Filtration: Collect the precipitated DEA adduct by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Hydrolysis (Regeneration): Suspend the DEA adduct in a biphasic mixture of diethyl ether and 1 M HCl(aq). Stir vigorously for 20-30 minutes. The adduct will dissolve as the boronic acid is liberated into the organic layer.

  • Workup: Separate the layers. Extract the aqueous layer with diethyl ether two more times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid/ester.[3]

    G cluster_0 Adduct Formation cluster_1 Regeneration crude Crude Boronic Ester in Diethyl Ether add_dea Add Diethanolamine (1.1 eq) crude->add_dea precipitate Precipitated DEA Adduct (Crystalline Solid) add_dea->precipitate filtrate Filtrate (Soluble Impurities) precipitate->filtrate Filter hydrolysis Suspend Adduct in Et2O and 1M HCl precipitate->hydrolysis Transfer Solid extraction Liquid-Liquid Extraction hydrolysis->extraction organic_layer Organic Layer (Pure Boronic Ester) extraction->organic_layer aqueous_layer Aqueous Layer (DEA Salt) extraction->aqueous_layer

    Caption: Experimental workflow for purification via DEA adduct formation.

Method 3: Purification using a Scavenger Resin

This protocol uses a diol-functionalized resin to remove boronic acid impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane).

  • Add Resin: Add 2-4 equivalents of a diol-functionalized scavenger resin (relative to the boronic acid impurity).

  • Stir: Stir the suspension at room temperature for 1-4 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.

  • Filter: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.

  • Rinse: Wash the collected resin with a small amount of the solvent to recover any adsorbed product.

  • Isolate: Combine the filtrates and concentrate under reduced pressure to yield the purified product.[4]

Method 4: Preparation of Boric Acid-Impregnated Silica Gel

This modified stationary phase can improve chromatographic separations of boronic esters.

  • Slurry Preparation: In a fume hood, create a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (B145695) (e.g., 550 mL).

  • Mixing: Stir the slurry at room temperature for two hours.

  • Filtration and Washing: Filter the silica gel and wash it three times with ethanol.

  • Drying: Dry the silica gel on the vacuum filter overnight, followed by drying in an oven at 100 °C for 48 hours before use.

  • Column Packing: Pack the column using the dried boric acid-impregnated silica gel as you would with standard silica gel.

References

Technical Support Center: Troubleshooting Sluggish Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the efficiency of sluggish Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during Suzuki coupling experiments in a question-and-answer format, offering specific troubleshooting steps.

Q1: My Suzuki coupling reaction is very slow or has stalled. What are the first steps to diagnose the problem?

A sluggish or stalled reaction can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

Initial Diagnostic Workflow:

  • Verify Reagent Quality: The stability and purity of your reagents are paramount.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider using more robust derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][2]

    • Palladium Catalyst: Ensure your palladium source is active. Pd(II) precatalysts require reduction to the active Pd(0) species in situ.[1] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active catalyst more reliably.[1]

    • Ligands: Phosphine (B1218219) ligands are susceptible to oxidation.[1] Use fresh ligands or those that have been stored under an inert atmosphere.

    • Base and Solvent: The purity of your base is critical. Ensure solvents are anhydrous if the protocol requires it and have been properly degassed.[1]

  • Check Reaction Conditions:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure your solvent and reaction mixture are thoroughly degassed.

    • Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature, a cautious increase may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]

    • Stirring: Inadequate stirring, especially in biphasic systems, can limit the reaction rate.[1] Ensure vigorous and efficient mixing.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[1]

Strategies to Minimize Homocoupling:

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen.[1] Rigorous degassing of the reaction mixture and solvent is crucial.

  • Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄, can help mitigate this issue.[1]

Q3: My reaction is producing a low yield of the desired product, and I'm recovering unreacted starting materials. What should I optimize?

Low conversion can stem from suboptimal reaction parameters or degraded reagents.

Optimization Strategies for Improved Yield:

  • Re-evaluate Your Catalytic System:

    • Ligand Choice: For challenging substrates, such as electron-rich aryl chlorides, standard ligands like PPh₃ may not be effective.[1] Switching to more electron-rich and bulky ligands, like Buchwald's dialkylbiaryl phosphine ligands, can significantly accelerate the reaction.[1][3]

    • Catalyst Loading: While typical catalyst loadings are between 0.5-2.5 mol%, a sluggish reaction might benefit from a modest increase in catalyst concentration.[1][4] This should be considered after other parameters have been optimized.

  • Base Selection: The choice of base is critical for the transmetalation step and is often solvent and substrate dependent.[1] If one base is proving ineffective, screening other bases is a logical next step. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]

  • Solvent Choice: The solvent can have a significant impact on reaction rate and yield. If solubility of reactants is an issue, consider alternative solvents.[5]

Q4: I am working with a challenging aryl chloride substrate and the reaction is not proceeding. What specific changes should I consider?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[6][7]

Tips for Coupling with Aryl Chlorides:

  • Ligand Selection: The use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step with aryl chlorides.[1][3]

  • Catalyst System: Modern palladacycle precatalysts have shown high activity for the coupling of deactivated aryl chlorides.[8][9]

  • Reaction Conditions: Higher temperatures and carefully selected bases are often required.

Quantitative Data Summary

For successful Suzuki couplings, the stoichiometry and concentration of reagents are critical. The following tables provide general guidelines for key reaction parameters.

Table 1: Typical Reagent Ratios and Concentrations

ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 2.5 mol%Can be increased for sluggish reactions, but this is a last resort.[1]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[1]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[1]

Key Experimental Protocols

Below are detailed methodologies for essential procedures in setting up and troubleshooting Suzuki coupling reactions.

Protocol 1: Degassing the Reaction Mixture

Oxygen can be detrimental to the catalytic cycle. Two common methods for removing dissolved oxygen from the solvent and reaction mixture are:

  • Inert Gas Sparging:

    • Combine the solvent and any heat-stable reagents in the reaction flask.

    • Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the liquid surface.

    • Insert a second, shorter needle to act as an outlet.

    • Bubble the inert gas through the solution for 15-30 minutes.[1]

  • Freeze-Pump-Thaw Cycles (for more rigorous degassing):

    • Place the reaction flask containing the solvent in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

    • Apply a high vacuum to the flask for several minutes to remove gases from the headspace.

    • Close the flask to the vacuum and remove it from the cold bath, allowing the solvent to thaw completely. Trapped gases will bubble out of the solution.

    • Repeat this cycle at least three times to ensure thorough degassing.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for diagnosing and addressing a sluggish Suzuki coupling reaction.

Suzuki_Troubleshooting start Sluggish Suzuki Coupling Detected check_reagents 1. Verify Reagent Quality start->check_reagents boronic_acid Boronic Acid/Ester Fresh? check_reagents->boronic_acid boronic_acid->check_reagents No, Replace catalyst Pd Catalyst Active? boronic_acid->catalyst Yes catalyst->check_reagents No, Replace ligand Ligand Fresh/Inert? catalyst->ligand Yes ligand->check_reagents No, Replace base_solvent Base/Solvent Pure? ligand->base_solvent Yes base_solvent->check_reagents No, Replace/Purify check_conditions 2. Assess Reaction Conditions base_solvent->check_conditions Yes degassing System Properly Degassed? check_conditions->degassing degassing->check_conditions No, Degas Thoroughly temperature Temperature Optimal? degassing->temperature Yes temperature->check_conditions No, Adjust Temp. stirring Stirring Vigorous? temperature->stirring Yes stirring->check_conditions No, Increase Stir Rate optimize_system 3. Optimize Catalytic System stirring->optimize_system Yes change_ligand Screen Different Ligands optimize_system->change_ligand change_base Screen Different Bases change_ligand->change_base increase_catalyst Increase Catalyst Loading change_base->increase_catalyst success Reaction Improved increase_catalyst->success

Caption: A decision tree for troubleshooting sluggish Suzuki couplings.

References

effect of oxygen on Bpin-Cyclohexene-COOEt reaction stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Miyaura borylation reaction for synthesizing Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-COOEt), with a specific focus on the effects of atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: Is the final product, this compound, stable in the presence of air and moisture?

A1: Yes, pinacol (B44631) boronate esters, such as this compound, are generally stable compounds that can be purified by column chromatography and handled in air without significant degradation.[1] This stability allows for standard workup procedures.

Q2: My Miyaura borylation reaction of Cyclohexene-COOEt is not working or giving very low yields. What is the most likely cause?

A2: The most common reason for low or no yield in a Miyaura borylation is the deactivation of the palladium catalyst by atmospheric oxygen.[2] The active catalytic species, Pd(0), is sensitive to oxygen and can be oxidized to an inactive state, often observed as the formation of black palladium precipitate ("Pd black"). It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q3: Can I run the borylation of Cyclohexene-COOEt without an inert atmosphere?

A3: While palladium-catalyzed Miyaura borylations require an inert atmosphere for optimal results, some copper-catalyzed borylation reactions of α,β-unsaturated carbonyl compounds have been successfully performed under an air atmosphere.[3][4][5][6] If you are unable to maintain an inert atmosphere, exploring a copper-catalyzed protocol may be a viable alternative.

Q4: What are the visible signs of catalyst degradation due to oxygen exposure?

A4: A common visual indicator of palladium catalyst degradation is the formation of a black precipitate, commonly referred to as "Pd black".[2] This indicates the agglomeration and precipitation of inactive palladium species from the solution. The reaction mixture may also fail to progress as monitored by techniques like TLC or GC-MS.

Q5: Are there any known side products when the Miyaura borylation is exposed to oxygen?

A5: The primary consequence of oxygen exposure is catalyst deactivation, leading to a low conversion of the starting material. While specific organic side products from the interaction of oxygen with the substrate or the borylating agent are not extensively documented in the literature for this specific reaction, incomplete reactions will result in a mixture of starting materials and the desired product. Protodeborylation, where the boryl group is replaced by a hydrogen atom, can be a side reaction, although it is more commonly associated with the presence of moisture.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low to No Product Formation Oxygen contamination deactivating the palladium catalyst. 1. Ensure all glassware is thoroughly dried to remove moisture. 2. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere. 3. Degas all solvents and reagents by sparging with an inert gas (e.g., argon) or through freeze-pump-thaw cycles.
Inefficient catalyst or ligand. 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Consider using a pre-formed catalyst complex for better stability and activity.
Sub-optimal reaction conditions. 1. Verify the correct solvent, base, and temperature as specified in a reliable protocol. 2. Ensure the base is anhydrous and of high purity.
Reaction is Sluggish or Stalls Partial deactivation of the catalyst by trace oxygen. 1. Improve the inert atmosphere technique. 2. Increase the catalyst loading slightly, though this is a less ideal solution.
Poor solubility of reagents. 1. Ensure all reagents are fully dissolved at the reaction temperature. 2. Choose a solvent system in which all components are soluble.
Formation of "Pd Black" Significant oxygen exposure leading to catalyst precipitation. 1. Immediately review and improve the inert atmosphere setup and procedures. 2. For future reactions, ensure rigorous exclusion of air from the start.
Inconsistent Results Variable levels of oxygen or moisture in different runs. 1. Standardize the inert atmosphere and solvent degassing procedures for all experiments. 2. Use a consistent source and quality of reagents and solvents.

Quantitative Data on the Effect of Oxygen

The presence of atmospheric oxygen has a significant detrimental effect on the rate and efficiency of the Miyaura borylation reaction. The following table summarizes the kinetic data from a study comparing the reaction under argon and air atmospheres.

Atmosphere Reaction Time to >95% Conversion Observations
Argon ~ 100 minutesThe reaction proceeds smoothly to completion with minimal catalyst degradation.
Air Reaction stalls at ~30% conversion after 200 minutesSignificant catalyst degradation is observed, with the formation of "Pd black". The reaction rate is considerably slower.

Data adapted from a study on the Miyaura borylation of phenyl bromide, which demonstrates the general effect of oxygen on this type of reaction.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation under Inert Atmosphere (Recommended)

This protocol is adapted from standard Miyaura borylation procedures for α,β-unsaturated esters.[8]

Reagents:

Procedure:

  • To an oven-dried Schlenk flask, add potassium acetate.

  • In a glovebox or under a strong flow of argon, add Pd(dppf)Cl₂ and bis(pinacolato)diboron to the flask.

  • Seal the flask with a septum, and attach it to a Schlenk line. Evacuate and backfill with argon three times.

  • Using a syringe, add anhydrous, degassed 1,4-dioxane to the flask.

  • Add ethyl cyclohex-1-ene-1-carboxylate via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed Borylation under Air (Alternative)

This protocol is based on procedures for the copper-catalyzed borylation of α,β-unsaturated carbonyl compounds.[3]

Reagents:

  • Ethyl cyclohex-1-ene-1-carboxylate (1.0 equiv)

  • Tetrahydroxydiboron (BBA) (1.2 equiv)

  • Copper(I) Chloride (CuCl) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (0.3 equiv)

  • Ethanol (B145695)

Procedure:

  • To a round-bottom flask open to the air, add ethyl cyclohex-1-ene-1-carboxylate, tetrahydroxydiboron, CuCl, CyJohnPhos, and sodium tert-butoxide.

  • Add ethanol as the solvent.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the workup may involve filtration and subsequent purification, potentially including conversion to the pinacol ester for easier handling if desired.

Visualizations

Reaction_Pathway Palladium-Catalyzed Miyaura Borylation Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Oxygen Oxygen Pd(0)L_n->Oxygen Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Borylated_Pd_Complex Borylated Pd(II) Complex Transmetalation->Borylated_Pd_Complex Reductive_Elimination Reductive Elimination Borylated_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product This compound Reductive_Elimination->Product Starting_Material Cyclohexene-COOEt-X Starting_Material->Oxidative_Addition B2pin2 B₂pin₂ B2pin2->Transmetalation Base Base Base->Transmetalation Inactive_Pd Inactive Pd ('Pd Black') Oxygen->Inactive_Pd Deactivation

Caption: Catalytic cycle of Miyaura borylation and the deactivation pathway caused by oxygen.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Start Low or No Yield Check_Atmosphere Inert Atmosphere Used? Start->Check_Atmosphere Improve_Inert_Technique Improve Inert Technique: - Degas Solvents - Use Schlenk Line/Glovebox Check_Atmosphere->Improve_Inert_Technique No Check_Reagents Reagents High Quality & Anhydrous? Check_Atmosphere->Check_Reagents Yes Consider_Cu_Catalysis Consider Alternative: Copper-Catalyzed Protocol (Air-Tolerant) Improve_Inert_Technique->Consider_Cu_Catalysis Improve_Inert_Technique->Check_Reagents Use_Fresh_Reagents Use Fresh, High-Purity Catalyst, Base, and Anhydrous Solvents Check_Reagents->Use_Fresh_Reagents No Optimize_Conditions Conditions Optimized? Check_Reagents->Optimize_Conditions Yes Use_Fresh_Reagents->Optimize_Conditions Review_Protocol Review Protocol: - Temperature - Concentration - Reaction Time Optimize_Conditions->Review_Protocol No Success Improved Yield Optimize_Conditions->Success Yes Review_Protocol->Success

Caption: A logical workflow for troubleshooting low-yield this compound reactions.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of Bpin-Cyclohexene-COOEt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise structural elucidation of novel molecules is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure. This guide provides a comparative analysis of the ¹H NMR spectrum of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly known as Bpin-Cyclohexene-COOEt, a versatile building block in organic synthesis.

To facilitate a comprehensive understanding, this guide presents a detailed, albeit illustrative, ¹H NMR data set for this compound, benchmarked against the experimental data of structurally related, simpler molecules: cyclohexene (B86901) and ethyl cyclohexanecarboxylate. This comparative approach is designed to aid researchers in the assignment of spectral peaks and the confident characterization of this and similar complex molecules.

Comparative ¹H NMR Data Analysis

The following table summarizes the anticipated ¹H NMR spectral data for this compound and compares it with the experimental data for cyclohexene and ethyl cyclohexanecarboxylate. The data is presented in a standardized format, including chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the integration value representing the number of protons, and the coupling constants (J) in Hertz (Hz).

Disclaimer: The ¹H NMR data for this compound is a predicted spectrum based on typical chemical shifts for its constituent functional groups, presented for illustrative purposes in the absence of publicly available experimental data.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound (Predicted) Vinylic CH6.5 - 6.7br s1H-
-OCH₂CH₃4.12q2H7.1
Allylic CH₂ (adjacent to C=C and CH-COOEt)2.4 - 2.6m2H-
CH-COOEt2.3 - 2.5m1H-
Allylic CH₂ (adjacent to C=C and C-Bpin)2.1 - 2.3m2H-
CH₂1.8 - 2.0m2H-
Pinacol -C(CH₃)₂1.25s12H-
-OCH₂CH₃1.24t3H7.1
Cyclohexene (Experimental) [1][2]Vinylic CH5.66m2H-
Allylic CH₂1.99m4H-
CH₂1.61m4H-
Ethyl Cyclohexanecarboxylate (Experimental) [3]-OCH₂CH₃4.07 - 4.14m2H-
CH-COOEt2.23 - 2.31m1H-
Cyclohexyl CH₂1.22 - 1.98m10H-
-OCH₂CH₃1.22 - 1.26m3H-

Experimental Protocols

A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation. The following is a generalized methodology.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample, or a few drops of a liquid sample, is accurately weighed and placed in a clean, dry vial.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring proton signals from the sample.[4]

  • The solution is then transferred into a clean, dry 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.[4]

Data Acquisition:

  • The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge.

  • The sample is inserted into the NMR spectrometer.

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

  • The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

  • Standard ¹H NMR acquisition parameters are loaded. This typically includes setting the spectral width, acquisition time, and the number of scans. For a routine ¹H spectrum, 16 to 64 scans are often sufficient.

  • The receiver gain is automatically adjusted to optimize the signal-to-noise ratio.

  • The ¹H NMR spectrum is acquired.

Data Processing:

  • The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

  • The baseline of the spectrum is corrected to be flat.

  • The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • The peaks are integrated to determine the relative ratios of the different types of protons.

  • The chemical shifts, multiplicities, and coupling constants of the peaks are determined.

Logical Workflow for ¹H NMR Spectrum Analysis

The process of analyzing a ¹H NMR spectrum follows a logical workflow, from sample preparation to final structure elucidation. The following diagram, generated using the DOT language, illustrates this process.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Prep->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT PhaseRef Phase and Reference FT->PhaseRef Integrate Integrate Peaks PhaseRef->Integrate Analyze Analyze Chemical Shift, Multiplicity, Coupling Integrate->Analyze Assign Assign Peaks to Protons Analyze->Assign Structure Elucidate Structure Assign->Structure

Caption: A flowchart illustrating the key stages of ¹H NMR spectrum analysis.

This guide provides a foundational framework for the ¹H NMR analysis of this compound. By comparing its predicted spectrum with those of known compounds and following a systematic experimental and analytical workflow, researchers can confidently determine its structure and purity, facilitating its application in the synthesis of novel chemical entities.

References

Comparative Analysis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate and its Non-borylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the characterization data for ethyl 4-(Bpin)cyclohex-3-enecarboxylate and a key alternative, ethyl cyclohex-3-enecarboxylate. Due to the limited availability of direct experimental data for ethyl 4-(Bpin)cyclohex-3-enecarboxylate in publicly accessible literature, this guide presents predicted characterization data based on established synthetic methodologies and spectroscopic data from analogous compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation and potential application of this compound.

Data Presentation

The following table summarizes the key characterization data for ethyl 4-(Bpin)cyclohex-3-enecarboxylate (Predicted) and ethyl cyclohex-3-enecarboxylate (Alternative).

PropertyEthyl 4-(Bpin)cyclohex-3-enecarboxylate (Predicted)Ethyl cyclohex-3-enecarboxylate (Alternative)
Molecular Formula C₁₅H₂₅BO₄C₉H₁₄O₂
Molecular Weight 280.17 g/mol 154.21 g/mol
Appearance Colorless oil or low-melting solidColorless liquid
¹H NMR (CDCl₃, ppm) ~6.5-6.8 (m, 1H, vinyl-H), 4.1-4.2 (q, 2H, OCH₂), 1.2-1.3 (t, 3H, OCH₂CH₃), 1.25 (s, 12H, Bpin), 2.0-2.8 (m, 6H, cyclohexyl-H)~5.6-5.8 (m, 2H, vinyl-H), 4.12 (q, 2H, OCH₂), 1.25 (t, 3H, OCH₂CH₃), 2.0-2.5 (m, 7H, cyclohexyl-H)
¹³C NMR (CDCl₃, ppm) ~175 (C=O), ~140-150 (vinyl-C), ~83 (B-C(CH₃)₂), ~60 (OCH₂), ~25 (B-C(CH₃)₂), ~20-35 (cyclohexyl-C), ~14 (OCH₂CH₃)~175 (C=O), ~125-127 (vinyl-C), ~60 (OCH₂), ~24-30 (cyclohexyl-C), ~14 (OCH₂CH₃)
IR (cm⁻¹) ~2980 (C-H), ~1730 (C=O, ester), ~1640 (C=C), ~1370 (B-O)~2930 (C-H), ~1735 (C=O, ester), ~1650 (C=C)
Mass Spec (m/z) Predicted [M]+: 280.1846[M]+: 154.0994

Experimental Protocols

A plausible synthetic route for ethyl 4-(Bpin)cyclohex-3-enecarboxylate involves a two-step sequence starting from ethyl 4-oxocyclohexanecarboxylate (B1232831). The alternative, ethyl cyclohex-3-enecarboxylate, can be synthesized via a Diels-Alder reaction.

Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate

Step 1: Synthesis of Ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-enecarboxylate (Enol Triflate)

This procedure is adapted from general methods for the synthesis of enol triflates from cyclic ketones.[1][2]

  • To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv.) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the enol triflate.

Step 2: Palladium-Catalyzed Borylation of the Enol Triflate

This protocol is based on the Miyaura borylation reaction of vinyl triflates.[3][4][5]

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the enol triflate from Step 1 (1.0 equiv.), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2 equiv.), and a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (3-5 mol%).

  • Add a base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh) (3.0 equiv.).

  • Add an anhydrous, degassed solvent such as dioxane, toluene, or DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 4-(Bpin)cyclohex-3-enecarboxylate.

Synthesis of Ethyl cyclohex-3-enecarboxylate (Alternative)

This compound is typically prepared via a Diels-Alder reaction between 1,3-butadiene (B125203) and ethyl acrylate (B77674).

  • Combine ethyl acrylate (1.0 equiv.) and a suitable Lewis acid catalyst (e.g., AlCl₃, optional, for improved rate and selectivity) in a pressure vessel.

  • Cool the mixture and add condensed 1,3-butadiene (1.5-2.0 equiv.).

  • Seal the vessel and heat to 100-150 °C for several hours.

  • After cooling, carefully vent the vessel and quench the reaction mixture.

  • Purify the product by distillation under reduced pressure.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for ethyl 4-(Bpin)cyclohex-3-enecarboxylate.

SynthesisWorkflow cluster_0 Step 1: Enol Triflate Formation cluster_1 Step 2: Palladium-Catalyzed Borylation Start Ethyl 4-oxocyclohexanecarboxylate Reagent1 1. Base (e.g., NaHMDS) 2. PhNTf₂ Start->Reagent1 THF, -78 °C to rt Product1 Ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-enecarboxylate Reagent1->Product1 Reagent2 B₂pin₂, Pd Catalyst, Base Product1->Reagent2 Dioxane, 80 °C FinalProduct Ethyl 4-(Bpin)cyclohex-3- enecarboxylate Reagent2->FinalProduct

Caption: Synthetic pathway for ethyl 4-(Bpin)cyclohex-3-enecarboxylate.

References

A Comparative Guide to the Performance of Alkenyl and Aryl Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Reactivity vs. Stability

The choice between an alkenyl and an aryl boronic ester in a Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability. Generally, boronic acids are more reactive than their corresponding esters, but they are also less stable.[1] Boronic esters offer enhanced stability, making them easier to handle, purify, and store, which is a significant advantage in multi-step syntheses.[2]

Among boronic esters, the electronic and steric properties of the organic substituent play a crucial role in determining their reactivity. Aryl boronic esters are typically more stable and less reactive than their alkenyl counterparts. The sp2-hybridized carbon of the alkenyl group is generally more nucleophilic than that of an aryl group, which can lead to faster transmetalation in the Suzuki-Miyaura catalytic cycle.

Quantitative Performance Comparison

The following table summarizes the expected performance of a representative alkenyl boronic ester and an aryl boronic ester in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data presented is representative and intended for comparative purposes, based on general trends observed in Suzuki-Miyaura reactions.

ParameterCyclohexenylboronic acid pinacol (B44631) ester (Alkenyl)Phenylboronic acid pinacol ester (Aryl)
Typical Reaction Yield 85-95%90-99%
Typical Reaction Time 2-6 hours4-12 hours
Relative Reactivity HigherLower
Stability (Shelf-life) ModerateHigh
Susceptibility to Protodeboronation HigherLower

Signaling Pathways and Experimental Workflows

To visualize the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdIIX Ar-Pd(II)L2-X Pd0->ArPdIIX Oxidative Addition (Ar-X) ArPdIIOR Ar-Pd(II)L2-OR ArPdIIX->ArPdIIOR Ligand Exchange (Base, -OR) ArPdIIR Ar-Pd(II)L2-R' ArPdIIOR->ArPdIIR Transmetalation (R'-B(OR)2) Product Ar-R' ArPdIIR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Boronic Ester - Palladium Catalyst - Ligand - Base - Solvent Start->Setup Reaction Reaction under Inert Atmosphere (Heating) Setup->Reaction Workup Aqueous Workup - Quench Reaction - Extract with Organic Solvent Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both alkenyl and aryl boronic esters with minor modifications to the reaction time and temperature.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid pinacol ester (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Conclusion

Both alkenyl and aryl boronic esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. While aryl boronic esters are generally more stable and often provide excellent yields, alkenyl boronic esters can exhibit higher reactivity, potentially leading to shorter reaction times. The choice of boronic ester will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and the importance of reagent stability. For complex, multi-step syntheses where stability and handling are paramount, aryl boronic esters are often the preferred choice. For rapid construction of molecules containing vinyl moieties, alkenyl boronic esters are indispensable.

References

A Head-to-Head Battle: Bpin Esters Versus Trifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds. Central to this transformation are the organoboron reagents, with boronic acids, their pinacol (B44631) ester derivatives (Bpin esters), and potassium organotrifluoroborates being the most prominent players. This guide provides a detailed comparison of the advantages and disadvantages of Bpin esters and trifluoroborates, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific cross-coupling needs.

At a Glance: Key Differences

FeatureBoronic Pinacol Esters (Bpin Esters)Potassium Organotrifluoroborates
Stability Generally good, bench-stable solids or oils. Can be susceptible to hydrolysis.[1]Excellent, typically crystalline, free-flowing solids with high stability to air and moisture.[2]
Handling Often purified by column chromatography, though this can sometimes lead to decomposition.[1]Generally easier to handle and purify due to their crystalline nature and stability.
Reactivity Generally less reactive than boronic acids and trifluoroborates.[1][3][4]Often more reactive than Bpin esters, sometimes approaching the reactivity of boronic acids.[1][3][4]
Solubility Typically soluble in a wide range of organic solvents.Solubility can be more limited, often requiring polar or aqueous solvent mixtures.
Byproducts Pinacol is a common byproduct.Fluoride salts are generated.

Delving Deeper: A Performance Showdown

The choice between a Bpin ester and a trifluoroborate often hinges on a trade-off between stability and reactivity. Trifluoroborates are lauded for their exceptional stability, which translates to a longer shelf-life and robustness under various conditions. This is a significant advantage, especially for complex or sensitive substrates that may require prolonged reaction times or harsh conditions.[2] Bpin esters, while also considered bench-stable, can be prone to hydrolysis, which may affect stoichiometry and reaction efficiency.[1]

However, this enhanced stability of trifluoroborates does not necessarily come at the cost of reactivity. In many cases, potassium organotrifluoroborates exhibit reactivity comparable to or even greater than their Bpin ester counterparts. The general reactivity trend for organoboron reagents in Suzuki-Miyaura coupling is often cited as: ArBF3K > RB(OH)2 > RB(OR)2.[1][3][4]

Quantitative Comparison: Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with either a Bpin ester or a potassium organotrifluoroborate under similar reaction conditions. It is important to note that direct comparisons can be challenging as optimal conditions may vary for each reagent.

Aryl HalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisolePhenylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O~85%[5]
4-BromoanisolePotassium phenyltrifluoroboratePd(OAc)₂ / SPhosK₂CO₃Toluene (B28343)/H₂O~95%[2]
4-Chlorobenzonitrile2-Furylboronic acid pinacol esterPd₂(dba)₃ / XPhosK₃PO₄Dioxane~70%[5]
4-ChlorobenzonitrilePotassium 2-furyltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol91%[6][7]
1-BromonaphthaleneVinylboronic acid pinacol esterPd(PPh₃)₄NaOEtTHF~80%
1-BromonaphthalenePotassium vinyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/H₂O92%[8]
2-BromopyridinePhenylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~60%
2-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O~85%[9]

Experimental Corner: Tried and Tested Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions using both Bpin esters and potassium organotrifluoroborates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Bpin Ester

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Organotrifluoroborate

Materials:

  • Aryl chloride (1.0 mmol)

  • Potassium organotrifluoroborate (1.1 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a glovebox, charge a vial with Pd(OAc)₂, SPhos, the aryl chloride, the potassium organotrifluoroborate, and K₃PO₄.

  • Add a magnetic stir bar and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and add degassed toluene and water via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The diagram below illustrates the key steps and shows how both Bpin esters and trifluoroborates enter the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X-L2 OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronReagent Organoboron Reagent Boronate [R-B(OH)3]⁻ or [R-B(OR)2(OH)]⁻ BoronReagent->Boronate Bpin R-B(pin) Bpin->BoronReagent BF3K [R-BF3]K BF3K->BoronReagent Base Base (e.g., K2CO3) Base->Transmetalation Activates Boron Boronate->Transmetalation

Suzuki-Miyaura Catalytic Cycle

The Bottom Line: Which Reagent Reigns Supreme?

The choice between Bpin esters and trifluoroborates is not a one-size-fits-all decision.

Choose Bpin esters when:

  • High solubility in common organic solvents is crucial.

  • The starting boronic acid is readily available and stable enough to be converted to the Bpin ester.

  • Mild reaction conditions are sufficient for the desired transformation.

Opt for trifluoroborates when:

  • Exceptional stability and a long shelf-life are paramount.

  • The corresponding boronic acid is unstable or prone to decomposition.

  • Higher reactivity is required to couple challenging substrates, such as some aryl chlorides.

  • The crystalline nature of the reagent simplifies handling and purification.

Ultimately, the optimal reagent depends on the specific substrates, desired reaction conditions, and the overall synthetic strategy. By understanding the distinct advantages of both Bpin esters and trifluoroborates, researchers can make informed decisions to enhance the efficiency and success of their Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to the Reactivity of Alkenyl vs. Aryl Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key component of this reaction is the organoboron reagent, typically a boronic acid or a boronic ester. While boronic acids are widely used, their ester derivatives offer advantages in terms of stability and handling.[1][2] This guide provides an objective comparison of the reactivity of two common classes of boronic esters: alkenyl and aryl boronic esters, supported by experimental data to aid in the selection of appropriate reagents for synthesis.

The choice between an alkenyl and an aryl boronic ester can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling reaction. Their inherent electronic and steric differences influence the key transmetalation step of the catalytic cycle, thereby affecting reaction rates and yields.

Reactivity Comparison: Alkenyl vs. Aryl Boronic Esters

The reactivity of boronic esters in Suzuki-Miyaura coupling is a nuanced topic, with the specific substrate, catalyst, and reaction conditions playing a crucial role. However, general trends in reactivity can be observed. Aryl boronic esters are extensively studied, and their reactivity is relatively well-understood.[1][2] Alkenyl boronic esters, while also widely used, present unique reactivity profiles.

Generally, the transmetalation step, involving the transfer of the organic group from boron to the palladium center, is considered rate-determining in many Suzuki-Miyaura catalytic cycles. The electronic nature of the organic substituent on the boron atom directly influences the nucleophilicity of the carbon atom being transferred, thus affecting the rate of this step.

Key Factors Influencing Reactivity:

  • Hybridization: The sp2-hybridized carbon of an aryl group has different electronic properties compared to the sp2-hybridized carbon of an alkenyl group. This difference in electronegativity and bond polarity can affect the ease of transmetalation.

  • Steric Hindrance: The steric bulk around the boron atom can hinder the approach of the palladium complex, slowing down the transmetalation step. The substituents on both aryl and alkenyl groups can contribute to steric effects.

  • Stability: Alkenyl boronic esters can be prone to side reactions such as polymerization, especially in the case of vinylboronic acid and its esters.[3] Aryl boronic esters are generally more stable under typical reaction conditions.

Quantitative Data Summary

Boronic Ester TypeCoupling PartnerCatalyst SystemSolventBaseTime (h)Yield (%)Reference
Aryl 4-ChloroanisolePd₂(dba)₃ / FcPPh₂Dioxane/H₂OK₃PO₄180(Chan et al., 2016)
Aryl 1-Bromo-4-nitrobenzenePd₂(dba)₃ / FcPPh₂Dioxane/H₂OK₃PO₄1895(Chan et al., 2016)
Alkenyl (E)-1-Octenylboronic acid pinacol (B44631) ester4-BromoanisolePd(PPh₃)₄K₃PO₄1285(Chemler et al., 2008)
Alkenyl (Z)-1-Hexenylboronic acid pinacol esterIodobenzenePd(PPh₃)₄NaOH298(Miyaura et al., 1995)

Note: The data presented is extracted from different sources and should be interpreted with caution as reaction conditions are not identical. However, it provides a general indication of the high efficiency achievable with both classes of boronic esters under optimized conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving aryl and alkenyl boronic esters.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Boronic Ester

A reaction vessel is charged with the aryl halide (1.0 equiv), the aryl boronic ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene (B28343) and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of an Alkenyl Boronic Ester

In a glovebox or under an inert atmosphere, a flask is charged with the alkenyl boronic ester (1.1 equiv), the organic halide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). A degassed solvent (e.g., THF or dioxane) is added, and the mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle highlights the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate R¹-Pd(II)Ln-R² Transmetalation->Intermediate Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both alkenyl and aryl boronic esters are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a vast array of organic molecules. The choice between them depends on the specific synthetic target and the desired reactivity. While aryl boronic esters are generally more stable, alkenyl boronic esters provide access to valuable unsaturated structures. Understanding the subtle differences in their reactivity, as dictated by electronic and steric factors, allows for the rational design of efficient and selective cross-coupling strategies. The provided data and protocols serve as a valuable resource for chemists in academia and industry to navigate the practical aspects of employing these versatile reagents.

References

Assessing the Steric Hindrance of the Bpin-Cyclohexene Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, understanding and controlling the steric environment of a molecule is paramount. Steric hindrance—the spatial arrangement of atoms or groups that impedes chemical reactions—can dictate reaction rates, regioselectivity, and stereoselectivity. The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene, or Bpin-cyclohexene, moiety is a versatile building block, particularly in cross-coupling reactions. However, a precise understanding of its steric profile is crucial for predicting its behavior and selecting appropriate reaction conditions.

This guide provides an objective comparison of the steric hindrance of the Bpin group on a cyclohexene (B86901) scaffold against common alternative substituents. It is supported by experimental and computational data to aid researchers in making informed decisions during synthesis design.

Understanding Steric Hindrance: Key Parameters

To quantify the steric bulk of a substituent, chemists rely on several experimentally and computationally derived parameters.

  • A-Value: This is the most common metric for substituents on a cyclohexane (B81311) ring. It represents the Gibbs free energy difference (ΔG°) between a conformation where the substituent is in the axial position and the one where it is in the equatorial position.[1] A larger A-value signifies a greater preference for the equatorial position, indicating a bulkier group that causes significant 1,3-diaxial strain.[1][2]

  • Percent Buried Volume (%Vbur): This computational metric quantifies the space occupied by a ligand within a sphere centered on a reference atom (e.g., a metal center or the point of attachment).[3][4] It provides a more nuanced, three-dimensional assessment of steric bulk compared to the cone angle.[5]

  • Tolman Cone Angle (θ): Primarily used for phosphine (B1218219) ligands in organometallic chemistry, this parameter measures the solid angle formed by a ligand with the metal at the vertex.[6] While not directly applied to a cyclohexene substituent, it provides a conceptual framework for understanding the spatial demands of a group.

The Bpin Group: Deceptively Small

The pinacolborane (Bpin) group, with its two quaternary carbons, is often perceived as a bulky moiety. However, quantitative analysis reveals a different story. A detailed experimental and computational study has shown that the Bpin group is "remarkably small."[5] This is largely attributed to the planarity of the O-B-O unit, which minimizes steric clashes.[5]

Quantitative Comparison of Steric Hindrance

To contextualize the steric footprint of the Bpin group, it is compared here with common alkyl groups and other boronic esters. The A-value is the most relevant parameter for the Bpin-cyclohexene system.

Substituent GroupStructureA-Value (kcal/mol)Steric Bulk Classification
Bpin 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)0.42 [7]Small
Methyl-CH₃1.74[1]Medium
Ethyl-CH₂CH₃1.79[2]Medium
Isopropyl-CH(CH₃)₂2.15[2]Large
tert-Butyl-C(CH₃)₃~5.0[1]Very Large (Conformationally Locking)
Phenyl-C₆H₅3.0[8]Large
Trimethylsilyl (TMS)-Si(CH₃)₃2.5[9]Large

Note: The A-value of the Bpin group is surprisingly low, even smaller than a methyl group. This indicates a much lower energetic penalty for it occupying an axial position on a cyclohexane ring compared to simple alkyl groups.

Alternative Boronic Esters

Experimental & Computational Protocols

Protocol 1: Determination of A-Values via Dynamic NMR Spectroscopy

This method is used to measure the free energy difference between axial and equatorial conformers.

Objective: To determine the equilibrium constant (K) between the two chair conformers of a monosubstituted cyclohexane at a specific temperature, and from that, calculate the A-value (ΔG°).

Methodology:

  • Sample Preparation: A dilute solution (40-50 mg in ~1.5 mL) of the purified Bpin-cyclohexene (or other substituted cyclohexane) is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in a standard NMR tube.[12]

  • Low-Temperature NMR: The sample is cooled inside the NMR spectrometer to a temperature low enough to slow the cyclohexane ring-flip to a rate that is slow on the NMR timescale (typically below -60 °C).[13] At this temperature, separate signals for the axial and equatorial conformers can be observed and integrated.

  • Integration: The relative populations of the two conformers are determined by integrating the distinct signals corresponding to each form. The equilibrium constant is calculated as K = [equatorial] / [axial].

  • Coalescence Temperature: The temperature is slowly raised, and the temperature at which the two distinct signals broaden and merge into a single peak (the coalescence temperature) is recorded. This data can be used for a full line-shape analysis to determine the energy barrier to interconversion.

  • Calculation of A-Value: The A-value is calculated from the equilibrium constant at a known temperature using the Gibbs free energy equation: A-Value (ΔG°) = -RT ln(K) Where:

    • R is the ideal gas constant (1.987 cal/mol·K)

    • T is the temperature in Kelvin.

    • K is the equilibrium constant.

Protocol 2: Calculation of Percent Buried Volume (%Vbur)

This computational method provides a 3D measure of the steric bulk of a ligand or substituent.

Objective: To calculate the percentage of the volume of a sphere around a central atom that is occupied by the Bpin-cyclohexene group.

Methodology:

  • Structure Optimization: An initial 3D structure of the molecule (e.g., Bpin-cyclohexene attached to a metal center or a reference point) is generated. The geometry is then optimized using Density Functional Theory (DFT) calculations (e.g., with a program like Gaussian).[4][14]

  • Defining the Sphere: A sphere of a standard radius (typically 3.5 Å) is defined, centered on the atom to which the Bpin-cyclohexene group is attached (the ipso-carbon of the cyclohexene ring).[4][15]

  • Volume Calculation: The volume occupied by the atoms of the Bpin-cyclohexene group within this sphere is calculated. The atoms are modeled using their van der Waals radii.

  • Software Implementation: Specialized software is used for the calculation. The SambVca web application or the SEQCROW plugin for UCSF ChimeraX are common tools.[3][15]

    • The optimized coordinates (.xyz or .mol file) of the molecule are loaded into the program.

    • The central atom (the point of attachment) is defined.

    • The atoms belonging to the substituent (the Bpin-cyclohexene group) are selected.

    • The software numerically integrates the volume occupied by the selected atoms within the defined sphere and reports the result as a percentage.[16]

  • Steric Map Generation: The software can also generate a steric map, which is a 2D projection showing the steric profile of the group from the perspective of the central atom, highlighting which quadrants are most sterically encumbered.[16]

Visualizing Steric Concepts

Steric_Hindrance cluster_interaction Axial Equilibrium Equatorial Interaction 1,3-Diaxial Interaction (Steric Strain) p1->p2 p2->Interaction

Caption: Conformational equilibrium of Bpin-cyclohexene, showing steric strain in the axial form.

AValue_Workflow cluster_exp Experimental Phase cluster_calc Calculation Phase prep 1. Prepare Sample (Bpin-cyclohexene in deuterated solvent) nmr 2. Acquire Low-Temp NMR (e.g., -80 °C) prep->nmr NMR Tube integrate 3. Integrate Signals (Axial vs. Equatorial) nmr->integrate Spectrum keq 4. Calculate K_eq K = [Equatorial] / [Axial] integrate->keq Peak Areas avalue 5. Calculate A-Value ΔG° = -RT ln(K) keq->avalue Equilibrium Constant result Result: Quantitative Steric Value avalue->result

Caption: Workflow for the experimental determination of a substituent's A-value using NMR.

Vbur_Workflow cluster_comp Computational Phase cluster_output Output geom 1. Optimize Geometry (DFT Calculation) load 2. Load Coordinates (into %Vbur Software) geom->load .xyz file define 3. Define Parameters (Center, Radius, Ligand Atoms) load->define calc 4. Run Calculation define->calc vbur_val %Vbur Value calc->vbur_val s_map Steric Map calc->s_map

References

Unraveling the Fragmentation Roadmap of Bpin-Cyclohexene-COOEt in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, understanding the structural integrity and fragmentation behavior of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint that aids in identification and structural elucidation. This guide offers a comparative analysis of the anticipated mass spectrometry fragmentation pattern of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-COOEt), a compound of interest in synthetic chemistry, against the known fragmentation of its constituent functional groups.

Experimental Protocols

The predicted fragmentation patterns discussed herein are based on established principles of mass spectrometry under electron ionization (EI) conditions.

General Mass Spectrometry (Electron Ionization - EI) Protocol:

  • Sample Introduction: The analyte (this compound) is introduced into the ion source of the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Comparative Fragmentation Analysis

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation pathways of its three primary structural motifs: the cyclohexene (B86901) ring, the ethyl carboxylate group, and the pinacolborane (Bpin) group.

Structural Moiety Predicted Key Fragmentation Pathways Expected Fragment (m/z) Supporting Evidence
Molecular Ion Formation of the parent molecular ion.294Calculated molecular weight of C15H25BO4.
Cyclohexene Ring Retro-Diels-Alder reaction leading to the loss of ethene.M-28A characteristic fragmentation for cyclohexene derivatives.[1][2]
Loss of the ethyl carboxylate side chain.M-73Cleavage of the bond between the ring and the substituent is a common pathway.[2]
Ethyl Carboxylate α-cleavage with loss of the ethoxy radical (•OCH2CH3).M-45A common fragmentation for ethyl esters.[3][4]
McLafferty rearrangement (if sterically feasible) involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage.M-28This rearrangement leads to the loss of a neutral alkene (ethene).[5][6]
Loss of an ethyl radical (•CH2CH3).M-29Cleavage of the C-O bond in the ester.
Pinacolborane (Bpin) Loss of the entire Bpin group.M-127Cleavage of the C-B bond.
Loss of a methyl radical from the Bpin group.M-15A common fragmentation for compounds with methyl groups.
Fragmentation within the Bpin ring.VariousMay lead to a series of smaller fragments.

Proposed Fragmentation Pathway

The initial ionization event will generate the molecular ion at m/z 294. Subsequently, several competing fragmentation pathways are plausible. The most prominent fragmentation events are expected to be the retro-Diels-Alder reaction of the cyclohexene ring and the α-cleavage of the ethyl ester.

Fragmentation_Pathway M This compound (m/z 294) F1 [M - C2H4]•+ (m/z 266) M->F1 - C2H4 (Retro-Diels-Alder) F2 [M - OC2H5]•+ (m/z 249) M->F2 - •OC2H5 (α-cleavage) F3 [M - COOC2H5]•+ (m/z 221) M->F3 - •COOC2H5 F4 [M - Bpin]•+ (m/z 167) M->F4 - •Bpin

Proposed fragmentation of this compound.

This diagram illustrates the primary fragmentation pathways originating from the molecular ion. The retro-Diels-Alder reaction is a highly characteristic fragmentation for cyclohexene-containing structures.[2] Concurrently, the ethyl ester moiety is prone to α-cleavage, resulting in the loss of an ethoxy radical.[3][4] Further fragmentation can occur from these primary fragment ions, leading to a complex mass spectrum.

References

A Comparative Guide to the Stability of Boronic Ester Protecting Groups: Bpin vs. MIDA vs. Epin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to successful multi-step synthesis. Boronic acids, key building blocks in modern organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, often require protection to withstand various reaction conditions and facilitate purification. This guide provides an objective comparison of three commonly employed boronic ester protecting groups: pinacol (B44631) (Bpin), N-methyliminodiacetic acid (MIDA), and 1,1,2,2-tetraethylethylene glycol (Epin). The stability of these esters under various conditions is a critical factor in their selection and application.

Structural Overview

The stability of these boronate esters is intrinsically linked to their molecular structure. The Bpin ester is the most common, while the MIDA ester benefits from an intramolecular dative bond from nitrogen to the boron atom, and the Epin ester features sterically demanding ethyl groups.

Boronate_Ester_Structures cluster_Bpin Bpin Ester cluster_MIDA MIDA Boronate cluster_Epin Epin Ester Bpin MIDA Epin

Caption: Structures of Bpin, MIDA, and Epin Boronate Esters.

Comparative Stability Analysis

The choice of a boronic ester protecting group is often dictated by its stability towards various reagents and purification techniques. The following table summarizes the relative stability of Bpin, MIDA, and Epin esters based on experimental data.

Condition/TechniqueBpin (Pinacol) EsterMIDA BoronateEpin (Tetraethylethylene glycol) Ester
Silica (B1680970) Gel Chromatography Prone to hydrolysis and decomposition, leading to poor recovery.[1] Streaking on TLC is common.[1]Generally stable and compatible with silica gel chromatography.[2]Highly stable, allowing for easy purification with excellent recovery.[1][3]
Acidic Conditions Susceptible to hydrolysis.Highly stable, even to strongly acidic and oxidizing conditions like Jones reagent (H₂SO₄/CrO₃).[1]Generally more stable than Bpin.
Basic Conditions Can be unstable, especially at elevated temperatures.[1]Stable to anhydrous basic conditions, but deprotection is achieved with aqueous base.[4]Shows enhanced stability compared to Bpin under basic conditions.[1][3]
Oxidative Conditions Can be unstable.Uniquely stable to strong oxidizing agents like Jones reagent.[1]Data not widely available, but expected to be more stable than Bpin due to sterics.
Benchtop Stability (Air/Moisture) Can be unstable and prone to slow hydrolysis.Indefinitely air-stable with no detectable decomposition.[2]Stable and easy to handle.[3]

Experimental Data on Stability

Silica Gel Chromatography Stability

A head-to-head comparison of the recovery of ArB(pin) and ArB(Epin) esters after silica gel column chromatography highlights the superior stability of the Epin group.

Aryl GroupArB(pin) Recovery (%)ArB(Epin) Recovery (%)
4-methoxyphenyl45>99
4-(trifluoromethyl)phenyl75>99
2-naphthyl60>99
(Data sourced from Org. Lett. 2022, 24, 19, 3510–3514)

Stability under Basic Conditions

The stability of 3-pyridylboronate esters was tested under aqueous basic conditions, demonstrating the enhanced stability of the Epin protecting group.

CompoundConditionsResult
3-pyridyl boronic acidK₃PO₄, toluene/H₂O, 110 °C, 12 hComplete decomposition
3-pyridyl BpinK₃PO₄, toluene/H₂O, 110 °C, 12 hLow levels remaining
3-pyridyl EpinK₃PO₄, toluene/H₂O, 110 °C, 12 hNo decomposition
(Data sourced from a 2022 Scientific Update article)[1]

Stability of MIDA Boronates under Harsh Conditions

MIDA boronates exhibit exceptional stability. In a study, hydroxymethylphenyl MIDA boronate was subjected to Jones oxidation. Under these strongly acidic and oxidizing conditions, the corresponding boronic acid, pinacol ester, and other protected forms all decomposed, while the MIDA boronate remained intact.[1]

Experimental Protocols

Protocol 1: Silica Gel Stability Test

This protocol outlines a general procedure to assess the stability of boronate esters on silica gel.

Silica_Gel_Stability_Workflow prep Prepare TLC plate (Silica gel 60 F254) spot Spot solutions of Bpin, MIDA, and Epin esters prep->spot develop Develop TLC plate in an appropriate solvent system spot->develop visualize Visualize spots (e.g., UV light, staining) develop->visualize analyze Analyze for streaking and decomposition visualize->analyze

Caption: Workflow for TLC-based stability analysis.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the Bpin, MIDA, and Epin esters of the same aryl group in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Use a standard silica gel 60 F254 TLC plate.

  • Spotting: Carefully spot equal amounts of each solution onto the TLC plate.

  • Development: Develop the plate using an appropriate eluent (e.g., 10% ethyl acetate (B1210297) in hexanes).

  • Visualization: Visualize the developed plate under UV light and/or by staining with a suitable agent (e.g., ceric ammonium (B1175870) molybdate).

  • Analysis: Observe the shape and integrity of the spots. Stable compounds will typically appear as tight, well-defined spots, while unstable compounds may show streaking or the appearance of new spots due to decomposition.[1]

Protocol 2: Stability under Aqueous Basic Conditions

This protocol provides a method to compare the hydrolytic stability of boronate esters in a basic aqueous environment.

Basic_Hydrolysis_Workflow setup Prepare reaction mixture: Boronate ester, base, solvent heat Heat the reaction mixture at a specific temperature setup->heat aliquot Take aliquots at different time intervals heat->aliquot quench Quench the reaction aliquot->quench analyze Analyze by NMR or LC-MS to determine decomposition quench->analyze

References

A Comparative Guide to the Kinetic Performance of Bpin-Cyclohexene-COOEt and Alternatives in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Boronic Ester Reactivity in Suzuki-Miyaura Cross-Coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences reaction kinetics, yields, and overall success. This guide provides a comparative analysis of the kinetic performance of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (Bpin-Cyclohexene-COOEt) and its alternatives in Suzuki-Miyaura coupling reactions. While direct kinetic studies for this specific substrate are not extensively documented, this guide draws upon established principles and available data for structurally similar vinyl boronic esters to provide a valuable framework for reaction design and optimization.

Executive Summary: The Balance of Reactivity and Stability

The selection of an organoboron reagent in Suzuki-Miyaura reactions often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive than their corresponding boronate esters, which can lead to faster reaction times.[1] This increased reactivity is often attributed to the ease of formation of the reactive boronate species. However, this comes at the cost of reduced stability, as boronic acids are more susceptible to protodeboronation and other degradation pathways.

Boronate esters, such as the pinacol (B44631) ester (Bpin), offer significantly enhanced stability, making them easier to handle, purify, and store.[1] This stability is a key advantage in multi-step syntheses and for library generation in drug discovery. The kinetic performance of boronate esters can be modulated by the choice of the diol used for esterification, with electron-withdrawing groups on the diol generally increasing reactivity.

Quantitative Performance Comparison

Organoboron Reagent ClassRepresentative SubstrateRelative Reactivity TrendKey Kinetic Characteristics & Notes
Vinyl Boronic Acid Pinacol Ester This compound (proxy) Moderate to HighGenerally stable and widely used. The electron-withdrawing ester group may slightly modulate reactivity. Kinetic performance is influenced by the specific reaction conditions (catalyst, base, solvent).
Aryl Boronic Acid Pinacol Ester Phenylboronic acid pinacol esterModerate to HighSlower transmetalation compared to the corresponding boronic acid under certain conditions.[2] Steric hindrance from the pinacol group can influence the reaction rate.[2]
Aryl Boronic Acid Phenylboronic acidHighGenerally more reactive than pinacol esters, but more prone to decomposition.[3]
Vinyl Boronic Acid (E)-Hex-1-en-1-ylboronic acidVery HighOften highly reactive but can be unstable and prone to polymerization.[4]
Aryl Boronic Ester (Catechol) Phenylboronic acid catechol esterHighThe electron-withdrawing nature of the catechol backbone can enhance the rate of transmetalation compared to pinacol esters.[5]
Aryl Boronic Ester (Neopentyl Glycol) Phenylboronic acid neopentyl glycol esterModerate to HighOften shows good reactivity and stability.[6]
Potassium Vinyltrifluoroborate Potassium vinyltrifluoroborateHighHighly reactive and stable crystalline solids. The reaction often proceeds readily with a wide range of functional groups.[4]
MIDA Boronate Ester Phenylboronic acid MIDA esterModerate (Slow Release)Exceptionally stable and allows for controlled, slow release of the boronic acid, which can be advantageous in complex syntheses.[6]

Note: The relative reactivity is a qualitative assessment based on literature reports and can be highly dependent on the specific substrates, catalyst system, base, and solvent employed.

Experimental Protocols

A detailed experimental protocol for monitoring the kinetics of a Suzuki-Miyaura reaction is crucial for obtaining reliable and reproducible data. The following is a generalized protocol based on methods described in the literature, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.[2][7]

General Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions:

  • Materials and Reagents:

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)

    • Boronic ester (e.g., this compound)

    • Aryl halide (e.g., 4-iodoanisole)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., Dioxane/D₂O, Toluene-d₈, THF-d₈)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)

  • Reaction Setup:

    • In a dry NMR tube, combine the boronic ester (1.0 equiv), aryl halide (1.0 equiv), base (2.0-3.0 equiv), and internal standard under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the deuterated solvent to dissolve the reactants.

    • Record a time-zero (t=0) NMR spectrum to determine the initial concentrations of the reactants.

  • Initiation and Monitoring:

    • Inject the palladium catalyst (typically 1-5 mol%) as a solution in the same deuterated solvent into the NMR tube at a defined temperature.

    • Immediately begin acquiring NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

    • Maintain a constant temperature throughout the experiment using the NMR spectrometer's temperature control unit.

  • Data Analysis:

    • Integrate the signals of the starting materials and the product relative to the internal standard in each spectrum.

    • Plot the concentration of the reactants and product as a function of time.

    • From these plots, determine the initial reaction rate and, if possible, the reaction order with respect to each component and the rate constant (k).

Visualizing the Suzuki-Miyaura Reaction

Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R1-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R1-X) R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination Product Product R1-Pd(II)L_n-R2->Product R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Studies:

The following diagram outlines the typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reagents 1. Prepare Reactants (Boronic Ester, Aryl Halide, Base, Solvent, Internal Standard) NMR_Tube 2. Load NMR Tube (under Inert Atmosphere) Reagents->NMR_Tube t0_Scan 3. Acquire t=0 NMR Spectrum NMR_Tube->t0_Scan Catalyst_Injection 4. Inject Pd Catalyst Solution t0_Scan->Catalyst_Injection Data_Acquisition 5. Time-course NMR Data Acquisition (at Constant Temperature) Catalyst_Injection->Data_Acquisition Integration 6. Integrate NMR Signals Data_Acquisition->Integration Concentration_Plot 7. Plot Concentration vs. Time Integration->Concentration_Plot Kinetics 8. Determine Rate, Order, and Rate Constant Concentration_Plot->Kinetics

Caption: A typical experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

A Comparative Analysis of Palladium Catalysts for Alkenyl Boronate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance. A key application of this reaction is the coupling of alkenyl boronates to synthesize complex molecules, including pharmaceuticals and functional materials. The choice of palladium catalyst is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the coupling of alkenyl boronates, supported by experimental data, to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura cross-coupling of alkenyl boronates with various organic halides. The data has been collated from multiple sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and analytical methods.

Catalyst SystemAlkenyl BoronateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Potassium (E)-styryltrifluoroborate4-IodoanisoleCs₂CO₃Toluene/H₂O80295[1]
PdCl₂(dppf)·CH₂Cl₂Potassium vinyltrifluoroborate4-Bromobenzonitrilet-BuNH₂i-PrOH/H₂O801285[2]
PdCl₂(dppf)·CH₂Cl₂Potassium (Z)-hex-1-en-1-yltrifluoroborate4-Chlorotoluenet-BuNH₂i-PrOH/H₂O801278[2]
Pd(OAc)₂ / XPhos(E)-Oct-1-en-1-ylboronic acid pinacol (B44631) ester4-ChlorotolueneK₃PO₄THF801292[3]
[Pd(IPr)(OAc)₂]Phenylboronic acid(E)-1-Bromo-2-phenyletheneK₃PO₄Dioxane1001688[4]
[Pd(allyl)Cl]₂ / XPhosBenzo[b]furan-2-boronic acid2-Chloro-4,6-dimethoxypyrimidineK₃PO₄THF/MeOHRT6~90[5]
Pd(PPh₃)₂NBS(E)-Styryl MIDA boronate(E)-1-Tosyl-2-phenyletheneK₃PO₄Dioxane801285[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling of alkenyl boronates using different palladium catalyst systems.

Protocol 1: Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides using PdCl₂(dppf)·CH₂Cl₂[2]
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), potassium alkenyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a mixture of isopropanol (B130326) and water (e.g., 3:1 ratio, 4 mL).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling of Alkenylboronic Acid Pinacol Esters with Aryl Chlorides using a Buchwald Ligand[3]
  • Reaction Setup: In a glovebox, a reaction tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (3.0 mmol).

  • Reagent Addition: The aryl chloride (1.0 mmol) and the alkenylboronic acid pinacol ester (1.5 mmol) are added, followed by the solvent (e.g., THF or dioxane, 2 mL).

  • Reaction Conditions: The tube is sealed and heated to 80-100 °C with vigorous stirring for the specified time.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated in vacuo.

  • Purification: The residue is purified by column chromatography to afford the desired product.

Catalytic Cycle and Workflow

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)LnX OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)LnR² Transmetalation->PdII_R2 Base Base Base->Transmetalation Boronate R²-B(OR)₂ Boronate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (Alkenyl Halide) ArX->OxAdd

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling.

This guide provides a starting point for selecting and optimizing palladium catalysts for alkenyl boronate coupling reactions. For specific applications, further screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal results.

References

A Researcher's Guide to Validating Chemical Synthesis via Spectral Data Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly within drug discovery and development, the rigorous confirmation of a newly synthesized molecule's identity and purity is a critical step. Spectroscopic analysis provides the foundational data for this validation. By comparing the spectral data of a newly synthesized compound with that of a known reference standard, researchers can confirm the molecular structure and assess its purity with a high degree of confidence. This guide offers a comparative overview of the most common spectral techniques, details their experimental protocols, and illustrates the validation workflow.

Comparative Overview of Core Spectroscopic Techniques

The primary methods for structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about a molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for determining elemental compositions and confirming molecular formulas.[1] While NMR provides detailed information about the chemical environment and connectivity of atoms, IR spectroscopy is excellent for identifying the functional groups present.[1][2]

FeatureNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed atomic connectivity and chemical environment (e.g., ¹H, ¹³C), crucial for complete structural elucidation.[1][3]Identification of functional groups present in the molecule (e.g., C=O, O-H, N-H).[4][5]Exact mass-to-charge ratio (m/z), confirming molecular weight and elemental composition.[1]
Key Data Points Chemical Shift (δ) in ppm, Spin-Spin Coupling (J) in Hz, Integration.Wavenumber (cm⁻¹), Transmittance/Absorbance (%).[2][6]Mass-to-Charge Ratio (m/z).[7]
Sensitivity Moderate to low (micromole to millimole range).[1]Moderate.Very high (picomole to femtomole range).[1]
Sample State Solution (typically).Solid, liquid, or gas.[6][8]Solid, liquid, or gas.[7]
Key Advantage Provides the most comprehensive structural detail.Quick and easy identification of functional groups.High sensitivity and confirmation of molecular formula.[1]

Experimental Protocols

Accurate and reproducible spectral data begins with meticulous sample preparation. When comparing a synthesized compound to a reference standard, it is crucial to prepare both samples and acquire their spectra under identical conditions.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[10][11]

Methodology:

  • Sample Preparation : Dissolve 1-10 mg of the solid sample (for ¹H NMR) or 5-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13][14] The sample must be fully dissolved.[15]

  • Filtration : To ensure a high-quality spectrum with sharp lines, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[12][13][16] This removes any particulate matter that can disrupt the magnetic field homogeneity.[16]

  • Tube and Volume : The solution depth in the tube should be approximately 4-5 cm (about 0.6-0.8 mL).[12][13] Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.[15]

  • Acquisition : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Reference Standard : Prepare and run the reference standard under the exact same conditions (solvent, concentration, temperature) to ensure a valid comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation by its chemical bonds.[2][4]

Methodology:

  • Background Scan : First, run a background spectrum with no sample in the spectrometer.[17] This allows the instrument to subtract signals from atmospheric CO₂ and water vapor from the sample spectrum.[17]

  • Sample Preparation :

    • Liquids (Neat) : Place one or two drops of the liquid sample between two salt plates (e.g., NaCl), creating a thin film.[8]

    • Solids (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk using a hydraulic press. Alternatively, a solid can be dissolved in a volatile solvent and a drop of the solution placed on a salt plate, allowing the solvent to evaporate.[8]

  • Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.[17] The resulting spectrum plots the percentage of light transmitted against the wavenumber of the radiation.[2]

  • Reference Standard : Prepare and analyze the reference standard using the same sample preparation method to allow for a direct comparison of the spectra.[9]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy.[7][18]

Methodology:

  • Sample Preparation : Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.[1] The final concentration should be in the low micromolar to nanomolar range.[1]

  • Ionization : Introduce the sample into the mass spectrometer. The molecules are then ionized. Electrospray ionization (ESI) is a common technique for many organic molecules synthesized in drug development.[1][19]

  • Analysis : The ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[18][20]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[18][20]

  • Reference Standard : Analyze the reference standard under the same instrumental conditions (ionization method, solvent, concentration) to compare the molecular ion peak and fragmentation patterns.

Visualizing the Validation Process

Diagrams are essential for illustrating complex workflows and relationships. The following diagrams were created using the DOT language to adhere to the specified requirements.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_reference Reference Standard cluster_comparison Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR Acquire NMR Spectrum Purification->NMR IR Acquire IR Spectrum Purification->IR MS Acquire Mass Spectrum Purification->MS Compare_NMR Compare NMR Data NMR->Compare_NMR Compare_IR Compare IR Data IR->Compare_IR Compare_MS Compare MS Data MS->Compare_MS Ref_NMR Reference NMR Ref_NMR->Compare_NMR Ref_IR Reference IR Ref_IR->Compare_IR Ref_MS Reference Mass Spec Ref_MS->Compare_MS Conclusion Confirm Structure & Purity Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for validating a synthesized compound against a reference standard.

G Ligand Synthesized Drug (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PK Protein Kinase Second_Messenger->PK Activates Response Cellular Response PK->Response Phosphorylates Target Proteins Leading to

Caption: Example of a G-protein coupled receptor (GPCR) signaling pathway.

References

Safety Operating Guide

Proper Disposal of Bpin-Cyclohexene-COOEt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bpin-Cyclohexene-COOEt, a boronic ester derivative, is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to its nature as a flammable organic compound, strict safety measures must be observed.

Required PPE:

  • Safety Goggles: Protect eyes from potential splashes.[1]

  • Lab Coat: To protect skin and clothing.[1]

  • Nitrile Gloves: To prevent direct skin contact.[1]

  • Closed-toe Shoes: Essential for foot protection against spills.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[2][3]

  • Keep the compound away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[2][4][5]

  • Use non-sparking tools when handling containers of this compound.[3][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Waste Characterization and Segregation

This compound should be treated as a hazardous waste, specifically as a flammable, non-halogenated organic liquid . Proper segregation is key to preventing dangerous chemical reactions.

Waste Classification Description Incompatible with
Flammable Organic LiquidOrganic compounds with a low flash point.Acids, bases, and strong oxidizing agents.[7][8]
Non-Halogenated WasteDoes not contain fluorine, chlorine, bromine, or iodine.Halogenated organic waste streams.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the quantity of the waste. Under no circumstances should this compound be poured down the drain.[1][2][6]

For Small Quantities (e.g., residual amounts on lab equipment, <50 mL):

  • Rinsing: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Collection: Collect the rinse solvent as hazardous waste in a designated non-halogenated organic waste container.

  • Evaporation (for trace amounts on absorbent materials): Small amounts absorbed on materials like paper towels may be allowed to evaporate in a fume hood.[1][9] Once fully evaporated, the solid material can be disposed of in the appropriate solid waste stream, as per institutional guidelines.

For Large Quantities (>50 mL):

  • Container Selection: Use a designated, leak-proof waste container that is compatible with flammable organic liquids.[7][10] The container should be clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and should list this compound as a component.

  • Transfer: Carefully transfer the waste into the container within a fume hood. Avoid overfilling the container; a general rule is to not exceed 90% of the container's capacity.[10]

  • Sealing and Storage: Securely close the container and store it in a designated hazardous waste storage area.[10] This area should be cool, well-ventilated, and away from ignition sources.[5] Flammable liquid storage cabinets are recommended.[1][7]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[1][10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of vapor inhalation.

  • Control Ignition Sources: Immediately turn off any nearby ignition sources.[7]

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment and Absorption: For small spills, absorb the liquid using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (<50 mL) or Residue assess_quantity->small_quantity Small large_quantity Large Quantity (>50 mL) assess_quantity->large_quantity Large absorb Absorb on Inert Material (e.g., Vermiculite) small_quantity->absorb collect_large Transfer to Designated Non-Halogenated Organic Waste Container large_quantity->collect_large fume_hood_evap Allow Solvent to Evaporate in Fume Hood absorb->fume_hood_evap collect_small Collect in Labeled Hazardous Waste Container dispose_solid Dispose of Solid Waste per Institutional Guidelines fume_hood_evap->dispose_solid professional_disposal Arrange for Professional Hazardous Waste Disposal dispose_solid->professional_disposal store Store in a Cool, Ventilated Area Away from Ignition Sources collect_large->store store->professional_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bpin-Cyclohexene-COOEt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bpin-Cyclohexene-COOEt in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

1.1. Recommended Personal Protective Equipment

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes.[1][2][3] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.[1]
Skin Protection Laboratory CoatA flame-resistant lab coat is recommended.[1][4] At a minimum, a 100% cotton lab coat should be worn and kept buttoned.[4][5] Promptly remove if a spill occurs.[5]
GlovesNitrile gloves are commonly used for general chemical handling.[1][2] However, for prolonged contact, it is crucial to consult a chemical resistance chart. Given the ester component, breakthrough times may vary. Always inspect gloves for any signs of degradation before and during use.
FootwearClosed-toe shoes are required to protect against spills and falling objects.[1]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[3][4][5]
RespiratorA respirator may be necessary for large-scale operations or in case of ventilation failure. The type of respirator should be selected based on a formal risk assessment.[1]

1.2. Glove Selection and Chemical Resistance

The selection of an appropriate glove material is critical. The following table provides a general guide to the chemical resistance of common glove materials to classes of chemicals relevant to this compound. It is imperative to test the specific glove material against the compound before extensive use.

Chemical ClassNitrileLatexNeoprene
Esters (e.g., Ethyl Acetate) GoodPoorGood
Aliphatic Hydrocarbons ExcellentPoorExcellent
Boronic Esters Data not readily available, testing recommendedData not readily available, testing recommendedData not readily available, testing recommended

This table provides a general guideline. Users should consult the glove manufacturer's specific chemical resistance data.

Operational and Experimental Protocols

Adherence to standard operating procedures is essential for the safe handling of this compound.

2.1. Safe Handling Protocol

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[3][5] Have a fire extinguisher (ABC type is generally suitable for flammable liquids) and a spill kit accessible.[4]

  • Dispensing:

    • Ground and bond containers when transferring flammable liquids to prevent static discharge.[6]

    • Use non-sparking tools.[6][7]

    • Keep containers of this compound tightly closed when not in use.[4]

  • Heating: Never heat flammable liquids with an open flame.[4] Use a heating mantle, water bath, or other controlled heating source.

  • Housekeeping: Keep the work area clean and free of clutter. Immediately clean up any spills.

2.2. Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or poses an immediate respiratory hazard.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a non-flammable absorbent material, such as sand or vermiculite, to contain the spill. Do not use paper towels as they are combustible.[4]

  • Collect: Carefully collect the absorbed material into a sealable container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated absorbent material and any used cleaning supplies as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container. The container should be stored in a designated satellite accumulation area.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

3.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Flammable," "Hazardous Waste").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[7]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour chemical waste down the drain.[7]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_spill_response Spill Response start Start: Plan to Handle this compound assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Lab Coat, Gloves) assess_hazards->select_ppe check_equipment Check Safety Equipment (Fume Hood, Fire Extinguisher, Spill Kit) select_ppe->check_equipment handle_chemical Handle Chemical in Fume Hood check_equipment->handle_chemical spill Spill Occurs? handle_chemical->spill clean_up Clean Work Area spill->clean_up No follow_spill_protocol Follow Spill Protocol (Evacuate, Contain, Clean) spill->follow_spill_protocol Yes dispose_waste Dispose of Waste Properly (Segregate and Label) clean_up->dispose_waste end End dispose_waste->end follow_spill_protocol->clean_up

Workflow for Safe Handling of this compound

References

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